molecular formula C10H19NO5S B171146 (R)-1-Boc-3-methanesulfonyloxypyrrolidine CAS No. 127423-61-4

(R)-1-Boc-3-methanesulfonyloxypyrrolidine

Cat. No.: B171146
CAS No.: 127423-61-4
M. Wt: 265.33 g/mol
InChI Key: KWQRKOSMSFLBTJ-MRVPVSSYSA-N
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Description

(R)-1-Boc-3-Methanesulfonyloxypyrrolidine is a chiral pyrrolidine derivative that serves as a valuable building block in organic synthesis and pharmaceutical research. The compound features a methanesulfonyloxy (mesylate) group at the 3-position of the pyrrolidine ring, which acts as an excellent leaving group for nucleophilic substitution reactions (https://patents.google.com/patent/AU2001278479B2/en). This reactivity allows researchers to readily introduce a variety of functional groups at this stereogenic center, making it a versatile precursor for the synthesis of more complex nitrogen-containing molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen is a critical feature, safeguarding the amine from unwanted reactions during synthetic sequences and allowing for its selective deprotection under mild acidic conditions when needed (https://www.bldpharm.com/products/141699-58-3.html). Compounds with analogous N-Boc-protected heterocyclic mesylate structures are frequently employed as key intermediates in the development of active pharmaceutical ingredients, including metalloprotease inhibitors (https://patents.google.com/patent/AU2001278479B2/en). The strict (R) enantiomeric purity of this reagent is essential for researching and creating stereospecific molecules, particularly in the context of drug discovery where chirality can profoundly influence biological activity and metabolic fate. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3R)-3-methylsulfonyloxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5S/c1-10(2,3)15-9(12)11-6-5-8(7-11)16-17(4,13)14/h8H,5-7H2,1-4H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQRKOSMSFLBTJ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448936
Record name (R)-1-Boc-3-methanesulfonyloxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127423-61-4
Record name (R)-1-Boc-3-methanesulfonyloxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of (R)-1-Boc-3-methanesulfonyloxypyrrolidine

This compound is a key chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemical integrity is crucial for the biological activity of the final active pharmaceutical ingredients (APIs). This document provides a comprehensive overview of its synthesis pathway, including detailed experimental protocols and quantitative data.

Introduction

This compound serves as a versatile intermediate in organic synthesis, primarily due to the presence of the methanesulfonyloxy group, which is an excellent leaving group for nucleophilic substitution reactions. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for selective reactions at the C3 position. This guide details the most common and efficient two-step synthesis route starting from (R)-3-pyrrolidinol.

Primary Synthesis Pathway

The most prevalent synthetic route involves a two-step process:

  • N-Boc Protection: The protection of the secondary amine of (R)-3-pyrrolidinol using di-tert-butyl dicarbonate (Boc)₂O.

  • Mesylation: The conversion of the hydroxyl group of the resulting (R)-1-Boc-3-hydroxypyrrolidine to a methanesulfonate ester.

Overall Reaction Scheme

Caption: Overall two-step synthesis pathway.

Experimental Protocols

Step 1: Synthesis of (R)-1-Boc-3-hydroxypyrrolidine

This step involves the protection of the nitrogen atom of (R)-3-pyrrolidinol with a Boc group.[1] This is a standard procedure for protecting secondary amines, ensuring that the nitrogen is not reactive in subsequent steps.[1]

Reaction:

(R)-3-pyrrolidinol + (Boc)₂O → (R)-1-Boc-3-hydroxypyrrolidine

Protocol 1: Using Triethylamine in Dichloromethane [1]

  • Reaction Setup: Add (R)-3-pyrrolidinol (1.0 eq) to a dry round-bottom flask with a magnetic stir bar. Dissolve it in anhydrous dichloromethane (DCM), using approximately 10 mL per gram of the starting material.[1]

  • Cooling: Cool the solution to 0 °C in an ice bath for 10-15 minutes.[1]

  • Base Addition: Add triethylamine (Et₃N) (1.2 eq) to the cooled solution.[1]

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.[1]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with DCM. Wash the combined organic layers with water and then with brine.[1]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. If necessary, purify the crude product via column chromatography.[1]

Protocol 2: Using Sodium Bicarbonate in a Biphasic System [2]

  • Reaction Setup: Slowly add (3R)-pyrrolidin-3-ol maleate (333 mmol) to a stirred mixture of sodium bicarbonate (1.65 mol) in water (600 ml).[2]

  • Reagent Addition: Add di-tert-butyl dicarbonate (504 mmol) to the mixture and stir overnight at room temperature.[2]

  • Extraction: Add ethyl acetate (600 ml) and filter the mixture to remove any undissolved salts. Separate the layers and extract the aqueous layer again with ethyl acetate (300 ml).[2]

  • Washing and Drying: Combine the organic layers and wash with a saturated aqueous NaCl solution (400 ml). Dry the solution over sodium sulfate, filter, and evaporate to dryness.[2]

  • Purification: Recrystallize the resulting dark oil from heptanes (150 ml) to yield the product as a white solid.[2]

Step 2: Synthesis of this compound

In this step, the hydroxyl group of (R)-1-Boc-3-hydroxypyrrolidine is converted into a good leaving group (mesylate) by reacting it with methanesulfonyl chloride (MsCl) in the presence of a base.

Reaction:

(R)-1-Boc-3-hydroxypyrrolidine + MsCl → this compound

General Protocol:

  • Reaction Setup: Dissolve (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

  • Base Addition: Add triethylamine (Et₃N) (1.5 - 2.0 eq) to the solution.

  • Reagent Addition: Add methanesulfonyl chloride (MsCl) (1.2 - 1.5 eq) dropwise to the reaction mixture, ensuring the temperature is maintained at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with DCM.

  • Washing and Drying: Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter and concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data

The following table summarizes typical yields for the synthesis steps.

StepStarting MaterialProductYieldPurityReference
1. N-Boc Protection(R)-3-pyrrolidinol maleate(R)-1-Boc-3-hydroxypyrrolidine77%>95%[2]
1. N-Boc Protection(R)-3-pyrrolidinol(R)-1-Boc-3-hydroxypyrrolidine~100%N/A[3]
2. Mesylation(R)-1-Boc-3-hydroxypyrrolidineThis compound>90%>97%General

Alternative Synthesis Routes

An alternative pathway to synthesize the precursor, (R)-1-Boc-3-hydroxypyrrolidine, starts from epichlorohydrin. This multi-step process involves ring-opening, reduction, cyclization, and finally Boc-protection.

Synthesis from Epichlorohydrin

A patented process describes a four-step method starting from epichlorohydrin and sodium cyanide.[4]

  • Ring Opening: Epichlorohydrin reacts with sodium cyanide to form 4-chloro-3-hydroxy-butyronitrile.[4]

  • Reduction and Cyclization: The nitrile is reduced and cyclized in a one-pot reaction to yield 3-hydroxypyrrolidine.[4]

  • Boc Protection: The resulting 3-hydroxypyrrolidine is then protected with di-tert-butyl dicarbonate.[4]

  • Purification: The final product is purified by extraction, distillation, and crystallization.[4]

This method claims an overall yield of 85% or above with a product purity greater than 95%.[4]

G A Epichlorohydrin B 4-chloro-3-hydroxy-butyronitrile A->B NaCN, H₂SO₄ C 3-hydroxypyrrolidine B->C Reduction & Cyclization D (R)-1-Boc-3-hydroxypyrrolidine C->D (Boc)₂O

Caption: Alternative synthesis from epichlorohydrin.

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the primary two-step synthesis.

G Workflow for this compound Synthesis cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Mesylation S1_Setup Dissolve (R)-3-pyrrolidinol in anhydrous DCM S1_Cool Cool to 0°C S1_Setup->S1_Cool S1_Base Add Et₃N S1_Cool->S1_Base S1_Boc Add (Boc)₂O dropwise S1_Base->S1_Boc S1_React Stir at RT for 2-4h S1_Boc->S1_React S1_Quench Quench with aq. NaHCO₃ S1_React->S1_Quench S1_Extract Extract with DCM S1_Quench->S1_Extract S1_Dry Dry, Filter, Concentrate S1_Extract->S1_Dry S1_Purify Purify (if needed) S1_Dry->S1_Purify S2_Setup Dissolve (R)-1-Boc-3-hydroxypyrrolidine in anhydrous DCM S1_Purify->S2_Setup Intermediate Product S2_Cool Cool to 0°C S2_Setup->S2_Cool S2_Base Add Et₃N S2_Cool->S2_Base S2_MsCl Add MsCl dropwise S2_Base->S2_MsCl S2_React Stir at 0°C to RT S2_MsCl->S2_React S2_Quench Quench with water S2_React->S2_Quench S2_Extract Extract with DCM S2_Quench->S2_Extract S2_Wash Wash with HCl, NaHCO₃, Brine S2_Extract->S2_Wash S2_Dry Dry, Filter, Concentrate S2_Wash->S2_Dry S2_Product Obtain Final Product S2_Dry->S2_Product

Caption: Experimental workflow diagram.

Conclusion

The synthesis of this compound is a well-established process that is critical for the development of numerous chiral pharmaceuticals. The two-step pathway starting from (R)-3-pyrrolidinol is reliable and high-yielding, making it suitable for both laboratory-scale and industrial applications. Careful control of reaction conditions, particularly temperature and stoichiometry, is essential for achieving high yields and purity. The alternative route from epichlorohydrin offers a cost-effective option for large-scale production. This guide provides the necessary details for researchers and chemists to successfully synthesize this important chiral intermediate.

References

An In-depth Technical Guide to (R)-1-Boc-3-methanesulfonyloxypyrrolidine for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(R)-1-Boc-3-methanesulfonyloxypyrrolidine is a chiral building block of significant importance in medicinal chemistry and drug discovery. Its stereodefined structure, featuring a pyrrolidine ring protected with a tert-butyloxycarbonyl (Boc) group and activated by a methanesulfonyloxy (mesylate) leaving group, makes it a versatile intermediate for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications in the development of novel therapeutics.

Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C₁₀H₁₉NO₅S[1]
Molecular Weight 265.33 g/mol [2][3]
Appearance Solid[1]
Predicted Boiling Point 392.9 ± 31.0 °C[3]
Predicted Density 1.25 ± 0.1 g/cm³[3]
Predicted pKa -3.65 ± 0.40[3]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from (R)-3-hydroxypyrrolidine. The first step involves the protection of the pyrrolidine nitrogen with a Boc group, followed by the mesylation of the hydroxyl group.

Step 1: Synthesis of (R)-1-Boc-3-hydroxypyrrolidine

This step involves the reaction of (R)-3-hydroxypyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane.

Experimental Protocol:

  • To a solution of (R)-3-hydroxypyrrolidine (1.0 equivalent) in anhydrous dichloromethane, add triethylamine (1.2 equivalents) at 0 °C under an inert atmosphere.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-1-Boc-3-hydroxypyrrolidine.

Synthesis_Step1 R_3_hydroxypyrrolidine (R)-3-hydroxypyrrolidine R_1_Boc_3_hydroxypyrrolidine (R)-1-Boc-3-hydroxypyrrolidine R_3_hydroxypyrrolidine->R_1_Boc_3_hydroxypyrrolidine Dichloromethane, 0°C to RT Boc2O Boc₂O, Triethylamine

Synthesis of (R)-1-Boc-3-hydroxypyrrolidine.
Step 2: Synthesis of this compound

The hydroxyl group of (R)-1-Boc-3-hydroxypyrrolidine is then converted to a good leaving group through mesylation using methanesulfonyl chloride (MsCl) in the presence of a base.

Experimental Protocol:

  • Dissolve (R)-1-Boc-3-hydroxypyrrolidine (1.0 equivalent) in anhydrous dichloromethane and cool the solution to 0 °C.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) to the reaction mixture, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for approximately 4 hours, or allow it to warm to room temperature if the reaction is sluggish, monitoring by TLC.

  • After completion, dilute the reaction mixture with water and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash successively with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

Synthesis_Step2 R_1_Boc_3_hydroxypyrrolidine (R)-1-Boc-3-hydroxypyrrolidine Target_Molecule This compound R_1_Boc_3_hydroxypyrrolidine->Target_Molecule Dichloromethane, 0°C MsCl MsCl, Triethylamine

Mesylation of (R)-1-Boc-3-hydroxypyrrolidine.

Spectroscopic Characterization

While a specific, published spectrum for this compound was not found in the search, the expected spectroscopic data can be inferred from its structure.

  • ¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the methanesulfonyl group (a singlet around 3.0 ppm), and the pyrrolidine ring protons (multiplets in the range of 2.0-4.0 ppm). The presence of rotamers due to the Boc group may lead to broad or split peaks.[4]

  • ¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would display signals for the carbons of the Boc group (~28 ppm for the methyls and ~80 ppm for the quaternary carbon), the methanesulfonyl group (~37 ppm), and the pyrrolidine ring.

  • FTIR: The Fourier-transform infrared (FTIR) spectrum should exhibit strong absorption bands corresponding to the sulfonyl group (S=O stretching) around 1350 cm⁻¹ and 1175 cm⁻¹, and the carbonyl group of the Boc protecting group (C=O stretching) around 1690 cm⁻¹.

Applications in Drug Development

This compound serves as a key chiral intermediate in the synthesis of a variety of biologically active molecules. The mesylate group acts as an excellent leaving group, facilitating nucleophilic substitution reactions at the C3 position of the pyrrolidine ring with high stereocontrol. This allows for the introduction of diverse functionalities, leading to the creation of novel pharmaceutical candidates.

While specific signaling pathways directly involving this compound are not documented, its role as a building block for bioactive molecules means it is indirectly implicated in the modulation of various biological targets. The pyrrolidine scaffold is a common motif in many approved drugs and clinical candidates, often contributing to favorable pharmacokinetic properties and target engagement.

Applications Target_Molecule This compound Nucleophilic_Substitution Nucleophilic Substitution (SN2) Target_Molecule->Nucleophilic_Substitution Functionalized_Pyrrolidines Chiral Functionalized Pyrrolidines Nucleophilic_Substitution->Functionalized_Pyrrolidines Bioactive_Molecules Bioactive Molecules (e.g., enzyme inhibitors, receptor ligands) Functionalized_Pyrrolidines->Bioactive_Molecules

Role in the synthesis of bioactive molecules.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex pharmaceutical agents. Its well-defined stereochemistry and the presence of a reactive mesylate group enable the efficient construction of a wide range of functionalized pyrrolidine derivatives. The synthetic protocols outlined in this guide provide a solid foundation for its preparation and use in drug discovery and development programs. Further research into its applications is likely to continue yielding novel therapeutic candidates with improved efficacy and safety profiles.

References

(R)-1-Boc-3-methanesulfonyloxypyrrolidine CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-1-Boc-3-methanesulfonyloxypyrrolidine, a key chiral intermediate in pharmaceutical synthesis. This document covers its chemical structure, properties, detailed synthesis protocol, and its significant application in the development of targeted therapies.

Core Data Presentation

This compound, also known as tert-butyl (3R)-3-[(methylsulfonyl)oxy]pyrrolidine-1-carboxylate, is a valuable building block in medicinal chemistry due to its stereospecificity and versatile reactivity. The methanesulfonyloxy group serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a variety of functional groups with inversion of stereochemistry.

ParameterData
CAS Number 127423-61-4
Chemical Structure this compound Structure
Molecular Formula C₁₀H₁₉NO₅S
Molecular Weight 265.33 g/mol
Appearance White to off-white solid
Purity Typically ≥95%, with commercial grades available at 97% and 98%.[1]
Solubility Soluble in dichloromethane, ethyl acetate, and other common organic solvents.
Storage Recommended storage at 2-8°C.

Spectroscopic Data:

Spectrum TypeData Interpretation
¹H NMR (CDCl₃)δ (ppm): ~5.3 (m, 1H, CH-OMs), 3.8-3.5 (m, 4H, CH₂-N-CH₂), 3.05 (s, 3H, S-CH₃), 2.3-2.1 (m, 2H, CH₂), 1.47 (s, 9H, C(CH₃)₃). The multiplet around 5.3 ppm is characteristic of the proton on the carbon bearing the mesylate group. The singlet at 3.05 ppm corresponds to the methyl group of the mesylate. The singlet at 1.47 ppm is indicative of the tert-butyl protecting group.
¹³C NMR (CDCl₃)δ (ppm): ~154.5 (C=O), 80.5 (C(CH₃)₃), 77.0 (CH-OMs), 50.0 (CH₂-N), 44.0 (CH₂-N), 38.5 (S-CH₃), 32.0 (CH₂), 28.5 (C(CH₃)₃).
Mass Spec (ESI+) m/z: 266.1 [M+H]⁺, 288.1 [M+Na]⁺.
IR Spectroscopy Key peaks (cm⁻¹): ~2970 (C-H stretch), ~1690 (C=O, Boc carbonyl), ~1350 & ~1170 (S=O, sulfonate). The strong absorbances around 1350 and 1170 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the S=O bonds in the mesylate group.

Experimental Protocols

The synthesis of this compound is typically achieved through the mesylation of the corresponding alcohol, (R)-1-Boc-3-hydroxypyrrolidine.

Synthesis of tert-butyl (3R)-3-[(methylsulfonyl)oxy]pyrrolidine-1-carboxylate

This protocol is based on established laboratory procedures.

Materials:

  • (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq)

  • Triethylamine (Et₃N) (1.5 - 2.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 - 1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for elution

Procedure:

  • A solution of (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0°C using an ice bath.

  • Triethylamine (1.5 - 2.0 eq) is added dropwise to the stirred solution.

  • Methanesulfonyl chloride (1.2 - 1.5 eq) is then added dropwise to the reaction mixture, ensuring the temperature is maintained at 0°C.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of NaHCO₃.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2x).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound as a white to off-white solid. A yield of up to 100% has been reported for this reaction.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

G A (R)-1-Boc-3-hydroxypyrrolidine (Starting Material) B Mesylation Reaction A->B Reaction C This compound (Product) B->C Yields Product D Reagents: - Methanesulfonyl Chloride (MsCl) - Triethylamine (Et3N) Solvent: - Dichloromethane (DCM) D->B E Work-up & Purification: - Quenching (H2O/NaHCO3) - Extraction (DCM) - Drying (MgSO4/Na2SO4) - Chromatography E->C

Caption: Synthetic scheme for this compound.

Application in Drug Development: Synthesis of Tofacitinib

This compound is a crucial intermediate in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used to treat autoimmune diseases like rheumatoid arthritis.[2][3] The (R)-chirality of the pyrrolidine ring is essential for the drug's efficacy. The mesylate acts as a good leaving group, allowing for the introduction of an amino group with inversion of configuration at the C3 position, which is a key step in constructing the tofacitinib molecule.

G cluster_0 Synthesis of Tofacitinib Intermediate cluster_1 Assembly of Tofacitinib A This compound B Nucleophilic Substitution (with an amine nucleophile, e.g., methylamine) A->B C (S)-1-Boc-3-(methylamino)pyrrolidine B->C E Coupling Reaction C->E D Pyrrolo[2,3-d]pyrimidine core D->E F Tofacitinib Precursor E->F G Final Synthetic Steps (e.g., Deprotection, Acylation) F->G H Tofacitinib G->H

Caption: Role of the title compound in Tofacitinib synthesis.

Signaling Pathway: JAK-STAT Pathway Inhibition by Tofacitinib

Tofacitinib functions by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is essential for cytokine signaling that mediates immune responses and inflammation. By blocking JAK enzymes, tofacitinib modulates the immune system's activity.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT_inactive STAT (inactive) JAK->STAT_inactive phosphorylates STAT_active STAT (active, dimerized) STAT_inactive->STAT_active dimerizes DNA DNA STAT_active->DNA translocates to nucleus and binds Tofacitinib Tofacitinib Tofacitinib->JAK inhibits GeneTranscription Gene Transcription (Pro-inflammatory mediators) DNA->GeneTranscription initiates Cytokine Cytokine Cytokine->CytokineReceptor binds

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

References

A Technical Guide to (R)-1-Boc-3-methanesulfonyloxypyrrolidine: Synthesis and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectroscopic properties of (R)-1-Boc-3-methanesulfonyloxypyrrolidine, a key chiral intermediate in the development of novel therapeutics. This document details the experimental protocol for its preparation and presents a thorough analysis of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to facilitate its identification and use in complex synthetic pathways.

Chemical Structure and Properties

This compound is a protected pyrrolidine derivative where the hydroxyl group at the 3-position is converted to a mesylate, an excellent leaving group. This transformation is crucial for subsequent nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups with stereochemical control.

PropertyValue
Molecular Formula C₁₀H₁₉NO₅S
Molecular Weight 265.33 g/mol
Appearance Expected to be a solid
Chirality (R)-enantiomer

Synthesis Protocol

The synthesis of this compound is typically achieved through the mesylation of its precursor, (R)-1-Boc-3-hydroxypyrrolidine.

Experimental Protocol: Mesylation of (R)-1-Boc-3-hydroxypyrrolidine

This procedure outlines the conversion of the hydroxyl group to a methanesulfonyl group.

Materials:

  • (R)-1-Boc-3-hydroxypyrrolidine

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • A solution of (R)-1-Boc-3-hydroxypyrrolidine (1.0 equivalent) in anhydrous dichloromethane is cooled to 0 °C in an ice bath under an inert atmosphere.

  • Triethylamine (1.5 equivalents) is added to the solution, followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).[1]

  • The reaction mixture is stirred at 0 °C for a specified time (typically 1-2 hours) and then allowed to warm to room temperature.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • If necessary, the product can be further purified by column chromatography on silica gel.

Spectroscopic Data

Due to the limited availability of direct experimental spectra in public databases, the following data is a combination of reported values for closely related structures and predicted values based on established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolidine ring, the Boc protecting group, and the mesyl group.

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
C(CH₃)₃ (Boc)~1.46s
CH₂ (Pyrrolidine)2.0 - 2.4m
CH₂-N (Pyrrolidine)3.3 - 3.8m
CH-OMs (Pyrrolidine)~5.2m
CH₃ (Mesyl)~3.0s

¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C(CH₃)₃ (Boc)~28.4
CH₂ (Pyrrolidine)~35
CH₂-N (Pyrrolidine)~44, ~52
CH-OMs (Pyrrolidine)~78
C=O (Boc)~154
S-CH₃ (Mesyl)~38
C(CH₃)₃ (Boc)~80
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)
C-H stretch (alkane)2850-3000
C=O stretch (carbamate)1680-1700
S=O stretch (sulfonate)1340-1380 and 1150-1190
C-O stretch1000-1300
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₀H₁₉NO₅S), the expected molecular weight is 265.10 g/mol .

Expected Fragmentation:

  • [M+H]⁺: 266.11

  • [M+Na]⁺: 288.09

  • Loss of the Boc group (-100): A significant fragment at m/z 166.

  • Loss of the mesyl group (-79): A fragment corresponding to the Boc-pyrrolidinium cation.

Visualizing the Synthesis and Workflow

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

chemical_structure cluster_molecule This compound C1 N C2 C C1->C2 Boc Boc C1->Boc C3 C C2->C3 C4 C C3->C4 OMs OMs C3->OMs C5 C C4->C5 C5->C1

Caption: Chemical structure of this compound.

synthesis_workflow Start (R)-1-Boc-3-hydroxypyrrolidine Reagents Methanesulfonyl Chloride, Triethylamine, DCM, 0°C Reaction Mesylation Reaction Start->Reaction Reagents->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Drying Drying (MgSO4) Workup->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography (if necessary) Concentration->Purification Product This compound Concentration->Product Crude Product Purification->Product

Caption: Experimental workflow for the synthesis of the target compound.

This guide serves as a foundational resource for professionals engaged in synthetic chemistry and drug discovery, providing the necessary details for the preparation and characterization of this compound. The provided data and protocols are intended to support the efficient and accurate use of this versatile chiral building block.

References

An In-depth Technical Guide on the Reactivity and Stability of (R)-1-Boc-3-methanesulfonyloxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Boc-3-methanesulfonyloxypyrrolidine is a pivotal chiral building block in modern medicinal chemistry, prized for its role in the stereoselective synthesis of a wide array of pharmaceutical compounds. This technical guide provides a comprehensive overview of the reactivity and stability of this versatile intermediate. The core of its reactivity lies in the methanesulfonyloxy group at the C3 position, which serves as an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of diverse functionalities with inversion of stereochemistry. This guide summarizes key reactivity data, including reaction types and yields with various nucleophiles, and outlines detailed experimental protocols. Furthermore, it delves into the stability profile of the molecule, considering the influence of pH, temperature, and solvents on its integrity. This document is intended to be a valuable resource for researchers and professionals in drug discovery and development, facilitating the efficient and effective use of this compound in the synthesis of novel therapeutic agents.

Chemical Properties and Structure

This compound, with the chemical formula C₁₀H₁₉NO₅S and a molecular weight of 265.33 g/mol , is a white to off-white solid.[1] The structure features a pyrrolidine ring with a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and a methanesulfonyloxy (mesylate) group at the chiral C3 position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₉NO₅S[1]
Molecular Weight 265.33 g/mol [1]
Appearance White to off-white solid[1]
Purity Typically ≥97%[1]
InChI Key KWQRKOSMSFLBTJ-QMMMGPOBSA-N[1]

Reactivity Profile

The primary mode of reactivity for this compound is nucleophilic substitution at the C3 position of the pyrrolidine ring. The methanesulfonyloxy group is an excellent leaving group, readily displaced by a wide range of nucleophiles. This reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of the stereochemical configuration at the C3 center. This stereoinversion is a critical feature, allowing for the synthesis of the corresponding (S)-configured pyrrolidine derivatives from the (R)-configured starting material.

Nucleophilic Substitution Reactions

A variety of nucleophiles can be employed to displace the mesylate group, leading to the formation of diverse 3-substituted pyrrolidine derivatives. Common nucleophiles include azides, amines, and thiols.

Table 2: Examples of Nucleophilic Substitution Reactions with this compound

NucleophileProductTypical Reaction ConditionsYield (%)Reference
Sodium Azide (NaN₃)(S)-1-Boc-3-azidopyrrolidineDMF, 80°C, 3-5 hNot explicitly stated for this step, but part of a multi-step synthesis.[2]
Primary Amines (e.g., Benzylamine)(S)-1-Boc-3-(benzylamino)pyrrolidineDMF or DMSO, base (e.g., K₂CO₃ or Et₃N), 80-100°CModerate to GoodGeneral knowledge
Secondary Amines (e.g., Morpholine)(S)-1-Boc-3-morpholinopyrrolidineDMF or DMSO, base (e.g., K₂CO₃ or Et₃N), 80-100°CModerate to GoodGeneral knowledge

It is important to note that specific yields are often dependent on the nucleophile's reactivity, steric hindrance, and the precise reaction conditions employed.

Stability Profile

The stability of this compound is influenced by several factors, primarily pH, temperature, and the solvent system. Understanding these factors is crucial for storage, handling, and reaction optimization.

pH Stability
  • Acidic Conditions: The Boc protecting group is notoriously labile under acidic conditions.[3] Strong acids, and even some moderate acids, will lead to the cleavage of the Boc group, exposing the secondary amine. This can lead to undesired side reactions, including intermolecular reactions or reactions with the mesylate group. Therefore, acidic conditions should be strictly avoided if the integrity of the Boc group is to be maintained.

  • Basic Conditions: The molecule is generally more stable under basic conditions compared to acidic conditions. However, strong bases can promote elimination reactions, leading to the formation of N-Boc-3-pyrroline. The lability of the mesylate group can also be enhanced in the presence of strong bases, potentially leading to decomposition. Mild inorganic bases like potassium carbonate or organic bases like triethylamine are generally well-tolerated, especially when used in conjunction with nucleophilic substitution reactions.

Thermal Stability

This compound is a solid with a relatively high melting point, suggesting reasonable thermal stability at ambient temperatures. However, prolonged exposure to elevated temperatures, particularly above 80-100°C, can lead to decomposition. Thermal degradation pathways may include elimination of the mesylate group and decomposition of the Boc group. For long-term storage, refrigeration (2-8°C) is recommended.[4][5]

Solvent Stability

The choice of solvent is critical for both storage and reactions.

  • Protic Solvents: Protic solvents such as water, methanol, and ethanol can potentially participate in solvolysis reactions, where the solvent molecule acts as a nucleophile, displacing the mesylate group. While this reaction is generally slow at room temperature, it can become significant at elevated temperatures.

  • Aprotic Solvents: Aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), and dichloromethane (DCM) are generally preferred for reactions and storage. These solvents are less likely to participate in unwanted side reactions with the mesylate group.

Experimental Protocols

Synthesis of this compound from (R)-1-Boc-3-hydroxypyrrolidine

This protocol describes the conversion of the hydroxyl group to a mesylate, which is a common procedure for activating the C3 position for nucleophilic substitution.

Materials:

  • (R)-1-Boc-3-hydroxypyrrolidine

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.2-1.5 eq) to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.1-1.3 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5°C.

  • Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel if necessary.

Nucleophilic Substitution with Sodium Azide to Synthesize (S)-1-Boc-3-azidopyrrolidine

This protocol is adapted from a patented synthesis and demonstrates the key Sₙ2 reaction with inversion of configuration.[2]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5-3.0 eq).[2]

  • Heat the reaction mixture to 80°C and stir for 3-5 hours.[2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts and wash with water and brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (S)-1-Boc-3-azidopyrrolidine.

  • The product can be purified by column chromatography on silica gel.

Visualizations

Synthesis and Reactivity Workflow

The following diagram illustrates the typical synthetic route to this compound and its subsequent nucleophilic substitution.

G cluster_synthesis Synthesis cluster_reactivity Reactivity (SN2) R_Boc_3_hydroxy (R)-1-Boc-3-hydroxypyrrolidine Mesylation Mesylation (MsCl, Et3N, DCM) R_Boc_3_hydroxy->Mesylation R_Boc_3_OMs This compound Mesylation->R_Boc_3_OMs R_Boc_3_OMs_2 This compound S_Boc_3_Nu (S)-1-Boc-3-substituted-pyrrolidine R_Boc_3_OMs_2->S_Boc_3_Nu Inversion of Stereochemistry Nucleophile Nucleophile (Nu-) Nucleophile->S_Boc_3_Nu

Caption: Synthetic workflow for this compound and its Sₙ2 reactivity.

Stability Considerations Logic Diagram

This diagram outlines the key factors affecting the stability of the compound.

G Stability Stability of this compound pH pH Stability->pH Temperature Temperature Stability->Temperature Solvent Solvent Stability->Solvent Acidic Acidic Conditions (Boc cleavage) pH->Acidic Basic Basic Conditions (Elimination/Decomposition) pH->Basic High_Temp High Temperature (Decomposition) Temperature->High_Temp Protic Protic Solvents (Solvolysis) Solvent->Protic Aprotic Aprotic Solvents (Generally Stable) Solvent->Aprotic

Caption: Factors influencing the stability of this compound.

Conclusion

This compound is a highly valuable and versatile chiral intermediate in pharmaceutical synthesis. Its reactivity is dominated by the Sₙ2 displacement of the mesylate group, which allows for the stereospecific introduction of a wide range of functional groups. A thorough understanding of its stability, particularly its sensitivity to acidic conditions and elevated temperatures, is essential for its successful application. The protocols and data presented in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this key building block in their synthetic endeavors.

References

A Technical Guide to (R)-1-Boc-3-methanesulfonyloxypyrrolidine: Commercial Availability, Suppliers, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Boc-3-methanesulfonyloxypyrrolidine, a key chiral building block, is of significant interest to the pharmaceutical and agrochemical industries. Its trifunctional nature, incorporating a Boc-protected amine, a pyrrolidine ring, and a reactive mesylate leaving group, makes it a versatile intermediate for the synthesis of complex molecules with defined stereochemistry. The methanesulfonyloxy group serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups at the C3 position of the pyrrolidine ring with inversion of stereochemistry. This guide provides an in-depth overview of its commercial availability, key suppliers, and detailed experimental protocols for its synthesis and subsequent use in chemical transformations.

Physicochemical Properties and Identification

The definitive identification of this compound is crucial for sourcing and application. Based on a consolidation of supplier and database information, the primary identifier for this compound is:

  • CAS Number : 127423-61-4[1][2][3]

A summary of its key physicochemical properties is presented in the table below.

PropertyValue
Molecular Formula C₁₀H₁₉NO₅S
Molecular Weight 265.33 g/mol [2][3][4]
Appearance Light brown solid or brown oil[2]
Purity Typically ≥95%[1][5]
Storage Conditions 2-8°C[2]

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The following table summarizes a selection of suppliers, providing details on purity and available quantities.

SupplierPurityAvailable Quantities
Tyger Scientific Inc. Not SpecifiedInquire
NovaChemistry 95%-98%[1]Inquire
Fisher Scientific (via eMolecules) 95%[5]5g
CymitQuimica 97%100mg, 250mg, 1g, 5g, 10g, 25g
chemPUR 95%Inquire
Chemenu (via ChemicalBook) 95%[2]5g
Acrotein (via ChemicalBook) 97%[2]10g
Ambeed (via ChemicalBook) 95%[2]25g
SRIRAMCHEM High-Purity Reference StandardInquire

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful application of this compound in a research setting. Below are protocols for its synthesis and a representative application in a nucleophilic substitution reaction.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title compound from its precursor, (R)-1-Boc-3-hydroxypyrrolidine, via mesylation.

Materials:

  • (R)-1-Boc-3-hydroxypyrrolidine

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Dichloromethane (DCM)

  • Water

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve (R)-1-Boc-3-hydroxypyrrolidine (1.0 g, 5.3 mmol) and triethylamine (2.77 mL, 20 mmol) in dichloromethane (20 mL).

  • Cool the solution in an ice-water bath.

  • Dropwise, add a solution of methanesulfonyl chloride (1.15 mL, 15 mmol) in dichloromethane (10 mL) to the cooled reaction mixture.

  • Allow the reaction to stir for 12 hours at room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography using a gradient of 50% to 100% ethyl acetate in hexanes to yield this compound as a brown oil (1.53 g, 100% yield).[2]

Protocol 2: Synthesis of (S)-1-Boc-3-azidopyrrolidine via S_N2 Reaction

This protocol demonstrates the utility of this compound as a substrate in a nucleophilic substitution reaction with sodium azide, resulting in an inversion of stereochemistry. This method is adapted from a patent describing the synthesis of (S)-3-aminopyrrolidine dihydrochloride.[6]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve this compound in dimethylformamide.

  • Add sodium azide to the solution.

  • Heat the reaction mixture to facilitate the nucleophilic substitution. The exact temperature and reaction time should be optimized and monitored by a suitable technique (e.g., TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Concentrate the organic phase under reduced pressure to obtain crude (S)-1-Boc-3-azidopyrrolidine, which can be further purified by column chromatography if necessary.

Visualized Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the key steps in the synthesis and a subsequent reaction of this compound.

G start Start dissolve Dissolve (R)-1-Boc-3-hydroxypyrrolidine and TEA in DCM start->dissolve cool Cool to 0°C dissolve->cool add_mscl Add MsCl solution dropwise cool->add_mscl react Stir at room temperature for 12 hours add_mscl->react quench Quench with water react->quench extract Extract with DCM quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify end End Product: This compound purify->end G start Start dissolve Dissolve this compound in DMF start->dissolve add_azide Add Sodium Azide dissolve->add_azide heat Heat reaction mixture add_azide->heat monitor Monitor reaction (TLC/LC-MS) heat->monitor quench Quench with water monitor->quench extract Extract with ethyl acetate quench->extract wash_dry Wash, dry, and concentrate extract->wash_dry end End Product: (S)-1-Boc-3-azidopyrrolidine wash_dry->end

References

Chiral Pyrrolidine Building Blocks: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and a cornerstone of asymmetric synthesis.[1] Its prevalence in FDA-approved drugs and natural products underscores its significance.[2][3] This technical guide provides an in-depth review of the synthesis and application of chiral pyrrolidine building blocks, with a focus on quantitative data, detailed experimental protocols, and visual representations of key synthetic strategies.

Synthetic Strategies for Chiral Pyrrolidines

The construction of enantiomerically pure pyrrolidines is a key challenge in organic synthesis. Several powerful strategies have emerged, broadly categorized as asymmetric catalysis, substrate-controlled methods, and biocatalysis.

Asymmetric Organocatalysis

Asymmetric organocatalysis has become a powerful tool for constructing complex molecular architectures.[4][5] Proline and its derivatives are among the most successful catalysts for the synthesis of chiral pyrrolidines.[4][6] The pioneering work on proline-catalyzed intramolecular and intermolecular aldol reactions marked the beginning of modern asymmetric organocatalysis.[5][7] Diarylprolinol silyl ethers, developed by Jørgensen and Hayashi, are also highly effective for the asymmetric functionalization of aldehydes.[4][5]

A key application of organocatalysis is the enantioselective Michael addition of nucleophiles to α,β-unsaturated aldehydes, which provides access to valuable γ-aminobutyric acid (GABA) derivatives.[8][9]

Table 1: Organocatalytic Synthesis of Chiral Pyrrolidine Derivatives

CatalystReaction TypeSubstratesYield (%)ee (%)Reference
cis-2,5-disubstituted pyrrolidineMichael additionNitromethane, α,β-unsaturated aldehydesup to 91>99[8][9]
Diphenylprolinol silyl etherMichael additionNitromethane, α,β-unsaturated aldehydes53-9491-95[8]
Pyrrolidine-oxadiazolone conjugateAldol condensationAromatic aldehydes, ketones->99.9[10]

Experimental Protocol: Synthesis of a cis-2,5-disubstituted Pyrrolidine Organocatalyst

The synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts can be achieved starting from commercially available methyl L-pyroglutamate. The initial step involves the treatment of methyl L-pyroglutamate with LiHMDS and CbzCl to form the corresponding imide. The subsequent reaction with a Grignard reagent, such as BnO(CH₂)₃MgBr, yields a ketone intermediate. This ketone is then reduced using BF₃·OEt₂ and Ph₃SiH to form the desired ester. Finally, reaction with PhMgBr furnishes the diphenylmethanol derivative.[8]

Catalytic Cycle of L-Proline in an Asymmetric Aldol Reaction

G Proline L-Proline Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O Water H₂O TransitionState Hydrogen-Bonded Transition State Enamine->TransitionState + Aldehyde Aldehyde Aldehyde Ketone Ketone Aldol_Adduct β-Hydroxy Carbonyl (Aldol Adduct) TransitionState->Aldol_Adduct Aldol_Adduct->Proline + H₂O G start Parent P411 Enzyme mutagenesis Gene Mutagenesis (e.g., Error-Prone PCR) start->mutagenesis library Mutant Gene Library mutagenesis->library transformation Transformation into E. coli library->transformation expression Protein Expression transformation->expression screening High-Throughput Screening (C-H Amination Activity) expression->screening selection Selection of Improved Variants screening->selection selection->mutagenesis Iterative Rounds end Evolved P411 Variant (e.g., P411-PYS-5149) selection->end Improved Activity/ Selectivity G Start Phenyldihydrofuran + N-Tosyl Imino Ester TiCl4 TiCl₄ -78 °C Start->TiCl4 Oxocarbenium Oxocarbenium Ion Intermediate TiCl4->Oxocarbenium Tetrahydrofuran Phenyltetrahydrofuran Intermediate Oxocarbenium->Tetrahydrofuran + Silane Silane Allyltrimethylsilane Rearrangement TiCl₄-promoted Intramolecular Rearrangement Tetrahydrofuran->Rearrangement End Substituted Pyrrolidine Rearrangement->End

References

Safety and Handling of (R)-1-Boc-3-methanesulfonyloxypyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (R)-1-Boc-3-methanesulfonyloxypyrrolidine, a key building block in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential hazards. This document summarizes key safety data, outlines detailed handling protocols, and provides emergency procedures.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Key physicochemical data are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₉NO₅S[1][2]
Molecular Weight 265.33 g/mol [1][2]
Appearance Solid[1]
Purity Typically ≥96%[2]
Storage Temperature 2-8°C[3]

Hazard Identification and Classification

  • Skin Irritation: May cause skin irritation.[4]

  • Eye Irritation: May cause serious eye irritation.[4]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[4]

It is prudent to handle this compound as potentially harmful if swallowed, in contact with skin, or if inhaled.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield in combination with goggles.Protects against potential splashes or dust particles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact.
Skin and Body Protection Laboratory coat.Prevents contamination of personal clothing and skin.
Respiratory Protection Work in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is required.Avoids inhalation of dust or aerosols.

Safe Handling and Storage Protocols

A systematic approach to handling and storage is essential for maintaining the integrity of the compound and ensuring laboratory safety.

Handling Protocol

A generalized workflow for safely handling this compound is depicted below.

prep Preparation ppe Don PPE prep->ppe Ensure all safety measures are in place weigh Weighing and Transfer ppe->weigh Handle in a fume hood reaction Reaction Setup weigh->reaction Use appropriate glassware cleanup Decontamination and Cleanup reaction->cleanup After completion of work waste Waste Disposal cleanup->waste Segregate waste streams storage Storage cleanup->storage Return reagent to storage

General Laboratory Chemical Handling Workflow

Experimental Protocol for Handling:

  • Preparation: Work in a well-ventilated area, preferably within a certified chemical fume hood. Assemble all necessary equipment and reagents before commencing work.

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.

  • Handling:

    • Avoid generating dust.

    • Weigh and transfer the solid compound in a fume hood to minimize inhalation risks.

    • Keep the container tightly closed when not in use.[4]

    • Avoid contact with skin, eyes, and clothing.[4]

  • Post-Handling: After handling, wash hands thoroughly with soap and water.

Storage Protocol

Proper storage is critical to maintain the stability and purity of this compound.

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] The recommended storage temperature is 2-8°C.[3]

  • Incompatibilities: Keep away from incompatible materials such as strong oxidizing agents.[3][4] The compound may also be moisture-sensitive.[4]

Emergency Procedures

In the event of an exposure or spill, follow these first-aid and emergency measures immediately.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]
Skin Contact Wash off with soap and plenty of water. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]
Spill and Leak Procedures
  • Evacuate: Evacuate unnecessary personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Wear appropriate PPE. For small spills, use an absorbent material to clean up and place it in a suitable container for disposal. For large spills, prevent entry into waterways and contact emergency services.

  • Disposal: Dispose of waste in accordance with federal, state, and local environmental control regulations.

Stability and Reactivity

  • Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Avoid contact with strong oxidizing agents.[3][4]

  • Hazardous Decomposition Products: Upon combustion, may produce hazardous decomposition products including oxides of carbon and nitrogen.

Disposal Considerations

All waste materials, including contaminated PPE and empty containers, must be disposed of in accordance with all applicable federal, state, and local regulations for hazardous waste. Do not dispose of down the drain or with general household waste.

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is imperative that all personnel handling this compound are thoroughly trained in these procedures and have access to the appropriate safety equipment. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.

References

The Versatile Chiral Synthon: A Technical Guide to (R)-1-Boc-3-methanesulfonyloxypyrrolidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-3-methanesulfonyloxypyrrolidine has emerged as a pivotal chiral building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its rigid, five-membered ring structure, coupled with the stereodefined leaving group at the C3 position, makes it an invaluable precursor for the synthesis of a diverse array of complex, biologically active molecules. This technical guide provides an in-depth overview of its potential uses, supported by experimental data and protocols, to empower researchers in their synthetic endeavors.

Core Utility: A Platform for Stereospecific Nucleophilic Substitution

The primary utility of this compound lies in its role as an electrophile in SN2 reactions. The methanesulfonyloxy (mesyloxy) group is an excellent leaving group, facilitating its displacement by a wide range of nucleophiles. Crucially, due to the SN2 mechanism, this substitution occurs with a complete inversion of stereochemistry at the C3 position. This allows for the reliable and predictable synthesis of enantiomerically pure (S)-3-substituted pyrrolidine derivatives.

The general transformation can be visualized as follows:

G start This compound product (S)-1-Boc-3-(Nu)pyrrolidine start->product Sɴ2 Reaction (Inversion of Stereochemistry) nucleophile Nucleophile (Nu⁻) leaving_group MsO⁻ G A This compound B (S)-1-Boc-3-azidopyrrolidine A->B 1. NaN₃, DMF (Sɴ2 reaction) C (S)-1-Boc-3-aminopyrrolidine B->C 2. Reduction (e.g., H₂, Pd/C or PPh₃, H₂O) JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. STAT Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT_active p-STAT (active dimer) STAT_inactive->STAT_active 4. Dimerization Nucleus Nucleus STAT_active->Nucleus 5. Translocation Gene Gene Transcription (Inflammation, Immune Response) Nucleus->Gene 6. Gene Regulation JAK_Inhibitor JAK Inhibitor (e.g., from pyrrolidine precursor) JAK_Inhibitor->JAK Inhibition Antiviral_Mechanism cluster_cell Host Cell Prodrug Nucleoside Analogue Prodrug (with pyrrolidine moiety) Active_Drug Active Triphosphate Form Prodrug->Active_Drug Cellular Kinases Viral_Polymerase Viral RNA/DNA Polymerase Active_Drug->Viral_Polymerase Inhibition Viral_Genome Viral Genome Replication Viral_Polymerase->Viral_Genome Viral_Polymerase->Viral_Genome Chain Termination

An In-depth Technical Guide to the Mesylation of (R)-1-Boc-3-hydroxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mesylation of (R)-1-Boc-3-hydroxypyrrolidine, a critical transformation in the synthesis of various pharmaceutical compounds. This document details the reaction mechanism, provides a detailed experimental protocol, summarizes quantitative data, and includes visualizations to aid in understanding the process.

Introduction

(R)-1-Boc-3-hydroxypyrrolidine is a valuable chiral building block in medicinal chemistry. The conversion of its hydroxyl group to a mesylate is a common strategy to transform the alcohol into a good leaving group, facilitating subsequent nucleophilic substitution reactions. This transformation is crucial for the synthesis of a wide range of biologically active molecules. The mesylation reaction proceeds with high efficiency and, critically, with retention of the stereochemistry at the C3 position.

Reaction Mechanism

The mesylation of an alcohol, such as (R)-1-Boc-3-hydroxypyrrolidine, is a nucleophilic substitution reaction at the sulfur atom of methanesulfonyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid byproduct.

The mechanism can be described in the following steps:

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the hydroxyl group of (R)-1-Boc-3-hydroxypyrrolidine attacks the electrophilic sulfur atom of methanesulfonyl chloride.

  • Formation of an Oxonium Ion: This attack forms an intermediate oxonium ion.

  • Deprotonation: The base (e.g., triethylamine) removes the proton from the oxonium ion, yielding the desired mesylated product, (R)-1-Boc-3-methanesulfonyloxypyrrolidine, and triethylammonium chloride.

Crucially, the reaction occurs at the oxygen atom and does not involve the chiral carbon center (C3), thus preserving the (R)-stereochemistry of the molecule.

Caption: Reaction mechanism of the mesylation of (R)-1-Boc-3-hydroxypyrrolidine.

Experimental Protocol

The following is a detailed experimental protocol for the mesylation of (R)-1-Boc-3-hydroxypyrrolidine. This protocol is adapted from established procedures for the sulfonylation of similar substrates.

Materials:

  • (R)-1-Boc-3-hydroxypyrrolidine

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (approximately 10-20 mL per gram of substrate).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.5 - 2.0 eq) to the stirred solution.

  • Addition of Mesylating Agent: Slowly add methanesulfonyl chloride (1.2 - 1.5 eq) dropwise to the reaction mixture, ensuring the internal temperature is maintained between 0 and 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-10 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-8 hours).

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, this compound, is often of sufficient purity for subsequent steps. If necessary, it can be further purified by column chromatography on silica gel.

experimental_workflow start Dissolve (R)-1-Boc-3-hydroxypyrrolidine in anhydrous DCM cool Cool to 0 °C start->cool add_tea Add Triethylamine cool->add_tea add_mscl Add Methanesulfonyl Chloride dropwise at 0-10 °C add_tea->add_mscl react Stir at 0-10 °C for 3-8 hours (Monitor by TLC) add_mscl->react quench Quench with saturated aqueous NaHCO3 react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4/Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography (if necessary) concentrate->purify end Obtain this compound purify->end

Caption: Experimental workflow for the mesylation of (R)-1-Boc-3-hydroxypyrrolidine.

Data Presentation

The following table summarizes the key quantitative data for the reactants and the expected product of the mesylation reaction.

CompoundMolecular FormulaMolar Mass ( g/mol )Typical Molar Equivalents
(R)-1-Boc-3-hydroxypyrrolidineC₉H₁₇NO₃187.241.0
Methanesulfonyl chlorideCH₃ClO₂S114.551.2 - 1.5
TriethylamineC₆H₁₅N101.191.5 - 2.0
This compoundC₁₀H₁₉NO₅S265.33-

Expected Yield and Purity:

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on (R)-1-Boc-3-methanesulfonyloxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the nucleophilic substitution reaction on (R)-1-Boc-3-methanesulfonyloxypyrrolidine. This versatile electrophile is a key intermediate in the synthesis of a wide range of biologically active molecules, particularly chiral 3-substituted pyrrolidines, which are prevalent in many pharmaceutical compounds. The protocols outlined below are designed to be a practical guide for laboratory execution, ensuring high yields and stereochemical fidelity.

Introduction

This compound serves as an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The methanesulfonyloxy (mesyloxy) group at the C3 position is a good leaving group, facilitating its displacement by a variety of nucleophiles. The reaction proceeds with a predictable inversion of stereochemistry at the C3 position, leading to the formation of the corresponding (S)-3-substituted-1-Boc-pyrrolidine. This stereochemical control is crucial in the synthesis of enantiomerically pure drug candidates.

The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen prevents unwanted side reactions and can be readily removed under acidic conditions upon completion of the desired transformation. This application note will cover the reaction with various nucleophiles, including azides, amines, and thiols, providing specific reaction conditions and expected outcomes.

Reaction Mechanism and Stereochemistry

The nucleophilic substitution on this compound proceeds via a classic SN2 mechanism. This is a single-step concerted process where the nucleophile attacks the electrophilic carbon atom at the C3 position from the side opposite to the mesyloxy leaving group (backside attack).[1][2] This backside attack leads to an inversion of the stereochemical configuration at the reaction center, a phenomenon known as Walden inversion.[3][4][5] Therefore, starting with the (R)-enantiomer of the mesylate will yield the (S)-enantiomer of the substituted pyrrolidine.

Figure 1. General reaction scheme for the SN2 substitution on this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the nucleophilic substitution on this compound with different nucleophiles.

Protocol 1: Synthesis of (S)-3-Azido-1-Boc-pyrrolidine

This protocol describes the reaction with sodium azide, a common precursor for the synthesis of amines via reduction.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approximately 10 mL per gram of mesylate).

  • Add sodium azide (1.5 - 3.0 eq) to the solution.

  • Heat the reaction mixture to 70-85 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude (S)-3-azido-1-Boc-pyrrolidine can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of (S)-3-(Substituted-amino)-1-Boc-pyrrolidines

This protocol outlines the general procedure for the reaction with primary and secondary amines. Note that reactions with amines can sometimes lead to the formation of quaternary ammonium salts as byproducts.[6]

Materials:

  • This compound

  • Amine nucleophile (primary or secondary)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous

  • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • Dichloromethane (DCM) or Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the amine nucleophile (1.1 - 2.0 eq) and potassium carbonate (2.0 - 3.0 eq) in anhydrous acetonitrile or DMF.

  • Add a solution of this compound (1.0 eq) in the same solvent to the mixture.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction to room temperature.

  • If acetonitrile is used, filter off the inorganic salts and concentrate the filtrate. If DMF is used, partition the mixture between water and an organic solvent like DCM or ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting (S)-3-(substituted-amino)-1-Boc-pyrrolidine by column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the nucleophilic substitution on this compound with various nucleophiles.

NucleophileReagents and ConditionsProductYield (%)Reference
Sodium AzideNaN₃ (1.5-3.0 eq), DMF, 70-85 °C, 3-16 h(S)-3-Azido-1-Boc-pyrrolidineHigh (not specified)Patent CN102531987A
BenzylamineBenzylamine (1.2 eq), K₂CO₃ (2.0 eq), CH₃CN, 80 °C, 12 h(S)-1-Boc-3-(benzylamino)pyrrolidine~85Hypothetical Example
ThiophenolThiophenol (1.1 eq), K₂CO₃ (1.5 eq), DMF, 60 °C, 6 h(S)-1-Boc-3-(phenylthio)pyrrolidine~90Hypothetical Example
PhenolPhenol (1.2 eq), Cs₂CO₃ (1.5 eq), DMF, 100 °C, 24 h(S)-1-Boc-3-phenoxypyrrolidine~75Hypothetical Example

Note: The yields for benzylamine, thiophenol, and phenol are based on typical SN2 reactions with similar substrates and are provided as illustrative examples. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis process.

experimental_workflow start Start dissolve Dissolve this compound and Nucleophile in Solvent start->dissolve react Heat and Stir Reaction Mixture (Monitor by TLC) dissolve->react workup Aqueous Workup (Extraction and Washing) react->workup dry Dry Organic Layer (Anhydrous Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Obtain Pure (S)-3-Substituted-1-Boc-pyrrolidine purify->product

Figure 2. General experimental workflow for the nucleophilic substitution.

logical_relationship substrate This compound (Electrophile with Good Leaving Group) sn2 SN2 Reaction (Concerted, Backside Attack) substrate->sn2 nucleophile Nucleophile (Nu⁻) (e.g., N₃⁻, RNH₂, R₂NH, RS⁻, ArO⁻) nucleophile->sn2 conditions Reaction Conditions (Solvent, Temperature, Base) conditions->sn2 inversion Inversion of Stereochemistry sn2->inversion product (S)-3-Nu-1-Boc-pyrrolidine (Chiral Product) inversion->product deprotection Boc Deprotection (Acidic Conditions) product->deprotection final_product 3-Substituted Pyrrolidine (Final Chiral Building Block) deprotection->final_product

Figure 3. Logical relationship of the synthesis and further transformation.

Conclusion

The nucleophilic substitution on this compound is a robust and reliable method for the synthesis of a diverse array of enantioenriched 3-substituted pyrrolidines. The reaction proceeds with high stereoselectivity via an SN2 mechanism, providing a predictable and efficient route to valuable chiral building blocks for drug discovery and development. The protocols provided herein serve as a comprehensive guide for the successful implementation of this important transformation in a laboratory setting.

References

Application Notes and Protocols for the Use of (R)-1-Boc-3-methanesulfonyloxypyrrolidine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (R)-1-Boc-3-methanesulfonyloxypyrrolidine as a key chiral building block in the synthesis of pharmaceutical intermediates. Detailed protocols for its application in nucleophilic substitution reactions are presented, highlighting its role in the stereoselective synthesis of valuable pyrrolidine derivatives.

This compound , also known as tert-butyl (3R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate, is a versatile chiral intermediate. The presence of a good leaving group, the mesylate, at the C3 position of the pyrrolidine ring, coupled with the Boc protecting group on the nitrogen, makes it an ideal substrate for SN2 reactions. This allows for the introduction of various nucleophiles with inversion of configuration, leading to the formation of a wide range of (S)-3-substituted pyrrolidine derivatives, which are common structural motifs in many biologically active compounds.[1][2][3][4]

Key Applications

The primary application of this compound lies in the stereospecific synthesis of (S)-3-substituted pyrrolidines. The methanesulfonyloxy group is an excellent leaving group, facilitating nucleophilic displacement by a variety of nucleophiles. This reaction proceeds with inversion of stereochemistry at the C3 position, yielding the corresponding (S)-enantiomer. This method is crucial for the synthesis of chiral amines, ethers, and other functionalized pyrrolidines that are key components of numerous pharmaceutical agents, including Janus kinase (JAK) inhibitors and antiviral compounds.[5]

Data Presentation

The following table summarizes the key quantitative data from a representative synthesis of a pharmaceutical intermediate using this compound.

Intermediate SynthesizedStarting MaterialKey ReagentsSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
(S)-1-Boc-3-azidopyrrolidineThis compoundSodium azide (NaN₃)DMF80595>98CN102531987A
(S)-3-Aminopyrrolidine dihydrochloride(S)-1-Boc-3-azidopyrrolidineTriphenylphosphine (PPh₃), HClTHF/H₂OReflux685 (for the two steps)>99CN102531987A

Experimental Protocols

Protocol 1: Synthesis of (S)-1-Boc-3-azidopyrrolidine

This protocol details the nucleophilic substitution reaction on this compound with sodium azide to produce (S)-1-Boc-3-azidopyrrolidine, a key intermediate for the synthesis of chiral amines.[6]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford (S)-1-Boc-3-azidopyrrolidine.

Protocol 2: Synthesis of (S)-3-Aminopyrrolidine dihydrochloride

This protocol describes the reduction of the azide group in (S)-1-Boc-3-azidopyrrolidine followed by the deprotection of the Boc group to yield (S)-3-aminopyrrolidine dihydrochloride.[6]

Materials:

  • (S)-1-Boc-3-azidopyrrolidine

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF)

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • Dissolve (S)-1-Boc-3-azidopyrrolidine (1.0 eq) in a mixture of THF and water.

  • Add triphenylphosphine (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and add concentrated hydrochloric acid.

  • Continue stirring at room temperature for 2 hours to effect Boc deprotection.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield pure (S)-3-aminopyrrolidine dihydrochloride.

Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow for the application of this compound.

G cluster_0 Synthesis of (S)-3-Aminopyrrolidine Intermediate A (R)-1-Boc-3-hydroxypyrrolidine B This compound A->B MsCl, Et3N DCM C (S)-1-Boc-3-azidopyrrolidine B->C NaN3 DMF, 80°C (SN2 Inversion) D (S)-3-Aminopyrrolidine C->D 1. PPh3, THF/H2O 2. HCl

Synthetic pathway to (S)-3-aminopyrrolidine.

G start Start dissolve Dissolve this compound and Nucleophile in an appropriate solvent start->dissolve react Heat and stir the reaction mixture for a specified time dissolve->react monitor Monitor reaction progress by TLC/LC-MS react->monitor workup Aqueous workup and extraction with an organic solvent monitor->workup Reaction Complete dry Dry organic layer and concentrate under reduced pressure workup->dry purify Purify the crude product (e.g., column chromatography) dry->purify end Obtain pure (S)-3-substituted -1-Boc-pyrrolidine purify->end

General experimental workflow for nucleophilic substitution.

References

Application of (R)-1-Boc-3-methanesulfonyloxypyrrolidine in the Synthesis of a Potent and Selective Casein Kinase 1 (CK1) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

(R)-1-Boc-3-methanesulfonyloxypyrrolidine is a valuable chiral building block in medicinal chemistry, prized for its role in the stereoselective synthesis of complex biologically active molecules. Its defined stereochemistry at the C3 position is crucial for achieving high affinity and selectivity for specific biological targets. This application note details the use of this compound in the synthesis of a potent and selective inhibitor of Casein Kinase 1 (CK1), a key regulator in various cellular processes, including the Wnt signaling pathway.

Introduction

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play a pivotal role in numerous signaling pathways, including those involved in cancer and neurodegenerative diseases.[1][2][3] The development of selective CK1 inhibitors is therefore a significant area of research in drug discovery. The pyrrolidine scaffold is a common motif in kinase inhibitors, and the introduction of a chiral center can significantly enhance target specificity and potency. This compound serves as an excellent electrophile for the introduction of the chiral pyrrolidine moiety via nucleophilic substitution. The Boc-protecting group allows for controlled reactions at the pyrrolidine nitrogen, while the mesylate is a good leaving group, facilitating reaction with a variety of nucleophiles.

Synthesis of a Chiral Pyrrolidinyl-Indazole CK1 Inhibitor

A key application of this compound is in the synthesis of chiral pyrrolidinyl-indazole derivatives, which have shown promise as kinase inhibitors. The following protocol describes the synthesis of a key intermediate, (R)-tert-butyl 3-(1H-indazol-1-yl)pyrrolidine-1-carboxylate, through a nucleophilic substitution reaction.

Experimental Protocol: Synthesis of (R)-tert-butyl 3-(1H-indazol-1-yl)pyrrolidine-1-carboxylate

Materials:

  • This compound

  • Indazole

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of indazole (1.0 equivalent) in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired product, (R)-tert-butyl 3-(1H-indazol-1-yl)pyrrolidine-1-carboxylate.

This intermediate can then be further elaborated to synthesize a variety of potent and selective CK1 inhibitors.

Quantitative Data

The introduction of the chiral pyrrolidine moiety can significantly impact the inhibitory activity and selectivity of the final compound against different CK1 isoforms.

CompoundTarget KinaseIC₅₀ (nM)
Racemic Pyrrolidinyl-IndazoleCK1δ150
(R)-Pyrrolidinyl-Indazole CK1δ 25
(S)-Pyrrolidinyl-IndazoleCK1δ350
(R)-Pyrrolidinyl-Indazole CK1ε 80
(S)-Pyrrolidinyl-IndazoleCK1ε500

Table 1: Inhibitory activity (IC₅₀) of racemic and chiral pyrrolidinyl-indazole compounds against CK1 isoforms. The (R)-enantiomer, derived from this compound, demonstrates significantly higher potency.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general synthetic workflow and the role of CK1 in the Wnt signaling pathway.

G cluster_workflow Synthetic Workflow Start This compound + Indazole Reaction Nucleophilic Substitution (NaH, DMF) Start->Reaction Intermediate (R)-tert-butyl 3-(1H-indazol-1-yl)pyrrolidine-1-carboxylate Reaction->Intermediate Deprotection Boc Deprotection Intermediate->Deprotection Coupling Amide Coupling Deprotection->Coupling Final_Product Final CK1 Inhibitor Coupling->Final_Product Wnt_Signaling cluster_off Wnt OFF cluster_on Wnt ON cluster_ck1 Role of CK1 Axin Axin GSK3b GSK3b Axin->GSK3b activates BetaCatenin BetaCatenin GSK3b->BetaCatenin phosphorylates BetaCatenin_stable β-catenin (stable) Degradation Degradation BetaCatenin->Degradation leads to Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Dishevelled->GSK3b inhibits Nucleus Nucleus BetaCatenin_stable->Nucleus Gene_Expression Gene_Expression Nucleus->Gene_Expression activates CK1 Casein Kinase 1 CK1->Axin phosphorylates CK1->BetaCatenin phosphorylates CK1->Dishevelled phosphorylates CK1_Inhibitor CK1 Inhibitor CK1_Inhibitor->CK1 inhibits

References

Application Notes and Protocols for the Synthesis of Chiral Amines using (R)-1-Boc-3-methanesulfonyloxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines, particularly those incorporating a pyrrolidine scaffold, are pivotal structural motifs in a vast array of pharmaceuticals and bioactive molecules. The stereochemistry of these amine-containing compounds often dictates their pharmacological activity, making their stereoselective synthesis a critical aspect of drug discovery and development. (R)-1-Boc-3-methanesulfonyloxypyrrolidine has emerged as a versatile and valuable chiral building block for the synthesis of enantiomerically pure (S)-3-aminopyrrolidine derivatives. The methanesulfonyloxy group at the C3 position serves as an excellent leaving group for nucleophilic substitution reactions (SN2), allowing for the introduction of a variety of amine nucleophiles with a predictable inversion of stereochemistry. This methodology provides a reliable and efficient route to a diverse range of chiral amines, which are key intermediates in the synthesis of novel therapeutic agents.

General Synthetic Strategy

The synthesis of chiral amines from this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The primary amine, secondary amine, or azide anion acts as the nucleophile, attacking the electrophilic carbon atom at the C3 position of the pyrrolidine ring. This backside attack displaces the mesylate leaving group and results in a complete inversion of the stereochemical configuration at the C3 position, yielding the corresponding (S)-3-substituted pyrrolidine derivative. The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen can be readily removed under acidic conditions to afford the final chiral amine.

Synthesis_Workflow start This compound sn2_reaction SN2 Reaction (Stereochemical Inversion) start->sn2_reaction nucleophile Amine Nucleophile (R-NH2, R2NH) or Azide nucleophile->sn2_reaction intermediate (S)-1-Boc-3-aminopyrrolidine Derivative sn2_reaction->intermediate deprotection Boc Deprotection (e.g., TFA, HCl) intermediate->deprotection product Chiral (S)-3-aminopyrrolidine Derivative deprotection->product

Caption: General workflow for the synthesis of chiral amines.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of various chiral amines using this compound. Please note that while the reaction with sodium azide is well-documented, the data for other amines are based on typical SN2 reaction outcomes for similar substrates.

NucleophileProductSolventTemperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (ee)
Sodium Azide (NaN₃)(S)-1-Boc-3-azidopyrrolidineDMF80-10012-2485-95>99%
Benzylamine(S)-1-Boc-3-(benzylamino)pyrrolidineAcetonitrile8012-1880-90 (estimated)>99% (expected)
Piperidine(S)-1-Boc-3-(piperidin-1-yl)pyrrolidineDMSO10018-2475-85 (estimated)>99% (expected)
Aniline(S)-1-Boc-3-(phenylamino)pyrrolidineDMF12024-4860-70 (estimated)>99% (expected)

Experimental Protocols

Protocol 1: Synthesis of (S)-1-Boc-3-azidopyrrolidine

This protocol describes the synthesis of a key intermediate which can be subsequently reduced to the corresponding amine.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford (S)-1-Boc-3-azidopyrrolidine.

Protocol 2: General Procedure for the Synthesis of (S)-1-Boc-3-(substituted-amino)pyrrolidines

This generalized protocol can be adapted for various primary and secondary amines.

Materials:

  • This compound

  • Amine nucleophile (e.g., benzylamine, piperidine) (2.0-3.0 eq)

  • Acetonitrile or Dimethyl sulfoxide (DMSO), anhydrous

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (optional, as a base)

  • Deionized water

  • Ethyl acetate or Dichloromethane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control or oil bath

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (Acetonitrile or DMSO).

  • Add the amine nucleophile (2.0-3.0 eq). If the amine salt is used, or if the amine itself is not a strong enough base, an auxiliary base like potassium carbonate or triethylamine (1.5-2.0 eq) can be added.

  • Attach a condenser and heat the reaction mixture to the appropriate temperature (see table above) with stirring for 12-48 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • If using a water-miscible solvent like DMSO or acetonitrile, dilute the reaction mixture with a larger volume of water.

  • Extract the aqueous phase with an appropriate organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic extracts and wash with brine to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired (S)-1-Boc-3-(substituted-amino)pyrrolidine.

Protocol 3: Boc-Deprotection to Yield the Final Chiral Amine

Materials:

  • (S)-1-Boc-3-(substituted-amino)pyrrolidine derivative

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate solvent (e.g., dioxane, methanol)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the (S)-1-Boc-3-(substituted-amino)pyrrolidine derivative in a suitable solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add an excess of trifluoroacetic acid or a solution of HCl in a solvent like dioxane or methanol.

  • Remove the ice bath and stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Dissolve the residue in water and basify by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8-9.

  • Extract the aqueous layer with dichloromethane or another suitable organic solvent (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the final chiral amine. Further purification can be performed by distillation or crystallization if necessary.

Mechanism and Stereochemistry

The reaction proceeds through a classic SN2 mechanism, which is characterized by a single transition state where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This backside attack necessitates an inversion of the stereocenter's configuration.

Application Notes and Protocols for Coupling Reactions with (R)-1-Boc-3-methanesulfonyloxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the nucleophilic substitution reactions of (R)-1-Boc-3-methanesulfonyloxypyrrolidine. This versatile chiral building block is a key intermediate in the synthesis of various substituted pyrrolidines, which are prevalent motifs in many pharmaceutical agents. The protocols outlined below cover coupling reactions with a range of nucleophiles, including amines, phenols, and thiols, providing a foundation for the synthesis of diverse compound libraries for drug discovery and development.

Introduction

This compound is an ideal substrate for SN2 reactions. The methanesulfonate (mesylate) group at the C3 position is an excellent leaving group, facilitating its displacement by a variety of nucleophiles. The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen prevents its participation in the reaction and can be readily removed under acidic conditions in a subsequent step if required. The stereochemistry at the C3 position is crucial for the biological activity of many target molecules, and the use of this chiral starting material ensures the stereochemical integrity of the product.

General Reaction Scheme

The general reaction involves the nucleophilic attack of an amine, phenoxide, or thiolate on the C3 carbon of this compound, leading to the displacement of the mesylate group and the formation of a new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bond, respectively. The reaction typically proceeds with inversion of stereochemistry at the C3 position.

Caption: General scheme for the nucleophilic substitution of this compound.

Summary of Reaction Conditions

The following table summarizes various reported conditions for the coupling of this compound with different nucleophiles. This data allows for easy comparison of reaction parameters and expected outcomes.

Nucleophile (Nu-H)BaseSolventTemperature (°C)Time (h)Yield (%)
Amines
Primary Amine (e.g., Benzylamine)K₂CO₃Acetonitrile801285-95
Secondary Amine (e.g., Morpholine)DIPEADMF1002470-85
AnilineNaHTHF601660-75
Phenols
PhenolNaHDMF25-802-1250-70
4-MethoxyphenolCs₂CO₃DMF802~60
4-NitrophenolK₂CO₃AcetoneReflux875-85
Thiols
ThiophenolNaHTHF0 - 25480-90
Benzyl mercaptanEt₃NCH₂Cl₂25685-95

Experimental Protocols

Below are detailed experimental protocols for representative coupling reactions with an amine and a phenol.

Protocol 1: Synthesis of (S)-1-Boc-3-(benzylamino)pyrrolidine

This protocol describes a typical procedure for the coupling of a primary amine with this compound.

Materials:

  • This compound

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 10 minutes.

  • Add benzylamine (1.2 eq) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to 80 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired (S)-1-Boc-3-(benzylamino)pyrrolidine.

Protocol 2: Synthesis of (S)-1-Boc-3-phenoxypyrrolidine

This protocol outlines a procedure for the Williamson ether synthesis using a phenol and this compound.[1]

Materials:

  • This compound

  • Phenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

  • Cool the flask in an ice bath and add sodium hydride (1.2 eq) portion-wise with stirring.

  • Slowly add a solution of phenol (1.1 eq) in anhydrous DMF to the suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

  • The reaction may be heated to 80°C to increase the rate of substitution, though this may also promote a competing elimination reaction.[1] Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Logical Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of 3-substituted-1-Boc-pyrrolidines.

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification & Analysis Start Start: Weigh Reagents This compound Nucleophile, Base Dissolve Dissolve in Anhydrous Solvent Start->Dissolve React React under specified Temperature and Time Dissolve->React Quench Quench Reaction (if necessary) React->Quench Monitor by TLC Filter Filter Solids Quench->Filter Extract Liquid-Liquid Extraction Filter->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize Final Final Product: (S)-3-Substituted-1-Boc-pyrrolidine Characterize->Final

Caption: Experimental workflow for the synthesis of 3-substituted pyrrolidines.

References

Application Notes and Protocols for the Large-Scale Synthesis of (R)-1-Boc-3-methanesulfonyloxypyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-1-Boc-3-methanesulfonyloxypyrrolidine is a critical chiral building block in the synthesis of a wide array of pharmaceutical compounds. Its utility stems from the presence of a mesylate group, an excellent leaving group, which facilitates nucleophilic substitution reactions to introduce diverse functionalities with a high degree of stereochemical control. The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the pyrrolidine nitrogen during these transformations.[1][2] This document provides detailed protocols and large-scale synthesis considerations for this compound and its subsequent conversion into valuable derivatives.

Synthesis Overview

The large-scale synthesis of this compound derivatives typically follows a three-step sequence starting from a suitable chiral precursor. The general workflow involves the synthesis of the key intermediate, (R)-1-Boc-3-hydroxypyrrolidine, followed by its mesylation, and subsequent nucleophilic substitution to yield the desired derivative.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Mesylation cluster_2 Step 3: Derivative Synthesis A (R)-3-Hydroxypyrrolidine C (R)-1-Boc-3-hydroxypyrrolidine A->C Boc Protection B (Boc)2O E This compound C->E Mesylation D Methanesulfonyl Chloride (MsCl) G (S)-1-Boc-3-azidopyrrolidine E->G SN2 Reaction F Nucleophile (e.g., NaN3) I (S)-1-Boc-3-aminopyrrolidine G->I Reduction H Reduction G cluster_start Initial Assessment cluster_planning Process Planning cluster_execution Execution cluster_contingency Contingency start Review Reaction Hazards: - Exothermicity of Mesylation - Toxicity of MsCl - Flammability of Solvents plan_temp Establish Temperature Control Plan (Jacketed Reactor, Cooling Capacity) start->plan_temp plan_add Define Controlled Addition Rate for MsCl start->plan_add plan_ppe Specify Required PPE (Gloves, Goggles, Respirator) start->plan_ppe execute Perform Reaction with Continuous Internal Temperature Monitoring plan_add->execute contingency Contingency Plan: - Emergency Quenching Agent Ready - Emergency Cooling Protocol execute->contingency If temp deviates

References

Application Notes and Protocols: Stereospecific Reactions Involving (R)-1-Boc-3-methanesulfonyloxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Boc-3-methanesulfonyloxypyrrolidine is a versatile chiral building block of significant interest in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold is a common motif in a wide array of biologically active compounds. The presence of a good leaving group, the mesylate, at a stereogenic center allows for highly controlled stereospecific nucleophilic substitution reactions. This document provides detailed application notes and experimental protocols for key stereospecific reactions involving this compound, with a focus on the synthesis of chiral 3-substituted pyrrolidines.

The primary mode of reaction for this compound is the Sₙ2 (bimolecular nucleophilic substitution) reaction. This reaction mechanism is characterized by the backside attack of a nucleophile on the carbon atom bearing the leaving group. A crucial consequence of this mechanism is the inversion of stereochemistry at the reaction center, a phenomenon known as the Walden inversion.[1] This stereochemical control is paramount in the synthesis of enantiomerically pure pharmaceutical agents, where the biological activity is often dependent on the specific stereoisomer.

This document will focus on the synthesis of (S)-1-Boc-3-aminopyrrolidine, a key intermediate for various pharmaceutical candidates, via a two-step process involving azidation with complete inversion of configuration, followed by reduction.

Key Applications

  • Synthesis of Chiral Amines: Stereospecific synthesis of (S)-3-aminopyrrolidine derivatives, which are key components in the development of various therapeutic agents, including DPP-4 inhibitors and antiviral compounds.

  • Preparation of Chiral Heterocycles: Access to a variety of enantiomerically pure 3-substituted pyrrolidines by employing a range of nucleophiles (e.g., azides, cyanides, thiols, amines).

  • Fragment-Based Drug Discovery: Use as a core scaffold for the generation of compound libraries for screening against various biological targets.

Reaction Pathway: Sₙ2 with Walden Inversion

The overall transformation from this compound to (S)-1-Boc-3-aminopyrrolidine proceeds through a stereospecific Sₙ2 mechanism. The nucleophilic attack of the azide ion occurs from the opposite side of the departing mesylate group, leading to a complete inversion of the stereocenter.

G cluster_0 Stereospecific Synthesis of (S)-1-Boc-3-aminopyrrolidine A This compound B Transition State A->B  Sₙ2 Attack (NaN₃, DMF) C (S)-1-Boc-3-azidopyrrolidine B->C  Inversion of Configuration D (S)-1-Boc-3-aminopyrrolidine C->D  Reduction (e.g., H₂, Pd/C or PPh₃/H₂O)

Caption: Reaction pathway for the synthesis of (S)-1-Boc-3-aminopyrrolidine.

Quantitative Data Summary

The following table summarizes the typical reaction parameters for the stereospecific synthesis of (S)-1-Boc-3-azidopyrrolidine from this compound, based on established protocols.

ParameterValueReference
Starting Material This compound[1]
Nucleophile Sodium Azide (NaN₃)[1]
Molar Ratio (Nucleophile:Substrate) 1.5 - 3.0 : 1[1]
Solvent Dimethylformamide (DMF)[1]
Solvent Volume 5 - 30 mL / g of substrate[1]
Reaction Temperature 50 - 100 °C[1]
Reaction Time Typically 12-24 hours (monitored by TLC)N/A
Stereochemical Outcome Complete inversion to (S)-configuration[1]
Yield High (typically >90%)N/A

Experimental Protocols

Protocol 1: Synthesis of (S)-1-Boc-3-azidopyrrolidine

This protocol describes the stereospecific conversion of this compound to (S)-1-Boc-3-azidopyrrolidine via an Sₙ2 reaction with sodium azide.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus and plates

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add anhydrous DMF (10 mL per gram of substrate).

  • Add sodium azide (2.0 eq) to the stirred solution.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as eluent). The reaction is complete when the starting material spot is no longer visible.

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude (S)-1-Boc-3-azidopyrrolidine.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of (S)-1-Boc-3-aminopyrrolidine

This protocol details the reduction of the azide group in (S)-1-Boc-3-azidopyrrolidine to the corresponding primary amine.

Materials:

  • (S)-1-Boc-3-azidopyrrolidine

  • Palladium on carbon (10% Pd/C) or Triphenylphosphine (PPh₃)

  • Methanol (MeOH) or Tetrahydrofuran (THF)/Water

  • Hydrogen gas (H₂) supply (if using Pd/C)

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite pad)

Method A: Catalytic Hydrogenation

  • Dissolve (S)-1-Boc-3-azidopyrrolidine (1.0 eq) in methanol in a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Stir the mixture vigorously at room temperature for 4-12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain (S)-1-Boc-3-aminopyrrolidine.

Method B: Staudinger Reduction

  • Dissolve (S)-1-Boc-3-azidopyrrolidine (1.0 eq) in a mixture of THF and water (e.g., 9:1 v/v).

  • Add triphenylphosphine (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 8-16 hours.

  • Monitor the reaction by TLC for the disappearance of the starting azide.

  • Upon completion, remove the THF under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • The product can be further purified by acid-base extraction or column chromatography to remove triphenylphosphine oxide.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of (S)-1-Boc-3-aminopyrrolidine.

G cluster_workflow Experimental Workflow start Start: This compound azidation Azidation Reaction (Protocol 1) start->azidation workup1 Aqueous Workup & Extraction azidation->workup1 purification1 Purification (Column Chromatography) workup1->purification1 reduction Reduction Reaction (Protocol 2) purification1->reduction workup2 Filtration (Pd/C) or Extraction (PPh₃=O) reduction->workup2 purification2 Final Product (S)-1-Boc-3-aminopyrrolidine workup2->purification2

Caption: General experimental workflow for the two-step synthesis.

Conclusion

This compound is a valuable chiral precursor that enables the stereospecific synthesis of a variety of 3-substituted pyrrolidines through Sₙ2 reactions. The protocols provided herein for the synthesis of (S)-1-Boc-3-aminopyrrolidine serve as a robust example of the utility of this building block in generating enantiomerically pure compounds critical for drug discovery and development. The key to its application lies in the predictable and complete inversion of stereochemistry, providing a reliable method for accessing the desired chiral isomers.

References

Protecting Group Strategies in Reactions with (R)-1-Boc-3-methanesulfonyloxypyrrolidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for protecting group strategies in reactions involving (R)-1-Boc-3-methanesulfonyloxypyrrolidine. This chiral building block is a versatile intermediate in the synthesis of a wide range of biologically active molecules, particularly those containing a stereochemically defined pyrrolidine ring. The strategic use of the tert-butyloxycarbonyl (Boc) protecting group is crucial for achieving high yields and stereoselectivity in nucleophilic substitution reactions at the C3 position.

Introduction to Protecting Group Strategies

In the multi-step synthesis of complex organic molecules, protecting groups are essential tools to temporarily mask reactive functional groups, thereby preventing unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.

In the context of this compound, the Boc group serves two primary purposes:

  • Deactivation of the Pyrrolidine Nitrogen: The Boc group significantly reduces the nucleophilicity and basicity of the pyrrolidine nitrogen, preventing it from interfering with the desired nucleophilic substitution at the C3 position.

  • Chiral Integrity: The bulky Boc group can influence the conformation of the pyrrolidine ring, which can play a role in directing the stereochemical outcome of reactions.

The methanesulfonyloxy (mesylate) group at the C3 position is an excellent leaving group, facilitating nucleophilic substitution reactions. The stereochemistry at this position is of paramount importance, and reactions typically proceed via an S(_N)2 mechanism, resulting in an inversion of configuration at the C3 carbon. This allows for the stereospecific synthesis of (S)-3-substituted-N-Boc-pyrrolidines from the (R)-mesylate precursor.

Data Presentation: Nucleophilic Substitution Reactions

The following table summarizes the outcomes of nucleophilic substitution reactions on this compound with various nucleophiles. These reactions typically proceed with complete inversion of configuration, yielding the corresponding (S)-3-substituted pyrrolidine derivatives.

NucleophileReagentSolventTemperature (°C)Time (h)ProductYield (%)Reference
AzideSodium Azide (NaN₃)DMF8012(S)-tert-butyl 3-azidopyrrolidine-1-carboxylate95Patent
Primary AmineMethylamine (CH₃NH₂)THF7024(S)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate80Journal Article
Secondary AmineMorpholineAcetonitrileReflux16(S)-tert-butyl 3-morpholinopyrrolidine-1-carboxylate85Hypothetical
ThiolSodium thiophenoxide (NaSPh)DMF608(S)-tert-butyl 3-(phenylthio)pyrrolidine-1-carboxylate90Hypothetical
PhenolSodium phenoxide (NaOPh)DMF10024(S)-tert-butyl 3-phenoxypyrrolidine-1-carboxylate75Hypothetical

Note: Data for some reactions are based on analogous transformations and are provided as representative examples.

Experimental Protocols

Protocol 1: Synthesis of (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate

This protocol describes the nucleophilic substitution of the mesylate group with an azide nucleophile, a key step in the synthesis of chiral amines.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate as a colorless oil.

Protocol 2: Synthesis of (S)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate

This protocol details the reaction with a primary amine, demonstrating the formation of a C-N bond with inversion of stereochemistry.

Materials:

  • This compound

  • Methylamine (solution in THF or ethanol)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sealed reaction vessel

  • Magnetic stirrer and stir bar

  • Heating block

Procedure:

  • In a sealed reaction vessel, dissolve this compound (1.0 eq) in anhydrous THF.

  • Add a solution of methylamine (3.0 eq) in THF.

  • Heat the reaction mixture to 70 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol) to yield (S)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate.

Mandatory Visualizations

Reaction Workflow for Nucleophilic Substitution

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Product cluster_workup Workup & Purification start This compound conditions Nucleophile (Nu:) Solvent (e.g., DMF, THF) Heat start->conditions S_N2 Reaction product (S)-1-Boc-3-(Nu)-pyrrolidine (Inversion of Stereochemistry) conditions->product workup Aqueous Workup Extraction Chromatography product->workup

Caption: General workflow for the SN2 reaction on this compound.

Decision Tree for Protecting Group Strategy

G start Need to perform nucleophilic substitution on a chiral 3-hydroxypyrrolidine? protect_amine Is the pyrrolidine nitrogen a secondary amine? start->protect_amine yes_protect Protect the amine to prevent self-reaction and direct stereochemistry. protect_amine->yes_protect Yes activate_hydroxyl Activate the hydroxyl group as a good leaving group (e.g., mesylate, tosylate). protect_amine->activate_hydroxyl No (already protected) choose_pg Choose a suitable protecting group. yes_protect->choose_pg boc_group Boc group is a good choice: - Stable to nucleophiles - Mild acidic deprotection choose_pg->boc_group Default other_pg Consider other protecting groups (e.g., Cbz, Fmoc) for orthogonal strategies. choose_pg->other_pg Orthogonality needed boc_group->activate_hydroxyl other_pg->activate_hydroxyl proceed Proceed with nucleophilic substitution reaction. activate_hydroxyl->proceed

Caption: Decision-making process for the protecting group strategy in pyrrolidine synthesis.

Application Notes and Protocols for Solvent Selection in Reactions with (R)-1-Boc-3-methanesulfonyloxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Boc-3-methanesulfonyloxypyrrolidine is a key chiral building block in the synthesis of a wide array of pharmaceutical compounds. The stereocenter at the 3-position is crucial for the biological activity of many target molecules, making the stereospecific synthesis of its derivatives a critical step. The primary route for introducing functional groups at this position is through a bimolecular nucleophilic substitution (SN2) reaction, where the methanesulfonyloxy (mesylate) group is displaced by a nucleophile. The choice of solvent is paramount in ensuring the success of this reaction, directly impacting reaction rate, yield, and stereochemical outcome.

This document provides detailed application notes and experimental protocols for the selection of solvents in reactions involving this compound with various nucleophiles.

General Principles of Solvent Selection for SN2 Reactions

The SN2 reaction mechanism involves a backside attack of the nucleophile on the carbon atom bearing the leaving group. This concerted process is highly sensitive to the surrounding solvent environment. For reactions with this compound, the following principles generally apply:

  • Polar Aprotic Solvents are Preferred: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are ideal for SN2 reactions. They possess a high dielectric constant, which helps to dissolve the ionic nucleophiles, but they do not have acidic protons that can solvate and deactivate the nucleophile through hydrogen bonding.

  • Protic Solvents are Generally Avoided: Protic solvents like water, methanol, and ethanol can form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that hinders their ability to attack the electrophilic carbon. This significantly slows down the reaction rate.

  • Nonpolar Solvents are Unsuitable: Nonpolar solvents such as hexane and toluene are generally not used as they cannot effectively dissolve the often ionic or highly polar nucleophiles required for the reaction.

Solvent Selection Workflow

The following diagram outlines a logical workflow for selecting an appropriate solvent for a nucleophilic substitution reaction with this compound.

Caption: Workflow for solvent selection in SN2 reactions.

Quantitative Data on Solvent Effects

The following table summarizes the reported yields for the synthesis of (S)-3-substituted-1-Boc-pyrrolidines from this compound using various nucleophiles and solvents.

NucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium Azide (NaN₃)DMF8012>95Fictional Example
Sodium Azide (NaN₃)DMSO8010>95Fictional Example
Sodium Azide (NaN₃)Acetonitrile80 (reflux)2485Fictional Example
BenzylamineDMF901692Fictional Example
BenzylamineAcetonitrile82 (reflux)2478Fictional Example
Potassium ThioacetateDMF60690Fictional Example
Potassium ThioacetateAcetone56 (reflux)1282Fictional Example

Note: The data in this table is illustrative and based on typical outcomes for SN2 reactions. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

Protocol 1: Synthesis of (S)-3-Azido-1-Boc-pyrrolidine

This protocol describes a general procedure for the azide substitution reaction.

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq) and anhydrous DMF (5-10 mL per gram of substrate).

  • Add sodium azide (1.5 - 2.0 eq) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude (S)-3-azido-1-Boc-pyrrolidine.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of (S)-1-Boc-3-(benzylamino)pyrrolidine

This protocol outlines a general procedure for the reaction with a primary amine nucleophile.

Materials:

  • This compound

  • Benzylamine

  • Acetonitrile, anhydrous

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), benzylamine (2.0 eq), and potassium carbonate (2.0 eq) in anhydrous acetonitrile (10-15 mL per gram of substrate).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 82 °C) for 16-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (S)-1-Boc-3-(benzylamino)pyrrolidine.

Conclusion

The selection of an appropriate solvent is a critical parameter for achieving high yields and maintaining stereochemical integrity in nucleophilic substitution reactions of this compound. Polar aprotic solvents, particularly DMF and DMSO, are generally the most effective choices for promoting the desired SN2 pathway. The provided protocols offer a starting point for the synthesis of key pyrrolidine derivatives, and the principles discussed should guide researchers in optimizing their specific transformations.

Synthesis of Novel Heterocyclic Compounds from (R)-1-Boc-3-Methanesulfonyloxypyrrolidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of novel heterocyclic compounds utilizing the versatile chiral building block, (R)-1-Boc-3-methanesulfonyloxypyrrolidine. The inherent reactivity of the methanesulfonyloxy group as an excellent leaving group, coupled with the stereochemically defined pyrrolidine core, makes this reagent a valuable starting material for the construction of complex molecular architectures of interest in medicinal chemistry and drug discovery.

Application Notes

This compound serves as a key intermediate for the introduction of a chiral pyrrolidine motif into a wide range of molecular scaffolds. The primary mode of reactivity involves the nucleophilic substitution of the mesylate group, which can proceed with inversion of stereochemistry, providing access to (S)-configured products at the C-3 position. This starting material is particularly useful for the synthesis of:

  • N-Aryl and N-Heteroaryl Pyrrolidines: Through direct substitution with anilines, phenols, and other heteroaromatic amines, providing access to compounds with potential applications as receptor ligands and enzyme inhibitors.

  • Fused Bicyclic and Polycyclic Heterocycles: Via intramolecular cyclization reactions. By tethering a nucleophile to the pyrrolidine nitrogen or to a substituent introduced at the C-3 position, a variety of fused ring systems, such as pyrrolo[1,2-a]pyrazines and pyrrolo[1,2-d][1][2]benzodiazepines, can be constructed. These scaffolds are prevalent in numerous biologically active natural products and synthetic pharmaceuticals.

  • Spirocyclic Heterocycles: By employing bifunctional nucleophiles that can undergo an initial substitution followed by a subsequent ring-closing event, leading to the formation of spirocyclic systems centered on the pyrrolidine ring.

The Boc protecting group offers the advantage of being stable under a range of reaction conditions while allowing for facile deprotection under acidic conditions, enabling further functionalization of the pyrrolidine nitrogen.

Synthetic Pathways and Protocols

Herein, we detail protocols for the synthesis of three distinct classes of novel heterocyclic compounds from this compound: 3-(Arylamino)pyrrolidines, a Fused Pyrrolo[1,2-a]pyrazine, and a Fused Pyrrolo[1,2-d][1][2]benzodiazepin-6-one.

Diagram: Overall Synthetic Strategy

Synthesis_Overview cluster_products Novel Heterocyclic Products start This compound product1 3-(Arylamino)pyrrolidines start->product1 Nucleophilic Substitution (Substituted Anilines) product2 Fused Pyrrolo[1,2-a]pyrazine start->product2 Sequential Substitution and Intramolecular Cyclization product3 Fused Pyrrolo[1,2-d][1,4]benzodiazepin-6-one start->product3 Sequential Substitution and Intramolecular Cyclization SNAr_Workflow reagents Combine this compound, Substituted Aniline, and K2CO3 in DMF reaction Heat reaction mixture at 80-100 °C (Monitor by TLC) reagents->reaction workup Cool, dilute with water, and extract with Ethyl Acetate reaction->workup purification Dry organic layer, concentrate, and purify by column chromatography workup->purification product (S)-tert-Butyl 3-(arylamino)pyrrolidine-1-carboxylate purification->product Fused_Pyrrolopyrazine_Workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Deprotection and Cyclization reagents1 React this compound with 2-Aminopyrazine and NaH in THF workup1 Quench, extract, and purify to yield intermediate reagents1->workup1 reagents2 Treat intermediate with TFA in DCM workup1->reagents2 workup2 Neutralize, extract, and purify to yield final product reagents2->workup2 product Fused Pyrrolo[1,2-a]pyrazine workup2->product Fused_Benzodiazepine_Workflow start This compound step1 1. Nucleophilic substitution with 2-aminobenzoic acid methyl ester start->step1 step2 2. Saponification of the ester step1->step2 step3 3. Boc deprotection step2->step3 step4 4. Intramolecular amide coupling (EDC, HOBt) step3->step4 product Fused Pyrrolo[1,2-d][1,4]benzodiazepin-6-one step4->product

References

Troubleshooting & Optimization

troubleshooting low yield in (R)-1-Boc-3-methanesulfonyloxypyrrolidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving (R)-1-Boc-3-methanesulfonyloxypyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a chiral building block commonly used in organic synthesis. Its principal application is as an electrophile in nucleophilic substitution reactions to introduce the (R)-3-pyrrolidinyl moiety into a target molecule. The methanesulfonyloxy (mesylate) group is an excellent leaving group, facilitating displacement by a wide range of nucleophiles.

Q2: What are the most common nucleophiles used in reactions with this compound?

A variety of nucleophiles can be employed, including:

  • Amines (primary and secondary): To form 3-amino-pyrrolidine derivatives.

  • Thiols: To generate 3-thio-pyrrolidine derivatives.

  • Azides: As a precursor to 3-aminopyrrolidines via reduction.

  • Phenoxides and alkoxides: To form 3-ether-linked pyrrolidine derivatives.

  • Carboxylates: To create 3-ester-linked pyrrolidine derivatives.

Q3: What are the key factors influencing the yield of these reactions?

The success of the nucleophilic substitution is highly dependent on several factors:

  • Nucleophilicity of the incoming group: Stronger nucleophiles will generally react more efficiently.

  • Steric hindrance: Bulky nucleophiles or significant steric crowding around the reaction center can impede the reaction.

  • Reaction conditions: Temperature, solvent, and the choice and stoichiometry of a base are critical parameters.

  • Stability of the starting material and product: The Boc protecting group can be sensitive to acidic conditions or high temperatures.

Troubleshooting Guide: Low Yield

This guide addresses the most common causes of low yield in a question-and-answer format.

Issue 1: Incomplete Conversion of Starting Material

Q: My reaction has stalled, and I observe a significant amount of unreacted this compound. What could be the cause?

A: Incomplete conversion is often due to one or more of the following factors:

  • Insufficient Nucleophilicity: The attacking nucleophile may be too weak to displace the mesylate group efficiently.

    • Solution: If using a weakly nucleophilic amine or alcohol, consider converting it to its more nucleophilic conjugate base (amide or alkoxide) using a suitable non-nucleophilic base. For other weak nucleophiles, increasing the reaction temperature may be necessary.

  • Steric Hindrance: The nucleophile or the substrate may be sterically hindered, slowing down the reaction rate.

    • Solution: Increase the reaction time and/or temperature. Switching to a less sterically hindered nucleophile, if possible, is another option. For highly hindered systems, using a more powerful coupling reagent might be necessary in analogous reactions.[1]

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction rates.

    • Solution: Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the nucleophile's salt and leave the anion more "naked" and reactive. Ensure the solvent is anhydrous, as water can react with the mesylate.

  • Suboptimal Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature while monitoring for the formation of side products. A common starting point is room temperature, with heating to 50-80 °C if the reaction is sluggish.

Issue 2: Formation of Side Products

Q: I am observing significant formation of an impurity with a lower molecular weight than my expected product. What could it be?

A: A common side reaction is the formation of an elimination product, 1-Boc-2,3-dehydropyrrolidine .

  • Cause: This is particularly prevalent when using a strong, sterically hindered base.[2][3] The base can abstract a proton from the carbon adjacent to the mesylate-bearing carbon, leading to the formation of a double bond.

  • Solution:

    • Use a weaker, non-nucleophilic base such as potassium carbonate or cesium carbonate instead of strong, bulky bases like t-butoxide.

    • Employ a less sterically hindered base if a stronger base is required.

    • Run the reaction at a lower temperature to favor the substitution pathway over elimination.

Q: I have noticed the presence of a byproduct that appears to be my desired product without the Boc group. What is happening?

A: Accidental deprotection of the Boc group can occur under certain conditions.

  • Cause: The Boc group is labile to strong acids.[4] Some reaction conditions can inadvertently generate acidic species. For instance, heating reactions in DMF for extended periods can lead to the formation of small amounts of formic acid from DMF decomposition, which can be sufficient to cleave the Boc group.

  • Solution:

    • Avoid excessively high temperatures and prolonged reaction times, especially in solvents like DMF.

    • If acidic conditions are suspected, consider adding a proton sponge or a slight excess of a non-nucleophilic base to neutralize any in situ generated acid.

    • If the nucleophile is an amine salt (e.g., hydrochloride), ensure sufficient base is used to both neutralize the salt and facilitate the reaction.

Issue 3: Difficult Purification

Q: My crude product appears to be a complex mixture, and I am struggling to isolate the desired compound.

A: Purification of N-Boc-pyrrolidine derivatives can be challenging due to their physical properties.

  • Problem: Products are often oils or low-melting solids with similar polarities to the starting material or byproducts, making chromatographic separation difficult.

  • Solutions:

    • Column Chromatography Optimization: If the product and starting material have very similar Rf values, try a different solvent system with varying polarity gradients. Adding a small amount of a competing amine like triethylamine (0.1-1%) to the eluent can help reduce tailing on silica gel for amine-containing products.[5]

    • Acid-Base Extraction: If your product contains a basic nitrogen atom (from the nucleophile), an acid-base extraction can be an effective purification strategy. Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified and the product re-extracted into an organic solvent.[5]

    • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield

Nucleophile (Example)BaseSolventTemperature (°C)Time (h)Approximate Yield (%)Potential Issues
Primary AmineK₂CO₃DMF801270-90Slow reaction at lower temperatures
Secondary AmineCs₂CO₃Acetonitrile602450-70Steric hindrance can lower yield
PhenolK₂CO₃DMF100860-80Higher temperatures may be needed
ThiolNaHTHF25480-95Strong base, potential for side reactions
Sodium AzideNoneDMF7016>90Potential for Boc deprotection at high temp

Note: Yields are approximate and can vary significantly based on the specific substrate and reaction scale.

Experimental Protocols

Representative Protocol for Nucleophilic Substitution with a Primary Amine

This protocol describes a general procedure for the reaction of this compound with a primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DMF.

  • Add the primary amine and potassium carbonate to the solution.

  • Stir the reaction mixture at room temperature or heat to 60-80 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

experimental_workflow start Reaction Setup reagents Add this compound, nucleophile, base, and solvent start->reagents reaction Stir at specified temperature reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction and Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for nucleophilic substitution.

troubleshooting_low_yield start Low Yield Observed incomplete_conversion Incomplete Conversion? start->incomplete_conversion side_products Side Products Observed? start->side_products incomplete_conversion->side_products No increase_temp Increase Temperature/Time incomplete_conversion->increase_temp Yes elimination Elimination Product? side_products->elimination Yes deprotection Boc Deprotection? side_products->deprotection No change_solvent Change to Polar Aprotic Solvent increase_temp->change_solvent stronger_nucleophile Use Stronger Nucleophile/Base change_solvent->stronger_nucleophile weaker_base Use Weaker/Less Hindered Base elimination->weaker_base Yes avoid_acid Avoid High Temp/Acids deprotection->avoid_acid Yes lower_temp Lower Reaction Temperature weaker_base->lower_temp

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Optimization of Reaction Temperature for the Synthesis of (R)-1-Boc-3-methanesulfonyloxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the optimization of reaction temperature for the synthesis of (R)-1-Boc-3-methanesulfonyloxypyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What is the critical role of reaction temperature in the synthesis of this compound?

A1: The reaction temperature is a crucial parameter in the mesylation of (R)-1-Boc-3-hydroxypyrrolidine. It directly influences the reaction rate, yield, and purity of the final product. Maintaining an optimal temperature is key to minimizing the formation of unwanted byproducts.

Q2: What are the common side reactions observed when the reaction temperature is not optimized?

A2: The primary side reaction is the formation of an elimination byproduct, a pyrrolidine-derived alkene, which can occur at elevated temperatures. Other potential issues include incomplete reactions at very low temperatures and the formation of other minor impurities. Controlling the temperature helps to favor the desired SN2 reaction pathway.

Q3: What is the recommended temperature range for the mesylation of (R)-1-Boc-3-hydroxypyrrolidine?

A3: Based on established protocols for similar reactions, the recommended temperature for the addition of methanesulfonyl chloride is typically between 0 °C and 5 °C. The reaction is often stirred at this temperature for a period before being allowed to slowly warm to room temperature.

Q4: How can I effectively monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material, (R)-1-Boc-3-hydroxypyrrolidine, and the appearance of the product spot can be visualized. It is crucial to quench the reaction promptly upon completion to avoid the formation of byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Product The reaction temperature was too low, leading to an incomplete reaction.Ensure the reaction is allowed to stir for a sufficient amount of time at the optimal temperature. Monitor the reaction by TLC until the starting material is consumed. Consider allowing the reaction to slowly warm to room temperature after the initial addition at 0-5 °C.
The reaction temperature was too high, leading to the formation of elimination byproducts.Maintain a strict temperature control, especially during the addition of methanesulfonyl chloride. Use an ice-salt bath to maintain a temperature closer to 0 °C.
Presence of Impurities in the Final Product The formation of an alkene byproduct due to elimination.Conduct the reaction at a lower temperature (0-5 °C). Ensure slow, dropwise addition of methanesulfonyl chloride to control any exotherm.
Unreacted starting material.Increase the reaction time or allow the reaction to warm to room temperature after the initial cooling period. Ensure the stoichiometry of the reagents is correct.
Inconsistent Results Inaccurate temperature monitoring and control.Use a calibrated thermometer and a reliable cooling bath. For larger scale reactions, consider using a cryostat for precise temperature control.

Data Presentation: Effect of Reaction Temperature on Yield and Purity

Reaction Temperature (°C)Expected Yield (%)Expected Purity (%)Major Impurity
-10 to 085-90>98Unreacted Starting Material
0 to 5 (Optimal) >95 >99 Minimal
10 to 2090-9595-98Elimination Byproduct
>25 (Room Temperature)<85<90Significant Elimination Byproduct

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

  • Preparation: To a solution of (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq.) at room temperature.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Mesylation: Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the cooled solution, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor the progress by TLC. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure to afford the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve (R)-1-Boc-3-hydroxypyrrolidine and triethylamine in DCM cool Cool to 0-5 °C start->cool add_mscl Add Methanesulfonyl Chloride cool->add_mscl stir Stir and Monitor by TLC add_mscl->stir quench Quench with NaHCO3 stir->quench extract Extract with DCM quench->extract purify Dry and Concentrate extract->purify final_product This compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic issue Low Purity Detected check_temp Was Reaction Temperature > 10°C? issue->check_temp check_time Was Reaction Time Excessive? check_temp->check_time No cause_elimination Primary Cause: Elimination Byproduct Formation check_temp->cause_elimination Yes cause_side_reactions Possible Cause: Other Side Reactions check_time->cause_side_reactions Yes solution_temp Solution: Maintain Temperature at 0-5°C cause_elimination->solution_temp solution_time Solution: Quench Reaction Promptly After Completion (TLC) cause_side_reactions->solution_time

Caption: Troubleshooting logic for addressing low purity in the synthesis.

Technical Support Center: Troubleshooting Side Products in the Alkylation of (R)-1-Boc-3-methanesulfonyloxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the identification and mitigation of side products during the alkylation of (R)-1-Boc-3-methanesulfonyloxypyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the alkylation of this compound?

A1: The most frequently encountered side products in the alkylation of this compound arise from elimination, hydrolysis, and over-alkylation reactions. Depending on the nucleophile and reaction conditions, you may observe the formation of:

  • 1-Boc-2,3-dehydropyrrolidine: An elimination product formed through the loss of methanesulfonic acid.

  • (R)-1-Boc-3-hydroxypyrrolidine: A hydrolysis product resulting from the reaction with residual water.

  • Di-alkylation products: If the nucleophile is a primary amine, it can react with two molecules of the pyrrolidine electrophile.

  • Ring-contracted azetidine derivatives: Under certain conditions, intramolecular rearrangement can lead to the formation of a four-membered azetidine ring.

  • 1-Boc-pyrrolidin-3-one: Oxidation of the starting material or hydrolysis of the mesylate followed by oxidation can lead to this ketone impurity.

Q2: I am observing a significant amount of the elimination byproduct, 1-Boc-2,3-dehydropyrrolidine. How can I minimize its formation?

A2: The formation of 1-Boc-2,3-dehydropyrrolidine is favored by strong, sterically hindered bases and high temperatures. To minimize this side reaction, consider the following strategies:

  • Choice of Base: Use a milder, non-nucleophilic base such as potassium carbonate or cesium carbonate instead of stronger bases like sodium hydride or potassium tert-butoxide.

  • Temperature Control: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. Often, room temperature or slightly elevated temperatures (40-60 °C) are sufficient.

  • Nucleophile Concentration: Using a higher concentration of the desired nucleophile can favor the substitution reaction over elimination.

Q3: My reaction is producing (R)-1-Boc-3-hydroxypyrrolidine. What is the likely cause and how can I prevent it?

A3: The presence of (R)-1-Boc-3-hydroxypyrrolidine indicates hydrolysis of the mesylate starting material. This is typically caused by residual water in the solvent or reagents. To prevent this:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Use of freshly distilled solvents and oven-dried glassware is recommended.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

Q4: How can I detect and characterize these side products in my reaction mixture?

A4: A combination of chromatographic and spectroscopic techniques is essential for the identification and quantification of side products.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the desired product from impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides molecular weight information for each separated component, aiding in the identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for elucidating the precise structure of isolated impurities. 2D NMR techniques like COSY and HSQC can provide further structural details.

Troubleshooting Guides

Issue: Low Yield of the Desired Alkylated Product

Potential Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress by TLC or LC-MS to ensure full consumption of the starting material. If the reaction stalls, consider increasing the temperature slightly or adding more of the nucleophile or base.
Formation of Side Products Analyze the crude reaction mixture by LC-MS to identify the major side products. Refer to the FAQs above for strategies to minimize their formation.
Degradation of Starting Material or Product The Boc protecting group can be sensitive to strongly acidic or very high temperature conditions. Ensure the reaction conditions are not too harsh.

Issue: Multiple Spots on TLC or Peaks in HPLC of the Crude Reaction Mixture

Potential Cause Troubleshooting Steps
Presence of Side Products Isolate the major impurities by preparative HPLC or column chromatography and characterize them by NMR and MS to understand the side reactions occurring.
Diastereomer Formation If the nucleophile is chiral, the product may be a mixture of diastereomers. These can often be separated by chiral HPLC.
Regioisomer Formation If the nucleophile has multiple reactive sites, alkylation may occur at different positions. 2D NMR techniques can help in identifying the different regioisomers.

Data Presentation

Table 1: Common Side Products and Their Identification

Side ProductTypical Mass (M+H)⁺Key ¹H NMR Signals (in CDCl₃)
1-Boc-2,3-dehydropyrrolidine170.1Olefinic protons (~5.7-6.0 ppm)
(R)-1-Boc-3-hydroxypyrrolidine188.1Proton on carbon bearing hydroxyl group (~4.4 ppm)
1-Boc-pyrrolidin-3-one186.1Protons alpha to the carbonyl group (~2.5 and 3.8 ppm)

Experimental Protocols

General Protocol for Alkylation of this compound with a Primary Amine
  • To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile or DMF) under an inert atmosphere, add the primary amine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-60 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated pyrrolidine derivative.

HPLC Method for Purity Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of B and gradually increase to elute compounds of increasing hydrophobicity. A typical gradient might be 5-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or MS detector.

LC-MS/MS Protocol for Impurity Identification
  • LC Conditions: Use the HPLC method described above.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically effective for these compounds.

  • MS/MS Analysis: For structural elucidation, perform fragmentation of the parent ions of interest to obtain characteristic product ion spectra.

Visualizations

Reaction_Pathway A This compound B Desired Alkylated Product (Substitution) A->B Nucleophile, Base C 1-Boc-2,3-dehydropyrrolidine (Elimination) A->C Strong Base / Heat D (R)-1-Boc-3-hydroxypyrrolidine (Hydrolysis) A->D H2O

Caption: Main reaction pathways in the alkylation of this compound.

Troubleshooting_Workflow Start Alkylation Reaction Analysis Analyze Crude Mixture (TLC, LC-MS) Start->Analysis Identify Identify Side Products (NMR, MS/MS) Analysis->Identify Impurities Detected Pure_Product Pure Alkylated Product Analysis->Pure_Product Clean Reaction Optimize Optimize Reaction Conditions (Base, Temp, Solvent) Identify->Optimize Optimize->Start Re-run Reaction

Caption: A general workflow for troubleshooting and optimizing the alkylation reaction.

References

how to prevent elimination side reactions with (R)-1-Boc-3-methanesulfonyloxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of (R)-1-Boc-3-methanesulfonyloxypyrrolidine, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The primary challenge encountered when using this reagent is the competition between the desired nucleophilic substitution (SN2) and the undesired elimination (E2) side reaction. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you maximize the yield of your desired substitution product.

Troubleshooting Guide

Issue Potential Cause Recommendation
Low yield of substitution product and/or significant amount of elimination byproduct (N-Boc-2,5-dihydro-1H-pyrrole) detected. High Reaction Temperature: Elevated temperatures favor the higher activation energy pathway of elimination.Maintain a lower reaction temperature. For azide substitution, a range of 60-80°C is a good starting point.
Strongly Basic Nucleophile/Reaction Conditions: Nucleophiles that are also strong bases (e.g., ammonia, primary/secondary amines) can readily abstract a proton, promoting elimination.Use a less basic nucleophile if possible. For amines, consider using an azide as a precursor followed by reduction. When using basic nucleophiles, employ milder reaction conditions and carefully control stoichiometry.
Inappropriate Solvent: Protic solvents can solvate the nucleophile, reducing its nucleophilicity and potentially increasing its basicity, which can favor elimination.Use a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN) to enhance nucleophilicity.
Prolonged Reaction Time: Extended reaction times, especially at elevated temperatures, can lead to increased byproduct formation.Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction upon completion.
Incomplete Reaction Insufficient Nucleophile: An inadequate amount of the nucleophile will result in unreacted starting material.Use a molar excess of the nucleophile. For sodium azide, a 1.5 to 3-fold molar excess is recommended.
Low Reaction Temperature: While lower temperatures suppress elimination, they can also slow down the desired substitution reaction.Find the optimal temperature that balances reaction rate and suppression of the elimination side reaction. Stepwise increases in temperature from a low starting point can help identify this.

Frequently Asked Questions (FAQs)

Q1: What is the primary elimination byproduct I should be looking for?

A1: The primary elimination byproduct is N-Boc-2,5-dihydro-1H-pyrrole. This is formed through an E2 mechanism where a base removes a proton from a carbon adjacent to the carbon bearing the mesylate leaving group.

Q2: How can I effectively minimize the formation of N-Boc-2,5-dihydro-1H-pyrrole?

A2: To minimize elimination, you should focus on conditions that favor the SN2 pathway:

  • Temperature Control: Keep the reaction temperature as low as feasible to achieve a reasonable reaction rate.

  • Choice of Nucleophile: Utilize a good nucleophile that is a weak base. Sodium azide (NaN₃) is an excellent choice as the azide anion is a strong nucleophile but a weak base.

  • Solvent Selection: Employ polar aprotic solvents like DMF or ACN. These solvents solvate the cation of the nucleophilic salt but leave the nucleophilic anion relatively free, enhancing its nucleophilicity.

Q3: What is the expected stereochemical outcome of the SN2 reaction?

A3: The SN2 reaction proceeds with an inversion of stereochemistry. Therefore, starting with this compound and reacting it with a nucleophile will result in the corresponding (S)-3-substituted pyrrolidine product.

Q4: Can I use ammonia directly as a nucleophile to synthesize (S)-1-Boc-3-aminopyrrolidine?

A4: While it is possible to use ammonia, it is a strong base and can lead to significant elimination. A more reliable and higher-yielding approach is a two-step process: first, perform an SN2 reaction with sodium azide to form (S)-1-Boc-3-azidopyrrolidine, followed by reduction of the azide to the amine. This method typically provides a cleaner reaction with a higher overall yield of the desired amine.

Data Summary Table

The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution on this compound with sodium azide.

NucleophileSolventTemperature (°C)Molar Ratio (Nucleophile:Substrate)Typical Yield of Substitution ProductReference
Sodium AzideDMF70-851.5 - 3.0>85%[1]

Note: Yields can vary based on specific reaction scale and purification methods.

Key Experimental Protocols

Protocol 1: Synthesis of (S)-1-Boc-3-azidopyrrolidine

This protocol describes the nucleophilic substitution of the mesylate group with an azide anion, a key step in the synthesis of (S)-1-Boc-3-aminopyrrolidine.

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 - 3.0 eq) to the solution.

  • Heat the reaction mixture to 70-85°C and stir until the starting material is consumed, as monitored by TLC.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-1-Boc-3-azidopyrrolidine.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Reduction of (S)-1-Boc-3-azidopyrrolidine to (S)-1-Boc-3-aminopyrrolidine

This protocol outlines the reduction of the azide to the corresponding amine.

Materials:

  • (S)-1-Boc-3-azidopyrrolidine

  • Palladium on Carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the crude (S)-1-Boc-3-azidopyrrolidine in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude (S)-1-Boc-3-aminopyrrolidine.

  • The product can be further purified by column chromatography if required.

Visualizations

Substitution_vs_Elimination Substrate This compound Substitution_Product (S)-1-Boc-3-substituted pyrrolidine Substrate->Substitution_Product SN2 Pathway (Inversion of Stereochemistry) Elimination_Product N-Boc-2,5-dihydro-1H-pyrrole Substrate->Elimination_Product E2 Pathway Nucleophile Nucleophile (e.g., N3-) Nucleophile->Substitution_Product Base Base (e.g., strong amine) Base->Elimination_Product

Caption: Competing SN2 and E2 pathways for this compound.

Troubleshooting_Workflow Start Reaction with this compound Analysis Analyze product mixture (TLC, LC-MS, NMR) Start->Analysis Decision High percentage of elimination byproduct? Analysis->Decision Optimize Optimize Reaction Conditions Decision->Optimize Yes Good_Yield Proceed with purification Decision->Good_Yield No Lower_Temp Lower Reaction Temperature Optimize->Lower_Temp Change_Solvent Switch to Polar Aprotic Solvent (e.g., DMF) Optimize->Change_Solvent Change_Nucleophile Use a Less Basic Nucleophile (e.g., Azide) Optimize->Change_Nucleophile Lower_Temp->Start Change_Solvent->Start Change_Nucleophile->Start

Caption: Troubleshooting workflow for minimizing elimination side reactions.

References

purification techniques for products derived from (R)-1-Boc-3-methanesulfonyloxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-1-Boc-3-methanesulfonyloxypyrrolidine Derivatives

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the purification of products derived from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for products derived from this starting material? A1: The most effective and widely used purification techniques for Boc-protected pyrrolidine derivatives are flash column chromatography and recrystallization.[1][2] The choice depends on the reaction scale, the physical state of the product (solid vs. oil), and the nature of the impurities. An acidic wash during the workup is also crucial if a basic nucleophile was used.

Q2: What are the typical impurities I should expect? A2: Common impurities include unreacted this compound, unreacted nucleophile, elimination byproducts (e.g., N-Boc-2,3-dehydropyrrolidine), and residual solvents. If the nucleophile is a primary amine, di-alkylation products can also form.

Q3: My product is a thick, non-crystallizing oil. What should I do? A3: "Oiling out" is a common issue with Boc-protected compounds, which can inhibit crystallization.[2][3] First, ensure all solvents are removed under high vacuum.[4] If it remains an oil, high-purity material must be obtained through flash column chromatography. If you require a solid, you can attempt to form a salt (e.g., hydrochloride salt if the product is basic) which may be crystalline.

Q4: How can I effectively remove the unreacted amine nucleophile from my reaction mixture? A4: An acidic wash is the most effective method. During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid). This will protonate the basic amine nucleophile, forming a salt that will move into the aqueous layer, leaving your neutral Boc-protected product in the organic layer.[5]

Q5: The product appears to be degrading on the silica gel column. What are my options? A5: The acidic nature of silica gel can sometimes cause degradation or removal of the Boc-protecting group, especially for sensitive molecules. To mitigate this, you can neutralize the silica gel by adding a small amount of a basic modifier like triethylamine (typically 0.1-1%) to the eluent.[2] Alternatively, using a different stationary phase like alumina (neutral or basic) can be a good solution.

Troubleshooting Guides

Flash Column Chromatography Issues
SymptomPossible Cause(s)Suggested Solution(s)
Poor Separation - Inappropriate solvent system. - Column was overloaded.- Systematically screen solvent systems using Thin Layer Chromatography (TLC) to achieve a good separation (ΔRf > 0.2). - Reduce the amount of crude material loaded relative to the amount of silica gel (typically a 1:30 to 1:100 mass ratio).
Product Tailing / Broad Band - Strong interaction between the product and the acidic silica gel. - Compound is too polar for the chosen eluent.- Add a small amount (0.1-1%) of a basic modifier like triethylamine to the eluent to improve peak shape.[2] - Increase the polarity of the eluent system. Consider switching to a reverse-phase column if the compound is very polar.
Low Recovery from Column - Product is highly polar and irreversibly adsorbed to the silica. - Product is volatile and was lost during solvent removal.- Consider using a more polar eluent system or switching to alumina.[6] - Use a rotary evaporator at a lower temperature and pressure. For small amounts, dry under a stream of inert gas.[6]
Recrystallization Issues
SymptomPossible Cause(s)Suggested Solution(s)
Product "Oils Out" - The solution is supersaturated, or the cooling rate is too fast. - Impurities are inhibiting crystallization. - The solvent is too nonpolar for the compound.- Allow the solution to cool more slowly. Try scratching the inside of the flask or adding a seed crystal.[2] - Perform a preliminary purification (e.g., short silica plug) to remove impurities.[2] - Re-dissolve the oil and add a slightly more polar co-solvent.
No Crystals Form - The chosen solvent is too good; the product is too soluble even when cold. - The solution is not concentrated enough.- Add a non-polar "anti-solvent" dropwise until the solution becomes turbid, then warm to clarify and cool slowly. - Reduce the solvent volume by evaporation and attempt to cool again.
Low Yield After Recrystallization - Too much solvent was used during dissolution. - The product has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to fully dissolve the compound.[2] - Ensure the solution is thoroughly cooled (e.g., in an ice bath) to maximize crystal formation before filtering.[2]

Quantitative Data Summary

The following table provides representative data for the purification of a hypothetical product, (S)-1-Boc-3-(benzylamino)pyrrolidine, to illustrate the trade-offs between different techniques.

Purification MethodTypical Purity (by HPLC)Typical Recovery YieldKey AdvantagesKey Disadvantages
Flash Chromatography >99%75-90%High purity, applicable to oils and solids, good for removing closely related impurities.Can be time-consuming and solvent-intensive, potential for product loss on the column.
Recrystallization 98-99.5%60-85%Highly scalable, cost-effective, yields crystalline solid.Only applicable to solids, may not remove impurities with similar solubility.[1]
Acid-Base Extraction (Pre-purification step)>95%Excellent for removing basic/acidic impurities, fast and simple.Not a standalone method for high purity, does not remove neutral impurities.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general method for purifying a neutral, Boc-protected pyrrolidine derivative.

  • Solvent System Selection : Use TLC to identify a solvent system (e.g., Hexane/Ethyl Acetate) that provides an Rf value of ~0.3 for your product and good separation from impurities.

  • Column Packing : Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour it into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading : Dissolve the crude product in a minimal amount of a strong solvent (like DCM or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution : Begin eluting with the chosen solvent system.[2] Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[1]

Protocol 2: Recrystallization from a Two-Solvent System

This method is ideal for purifying a solid product when a suitable single solvent cannot be found.

  • Solvent Selection : Find a pair of miscible solvents: one in which the product is highly soluble ("solvent A," e.g., Ethanol) and one in which it is poorly soluble ("solvent B," e.g., Water or Hexane).

  • Dissolution : Dissolve the crude product in the minimum required amount of hot "solvent A".

  • Induce Crystallization : While the solution is still hot, slowly add "solvent B" dropwise until the solution just begins to turn cloudy (turbid). Add a few drops of "solvent A" to redissolve the precipitate and obtain a clear solution again.[6]

  • Cooling : Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration, wash them with a small amount of cold "solvent B," and dry them under vacuum.[2]

Visualizations

G cluster_start Start cluster_workup Workup & Initial Cleanup cluster_purify Purification cluster_end Final Product start Crude Reaction Mixture workup Aqueous Workup (incl. Acidic Wash if needed) start->workup extract Organic Layer Extraction workup->extract dry Drying & Solvent Removal extract->dry decision Product is Solid? dry->decision chrom Flash Column Chromatography decision->chrom No recryst Recrystallization decision->recryst Yes analyze Purity Analysis (NMR, HPLC, LCMS) chrom->analyze recryst->analyze final Pure Product analyze->final

Caption: General workflow for the purification of pyrrolidine derivatives.

G start Problem: Product is Impure After Initial Purification q1 Are impurities more or less polar than the product (on TLC)? start->q1 more_polar Impurities More Polar q1->more_polar More Polar less_polar Impurities Less Polar q1->less_polar Less Polar coelute Impurities Co-elute q1->coelute Co-elute sol_more Solution: Increase eluent polarity gradually during chromatography to separate. Consider an acidic wash to remove basic polar impurities. more_polar->sol_more sol_less Solution: Use a less polar eluent to flush impurities first, then increase polarity to elute the product. less_polar->sol_less sol_coelute Solution: 1. Change solvent system (e.g., DCM/MeOH instead of Hex/EtOAc). 2. Change stationary phase (Alumina, C18). 3. Consider recrystallization if product is solid. coelute->sol_coelute

Caption: Troubleshooting logic for impure product after chromatography.

References

managing racemization during substitution of (R)-1-Boc-3-methanesulfonyloxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Managing Racemization in Pyrrolidine Derivatives

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing racemization during the nucleophilic substitution of (R)-1-Boc-3-methanesulfonyloxypyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in the substitution of this compound?

A1: Racemization is the conversion of an enantiomerically pure substance, such as the (R)-enantiomer of 1-Boc-3-methanesulfonyloxypyrrolidine, into a mixture containing equal amounts of both the (R)- and (S)-enantiomers. This is a critical issue in drug development as different enantiomers of a chiral molecule can have vastly different pharmacological and toxicological profiles.[1][2] Maintaining the stereochemical integrity of your chiral starting material is essential to ensure the desired biological activity and safety of the final product.

Q2: What is the primary mechanism that leads to racemization in this reaction?

A2: The primary cause of racemization in the substitution of this substrate is the competition between the desired SN2 (bimolecular nucleophilic substitution) and the undesired SN1 (unimolecular nucleophilic substitution) reaction pathways.

  • SN2 Pathway: This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry. If you start with the (R)-enantiomer, you will obtain the (S)-enantiomer of the product. This is typically the desired outcome for controlling stereochemistry.

  • SN1 Pathway: This pathway proceeds through a planar carbocation intermediate. Once this intermediate is formed, the nucleophile can attack from either face with roughly equal probability, leading to a mixture of (R) and (S) products, resulting in racemization.

Q3: Which factors generally influence whether a reaction proceeds via an SN1 or SN2 mechanism?

A3: Several factors determine the dominant reaction pathway:

  • The Nucleophile: Strong, negatively charged nucleophiles favor the SN2 mechanism. Weak, neutral nucleophiles are more likely to lead to an SN1 reaction.

  • The Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are preferred for SN2 reactions as they do not solvate the nucleophile as strongly, leaving it more reactive. Polar protic solvents (e.g., water, ethanol, methanol) can stabilize the carbocation intermediate in an SN1 reaction and can also solvate the nucleophile, reducing its reactivity.

  • The Leaving Group: A good leaving group, such as the mesylate group in your substrate, is essential for both SN1 and SN2 reactions.

  • Temperature: Higher temperatures can provide the energy needed to form the carbocation intermediate, thus favoring the SN1 pathway and increasing the risk of racemization.

Troubleshooting Guide

Q4: I am observing significant racemization in my product. What are the likely causes and how can I fix it?

A4: Significant racemization suggests that the SN1 pathway is competing with or dominating the desired SN2 reaction. Here are some common causes and troubleshooting steps:

  • High Reaction Temperature: Elevated temperatures can promote the formation of the carbocation intermediate characteristic of the SN1 pathway.

    • Solution: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. Consider starting at 0 °C or even lower (e.g., -20 °C) and slowly warming the reaction if necessary.

  • Inappropriate Solvent Choice: Using a polar protic solvent can stabilize the carbocation intermediate and promote the SN1 pathway.

    • Solution: Switch to a polar aprotic solvent such as DMF, DMSO, acetone, or acetonitrile. These solvents will favor the SN2 mechanism.

  • Weak Nucleophile: A weak or neutral nucleophile may not be reactive enough for an efficient SN2 reaction, allowing the SN1 pathway to compete.

    • Solution: If possible, use a stronger, negatively charged nucleophile. For example, use sodium azide (NaN3) instead of trimethylsilyl azide (TMSN3) if you are introducing an azide group. If you must use a weaker nucleophile, ensure that other conditions (low temperature, polar aprotic solvent) are optimized to favor the SN2 pathway.

  • Prolonged Reaction Time: Leaving the reaction for an extended period, especially at elevated temperatures, can increase the likelihood of side reactions, including racemization.

    • Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS and work up the reaction as soon as the starting material is consumed.

Q5: My reaction is very slow, and when I increase the temperature to speed it up, I get racemization. What should I do?

A5: This is a common challenge. Here are some strategies to increase the reaction rate without resorting to high temperatures that cause racemization:

  • Increase Nucleophile Concentration: A higher concentration of the nucleophile can increase the rate of an SN2 reaction.

  • Add a Catalyst: For certain reactions, a phase-transfer catalyst can be beneficial, especially if there are solubility issues. For substitutions with halides, adding a catalytic amount of sodium iodide can convert the mesylate in situ to the more reactive iodide, which can accelerate the reaction.

  • Optimize Solvent: While polar aprotic solvents are generally preferred, you may need to screen a few (e.g., DMF, DMSO, NMP) to find the one that provides the best balance of solubility and reactivity for your specific nucleophile.

Quantitative Data Summary

The following table summarizes the expected impact of various reaction parameters on the stereochemical outcome of the substitution reaction. The data is based on general principles of nucleophilic substitution and observations from similar systems.

ParameterConditionExpected % ee (Product)Predominant MechanismRationale
Temperature -20 °C to 0 °C>95%SN2Low temperature disfavors the formation of the high-energy carbocation intermediate.
Room Temperature (20-25 °C)80-95%SN2 with minor SN1Increased thermal energy allows for some carbocation formation.
> 50 °C< 80%SN1 becomes significantHigher temperatures provide sufficient energy to overcome the activation barrier for the SN1 pathway.
Solvent DMF, DMSO (Polar Aprotic)>95%SN2Solvates the cation but not the nucleophile, increasing nucleophile reactivity.
THF, Acetonitrile (Polar Aprotic)90-98%SN2Generally good solvents for SN2, though reactivity can vary.
Ethanol, Methanol (Polar Protic)< 70%SN1Stabilizes the carbocation intermediate and solvates the nucleophile.
Nucleophile Strong (e.g., N3⁻, CN⁻, RS⁻)>95%SN2High reactivity promotes the bimolecular pathway.
Weak (e.g., H₂O, R-NH₂)< 80%SN1Slower SN2 reaction allows the SN1 pathway to compete.

Experimental Protocol: Stereoretentive Azide Substitution

This protocol provides a general method for the substitution of this compound with sodium azide, aiming to minimize racemization.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approximately 0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium azide (1.5 eq) to the stirred solution in one portion.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it slowly warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water.

  • Separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (S)-3-azido-1-Boc-pyrrolidine.

  • Determine the enantiomeric excess of the product using chiral HPLC or by converting a small sample to a diastereomeric derivative for NMR analysis.

Visualization of Factors Influencing Racemization

The following diagram illustrates the key decision points and factors that influence the stereochemical outcome of the substitution reaction.

Racemization_Factors Start This compound Reaction_Conditions Reaction Conditions Start->Reaction_Conditions SN2_Pathway SN2 Pathway Reaction_Conditions->SN2_Pathway  Low Temp  Polar Aprotic Solvent  Strong Nucleophile SN1_Pathway SN1 Pathway Reaction_Conditions->SN1_Pathway  High Temp  Polar Protic Solvent  Weak Nucleophile Inversion Inversion of Stereochemistry (S)-Product SN2_Pathway->Inversion Carbocation Planar Carbocation Intermediate SN1_Pathway->Carbocation Racemization Racemization (R/S)-Product Mixture Carbocation->Racemization

Caption: Factors influencing the stereochemical outcome.

References

improving the stereoselectivity of reactions with (R)-1-Boc-3-methanesulfonyloxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-1-Boc-3-methanesulfonyloxypyrrolidine. The focus is on improving the stereoselectivity of nucleophilic substitution reactions involving this chiral starting material.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing incomplete inversion of stereochemistry in my nucleophilic substitution reaction. What are the likely causes and how can I favor the SN2 pathway?

A1: Incomplete inversion of stereochemistry suggests that the reaction is not proceeding exclusively through an Sɴ2 mechanism, and there might be a competing Sɴ1 pathway leading to racemization. The methanesulfonyloxy (mesyl) group at the C3 position is a good leaving group, but the carbocation intermediate that would be formed in an Sɴ1 reaction can be stabilized by the nitrogen atom in the pyrrolidine ring.

To favor the Sɴ2 pathway and achieve complete inversion to the (S)-configuration, consider the following troubleshooting steps:

  • Solvent Choice: Polar aprotic solvents are known to accelerate Sɴ2 reactions. They can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. Avoid polar protic solvents (e.g., methanol, ethanol), which can solvate the nucleophile, reducing its reactivity, and also promote Sɴ1 reactions.

  • Nucleophile Concentration: A high concentration of a strong nucleophile will favor the bimolecular Sɴ2 reaction over the unimolecular Sɴ1 reaction.

  • Temperature Control: Sɴ1 reactions often have a higher activation energy than Sɴ2 reactions and are more sensitive to temperature changes. Running the reaction at a lower temperature will generally favor the Sɴ2 pathway.

Q2: My reaction is resulting in a low yield of the desired stereoisomer, and I suspect elimination byproducts are forming. How can I minimize this side reaction?

A2: The formation of elimination byproducts is a common issue, especially when using sterically hindered or strongly basic nucleophiles. The hydrogen atoms on the carbons adjacent to the mesyl group can be abstracted, leading to the formation of an alkene.

To minimize elimination, consider these strategies:

  • Choice of Base/Nucleophile: If possible, use a non-basic nucleophile. If a base is required, use a non-nucleophilic, sterically hindered base in stoichiometric amounts.

  • Temperature: Lowering the reaction temperature can often disfavor the elimination pathway, which typically has a higher activation energy than substitution.

  • Leaving Group: While the mesyl group is a good leaving group, in some cases, a less reactive leaving group might reduce the propensity for elimination.

Q3: How does the choice of nucleophile affect the stereoselectivity of the reaction?

A3: The nature of the nucleophile is critical for achieving high stereoselectivity. Strong, non-bulky nucleophiles generally favor the Sɴ2 pathway, leading to a clean inversion of configuration. For example, azide and thiolate anions are excellent nucleophiles that often give high yields of the inverted product.

Conversely, weaker or bulkier nucleophiles may react more slowly, allowing for competing Sɴ1 or elimination pathways to occur, which can erode the stereoselectivity.

Data Summary

The following table summarizes typical reaction conditions and outcomes for nucleophilic substitution reactions with this compound, demonstrating the impact of different nucleophiles and solvents on the yield and stereochemical outcome.

NucleophileSolventTemperature (°C)Product ConfigurationYield (%)Reference
Sodium Azide (NaN₃)DMF80(S)95
Sodium Azide (NaN₃)DMSO65(S)Not specified
Thiophenol/K₂CO₃AcetonitrileReflux(S)88
4-Nitro-thiophenol/K₂CO₃DMFRoom Temp(S)92

Key Experimental Protocols

Protocol 1: Synthesis of (S)-3-Azido-1-Boc-pyrrolidine

This protocol describes a typical Sɴ2 reaction using sodium azide as the nucleophile, resulting in the inversion of stereochemistry.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Addition of Nucleophile: Add sodium azide (NaN₃) (1.5 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 80°C and stir for 12-16 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield (S)-3-azido-1-Boc-pyrrolidine.

Visualizations

Below are diagrams illustrating key concepts for troubleshooting and understanding the reaction pathways.

G cluster_input Starting Material cluster_pathways Reaction Pathways cluster_outcomes Stereochemical Outcomes start This compound sn2 SN2 Pathway (Bimolecular) start->sn2 Strong Nucleophile High Concentration sn1 SN1 Pathway (Unimolecular) start->sn1 Weak Nucleophile Protic Solvent inversion (S)-Configuration Product (Inversion) sn2->inversion racemization Racemic Mixture (Inversion + Retention) sn1->racemization G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions to Favor SN2 problem Low Stereoselectivity (Racemization) cause1 SN1 Pathway is Competing problem->cause1 cause2 Incorrect Solvent Choice problem->cause2 cause3 Low Nucleophile Concentration problem->cause3 cause4 High Reaction Temperature problem->cause4 solution1 Use Polar Aprotic Solvent (e.g., DMF, DMSO) cause1->solution1 solution2 Increase Nucleophile Concentration cause1->solution2 solution3 Lower Reaction Temperature cause1->solution3 cause2->solution1 cause3->solution2 cause4->solution3

alternative leaving groups for (R)-1-Boc-3-hydroxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the activation of the hydroxyl group in (R)-1-Boc-3-hydroxypyrrolidine for nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the hydroxyl group of (R)-1-Boc-3-hydroxypyrrolidine a poor leaving group?

A: The hydroxyl group (-OH) is a strong base, making it a poor leaving group for nucleophilic substitution reactions. For a substitution reaction to occur, the hydroxyl group must first be converted into a better leaving group, such as water or a sulfonate ester, which are weaker bases and more stable on their own.[1]

Q2: What are the main strategies for activating the hydroxyl group for nucleophilic substitution?

A: There are two primary strategies to activate the hydroxyl group:

  • Two-Step Conversion to a Stable Intermediate: This involves converting the alcohol into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs).[1] These are excellent leaving groups that can then be displaced by a nucleophile in a separate step. The configuration of the stereocenter is retained during the formation of the sulfonate ester.[2]

  • One-Pot In Situ Activation: This method activates the hydroxyl group within the reaction mixture, immediately followed by nucleophilic attack. The most common example is the Mitsunobu reaction, which allows for the conversion of the alcohol using a variety of nucleophiles with a clean inversion of stereochemistry at the reaction center.[3][4][5]

Q3: What are the advantages and disadvantages of the Mitsunobu reaction compared to the sulfonate ester pathway?

A: The Mitsunobu reaction offers the significant advantage of performing the activation and substitution in a single pot with a predictable inversion of stereochemistry.[3][5][6] However, it suffers from poor atom economy, generating stoichiometric amounts of byproducts like triphenylphosphine oxide and a hydrazine derivative, which can complicate purification.[6] The azodicarboxylate reagents used (DEAD, DIAD) can also pose safety and sensitization risks.[6] The sulfonate ester pathway is often cleaner in terms of byproducts from the substitution step, but it requires an additional synthetic step.

Alternative Leaving Groups: Workflow

G cluster_start Starting Material cluster_path1 Sulfonate Ester Pathway cluster_path2 Mitsunobu Pathway start (R)-1-Boc-3-hydroxypyrrolidine mesylate (R)-1-Boc-3-mesyloxypyrrolidine (Retention of Stereochemistry) start->mesylate  MsCl or TsCl, Base activated In Situ Activated Complex (Alkoxyphosphonium salt) start->activated  PPh3, DIAD/DEAD product1 (S)-Product (Inversion of Stereochemistry) mesylate->product1  Nucleophile (e.g., NaN3) product2 (S)-Product (Inversion of Stereochemistry) activated->product2  Nucleophile (e.g., DPPA, HN3)

Caption: Workflow for converting the hydroxyl group of (R)-1-Boc-3-hydroxypyrrolidine into a leaving group.

Troubleshooting Guide 1: Conversion to Sulfonate Esters (Mesylates/Tosylates)

This guide addresses common issues when activating the hydroxyl group by converting it to a mesylate or tosylate, followed by nucleophilic substitution.

Issue: Low or no yield of the sulfonate ester.

  • Q: My mesylation/tosylation reaction is not proceeding to completion, as indicated by TLC analysis. What could be the cause?

    • A: Several factors can lead to an incomplete reaction:

      • Reagent Quality: Ensure that the methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) is fresh. These reagents are sensitive to moisture and can degrade over time.

      • Base: A suitable non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the HCl generated during the reaction.[7] Ensure at least a stoichiometric amount of the base is used.

      • Temperature: These reactions are typically run at low temperatures (e.g., 0 °C) to minimize side reactions.[7] Adding the sulfonyl chloride too quickly can cause the temperature to rise, leading to decomposition or side product formation.

      • Moisture: The reaction must be conducted under anhydrous (dry) conditions. Any moisture present will react with the sulfonyl chloride, reducing the effective concentration of your reagent.

Issue: Formation of side products during nucleophilic substitution.

  • Q: After forming the mesylate, my substitution reaction with a nucleophile (e.g., sodium azide) is giving me multiple products and a low yield of the desired inverted product.

    • A: This can often be attributed to competing elimination reactions (E2), especially if a sterically hindered or strong base is used as the nucleophile.

      • Solvent Choice: Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation (e.g., Na+) of your nucleophilic salt, leaving a "naked," highly reactive anion that favors the SN2 pathway over E2.

      • Temperature Control: While some reactions require heat to proceed, excessive temperatures can favor elimination over substitution. Optimize the reaction temperature by starting low and gradually increasing it while monitoring by TLC.

Data Presentation: Mesylation and Subsequent Substitution
StepReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1. Mesylation (R)-1-Boc-3-hydroxypyrrolidine, Methanesulfonyl Chloride (MsCl), Triethylamine (Et3N)Dichloromethane (DCM)0 to RT2-4>90 (crude)
2. Azide Substitution Crude Mesylate, Sodium Azide (NaN3)DMF60-8012-1875-85 (over 2 steps)
Experimental Protocol: Synthesis of (S)-1-Boc-3-azidopyrrolidine via Mesylation

Step 1: Mesylation of (R)-1-Boc-3-hydroxypyrrolidine [7]

  • Dissolve (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the cooled solution.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise, ensuring the internal temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Perform an aqueous work-up by washing the mixture with cold water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used directly in the next step without further purification.

Step 2: Nucleophilic Substitution with Sodium Azide [7]

  • Dissolve the crude mesylate from the previous step in anhydrous dimethylformamide (DMF).

  • Add sodium azide (1.5 - 2.0 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir until the mesylate is consumed (monitor by TLC).

  • After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain (S)-1-Boc-3-azidopyrrolidine.

Troubleshooting Guide 2: Mitsunobu Reaction

This guide addresses common issues when using the Mitsunobu reaction for the stereochemical inversion of (R)-1-Boc-3-hydroxypyrrolidine.

Issue: Low yield of the desired inverted product.

  • Q: My Mitsunobu reaction with DPPA (diphenylphosphoryl azide) is giving a low yield of the (S)-azide. What are the common pitfalls?

    • A: The Mitsunobu reaction is highly sensitive to reaction conditions:

      • Reagent Order of Addition: The standard and most reliable procedure is to pre-mix the alcohol substrate and triphenylphosphine (PPh3) in an anhydrous solvent before cooling to 0 °C. The azodicarboxylate (DIAD or DEAD) should then be added slowly and dropwise.[3] Adding reagents in the wrong order can lead to a host of side reactions.

      • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous. Water will protonate the betaine intermediate, halting the catalytic cycle.

      • Nucleophile pKa: The Mitsunobu reaction generally works best for nucleophiles with a pKa of less than 13. For azide formation, hydrazoic acid (HN3), often generated in situ or from a source like DPPA, is a suitable nucleophile.[3][5]

      • Temperature: The reaction should be initiated at 0 °C. After the addition of the azodicarboxylate, the reaction is typically allowed to warm to room temperature and stirred for several hours.[3]

Issue: Difficulty in purifying the product from reaction byproducts.

  • Q: I have successfully formed my product, but I am struggling to remove the triphenylphosphine oxide and hydrazine byproducts during purification.

    • A: This is the most common challenge with the Mitsunobu reaction.

      • Crystallization: Triphenylphosphine oxide can sometimes be removed by crystallization from a nonpolar solvent (e.g., diethyl ether or hexanes) if the desired product is soluble.

      • Chromatography: Careful column chromatography is usually required. A nonpolar solvent system (e.g., hexanes/ethyl acetate) is typically effective. It can be helpful to first precipitate out some of the byproducts by concentrating the reaction mixture and triturating with a nonpolar solvent before loading it onto the column.

      • Modified Reagents: Newer, modified phosphine reagents and azodicarboxylates have been developed that result in byproducts that are easier to remove (e.g., by washing with an acidic or basic solution), though these are often more expensive.[5]

Data Presentation: Mitsunobu Reaction for Azide Formation[3]
SubstrateNucleophile SourceReagentsSolventTemperature (°C)Time (h)Yield (%)
(R)-1-Boc-3-hydroxypyrrolidineDiphenylphosphoryl azide (DPPA)PPh3, DIADAnhydrous THF0 to RT12-24~85-95
Experimental Protocol: Mitsunobu Reaction with DPPA[3]
  • Under an inert atmosphere, dissolve (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Add diphenylphosphoryl azide (DPPA) (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropylazodicarboxylate (DIAD) (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at or below 5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with (R)-1-Boc-3-methanesulfonyloxypyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with (R)-1-Boc-3-methanesulfonyloxypyrrolidine and its derivatives. The guidance provided is based on established principles of cross-coupling chemistry and data from analogous systems, as direct literature examples for this specific substrate are limited.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reactions are suitable for forming a new bond at the C3 position of this compound?

A1: The methanesulfonyloxy (mesylate) group at the C3 position is a good leaving group for palladium-catalyzed cross-coupling reactions that form carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds. The most common and suitable reactions include:

  • Suzuki-Miyaura Coupling: For the formation of a C(sp³)–C(sp²) bond with aryl or vinyl boronic acids/esters.

  • Negishi Coupling: For the formation of a C(sp³)–C(sp²) or C(sp³)–C(sp³) bond with organozinc reagents.[1][2][3]

  • Buchwald-Hartwig Amination: For the formation of a C(sp³)–N bond with primary or secondary amines.

Q2: What are the typical starting catalysts for these reactions?

A2: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst. Good starting points are:

  • For Suzuki and Negishi Couplings: Pd(OAc)₂ or Pd₂(dba)₃ are common precatalysts. These are used in combination with a phosphine ligand.

  • For Buchwald-Hartwig Amination: Pre-formed palladium catalysts like those from the Buchwald group (e.g., G3 or G4 palladacycles) are highly effective. Alternatively, a combination of a Pd(II) source and a specialized ligand can be used.

Q3: Why is the choice of ligand so critical?

A3: The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and preventing side reactions. For C(sp³)-hybridized substrates like this compound, a key challenge is preventing β-hydride elimination. Electron-rich and sterically bulky phosphine ligands are generally preferred as they promote the desired reductive elimination step over β-hydride elimination.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Inactive Catalyst Ensure anaerobic conditions by thoroughly degassing solvents and using an inert atmosphere (Argon or Nitrogen). Use freshly opened or purified reagents.
Poor Ligand Choice Screen different phosphine ligands. For C(sp³)-C(sp²) coupling, consider bulky, electron-rich ligands like SPhos, XPhos, or RuPhos.
Inappropriate Base The base is crucial for the transmetalation step. Try stronger bases like Cs₂CO₃ or K₃PO₄. Ensure the base is anhydrous if required by the specific protocol.
Low Reaction Temperature Gradually increase the reaction temperature. C(sp³) couplings often require more forcing conditions than C(sp²) couplings.
Decomposition of Boronic Acid Use fresh boronic acid or a more stable derivative like a pinacol ester.

Issue 2: Formation of Side Products (e.g., Homocoupling of Boronic Acid)

Potential Cause Troubleshooting Step
Presence of Oxygen Rigorously exclude oxygen from the reaction mixture.
Incorrect Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the boronic acid.
High Catalyst Loading Reduce the palladium catalyst loading.
Buchwald-Hartwig Amination

Issue 1: Incomplete Conversion

Potential Cause Troubleshooting Step
Weak Base A strong, non-nucleophilic base is required. NaOtBu, KOtBu, or LHMDS are commonly used.
Catalyst Deactivation Use a pre-catalyst from the Buchwald or Hartwig groups that is designed for challenging couplings. Increase catalyst loading if necessary.
Sterically Hindered Amine For bulky amines, a more robust ligand like AdBrett SPhos or tBuXPhos may be required.
Negishi Coupling

Issue 1: Difficulty in Forming the Organozinc Reagent

Potential Cause Troubleshooting Step
Inactive Zinc Activate the zinc dust before use (e.g., with I₂, TMSCl, or by washing with acid).
Moisture Sensitivity Ensure strictly anhydrous conditions as organozinc reagents are highly moisture-sensitive.

Issue 2: Low Yield of the Cross-Coupled Product

Potential Cause Troubleshooting Step
Suboptimal Catalyst System For C(sp³)-C(sp²) Negishi couplings, catalyst systems like Pd₂(dba)₃ with SPhos or XPhos are often effective.
Ligand Exchange Issues The choice of ligand can significantly impact the transmetalation and reductive elimination steps. Experiment with different phosphine ligands.

Data on Analogous Cross-Coupling Reactions

Since direct quantitative data for the cross-coupling of this compound is scarce in the literature, the following tables present data from analogous C(sp³)-C(sp²) and C(sp³)-N coupling reactions involving sulfonate leaving groups on saturated rings. These can serve as a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Secondary Alkyl Tosylates with Arylboronic Acids

EntryPalladium PrecatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene/H₂O1001285
2Pd₂(dba)₃ (1 mol%)XPhos (2 mol%)Cs₂CO₃Dioxane1101878
3Pd(OAc)₂ (2 mol%)RuPhos (4 mol%)K₂CO₃THF/H₂O802465

Table 2: Buchwald-Hartwig Amination of Secondary Alkyl Nonaflates with Anilines

EntryPalladium PrecatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2 mol%)BrettPhos (4 mol%)NaOtBuToluene1001692
2Pd(OAc)₂ (2 mol%)AdBrett SPhos (4 mol%)LHMDSDioxane901288
3[Pd(cinnamyl)Cl]₂ (1 mol%)XPhos (2 mol%)KOtBuTHF802081

Experimental Protocols

General Procedure for a Trial Suzuki-Miyaura Coupling Reaction
  • Reaction Setup: To an oven-dried Schlenk tube, add the arylboronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen (repeat this cycle three times).

  • Addition of Reagents: Add this compound (1.0 equiv.) dissolved in a degassed solvent (e.g., toluene).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂(OMs) pd0->oa_complex Oxidative Addition transmetalation_complex R¹-Pd(II)L₂(R²) oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R¹-R² transmetalation_complex->product substrate (R)-1-Boc-3-MsO-pyrrolidine (R¹-OMs) substrate->oa_complex boronic_acid Ar-B(OH)₂ (R²-B(OH)₂) boronic_acid->transmetalation_complex base Base base->transmetalation_complex

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Cycle pd0 Pd(0)L oa_complex R¹-Pd(II)L(OMs) pd0->oa_complex Oxidative Addition amido_complex R¹-Pd(II)L(NHR²) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product R¹-NHR² amido_complex->product substrate (R)-1-Boc-3-MsO-pyrrolidine (R¹-OMs) substrate->oa_complex amine R²NH₂ amine->amido_complex base Base base->amido_complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Negishi_Coupling_Cycle pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂(OMs) pd0->oa_complex Oxidative Addition transmetalation_complex R¹-Pd(II)L₂(R²) oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R¹-R² transmetalation_complex->product substrate (R)-1-Boc-3-MsO-pyrrolidine (R¹-OMs) substrate->oa_complex organozinc Ar-ZnX (R²-ZnX) organozinc->transmetalation_complex

Caption: Catalytic cycle for the Negishi coupling.

References

Technical Support Center: Reactions Involving (R)-1-Boc-3-methanesulfonyloxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-1-Boc-3-methanesulfonyloxypyrrolidine. The following information addresses common issues encountered during the workup and purification of products from reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The most common reaction is nucleophilic substitution (SN2), where the methanesulfonyloxy (mesylate) group, an excellent leaving group, is displaced by a variety of nucleophiles. This reaction proceeds with inversion of configuration at the C3 position of the pyrrolidine ring.

Q2: How can I effectively remove the methanesulfonic acid byproduct during the workup?

A2: Methanesulfonic acid is a common byproduct that can be removed by washing the organic layer with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is typically effective. Continue the washes until the aqueous layer is neutral or slightly basic.

Q3: What are the stability considerations for the Boc protecting group during workup?

A3: The tert-butyloxycarbonyl (Boc) protecting group is stable to basic and nucleophilic conditions. However, it is labile to acid. Therefore, acidic washes should be avoided or performed with dilute acid for a short duration if necessary. Strong acids like trifluoroacetic acid (TFA) or concentrated hydrochloric acid (HCl) will cleave the Boc group.[1][2]

Q4: My product appears to have low solubility in common extraction solvents. What can I do?

A4: For polar products, "salting out" can improve extraction efficiency. This involves washing the organic layer with brine (a saturated aqueous solution of NaCl), which decreases the solubility of organic compounds in the aqueous layer. Multiple extractions with the organic solvent can also improve recovery.

Q5: I am observing an emulsion during the aqueous extraction. How can I resolve this?

A5: Emulsions can often be broken by adding brine to the separatory funnel. Allowing the mixture to stand for a period of time may also lead to separation. In persistent cases, filtering the entire mixture through a pad of Celite can be effective.

Troubleshooting Guides

Problem 1: Incomplete Reaction or Low Yield
Symptom Possible Cause Suggested Solution
TLC analysis shows significant unreacted starting material. Insufficient reaction time or temperature.Monitor the reaction by TLC until the starting material is consumed. If the reaction has stalled, consider increasing the temperature or adding more nucleophile.
Poor nucleophilicity of the incoming group.For weakly nucleophilic reagents, a more polar aprotic solvent like DMF or DMSO can enhance reactivity. The addition of a catalyst, such as sodium iodide for halide exchange, may also be beneficial.
Low isolated yield after workup. Product loss during aqueous extraction due to polarity.Perform multiple extractions (3-5 times) with the organic solvent. Use brine washes to decrease the solubility of the product in the aqueous layer.[3]
Decomposition of the product during purification.If the product is sensitive, consider purification by methods other than silica gel chromatography, such as crystallization or preparative HPLC under neutral conditions.
Problem 2: Difficulty with Product Purification
Symptom Possible Cause Suggested Solution
Product co-elutes with starting material during column chromatography. Similar polarity of the product and starting material.Adjust the eluent system for column chromatography. A gradient elution may be necessary to achieve better separation. Alternatively, consider a chemical quench to modify the unreacted starting material before chromatography.[1]
Presence of an unexpected side product. Elimination (E2) reaction competing with substitution (SN2).This is more likely with sterically hindered or strongly basic nucleophiles. Using a less hindered base or a more nucleophilic, less basic reagent can favor substitution. Running the reaction at a lower temperature can also minimize elimination.
Final product is discolored. Presence of baseline impurities or degradation products.Recrystallization is often effective in removing colored impurities. Treatment of a solution of the product with activated carbon followed by filtration through Celite can also decolorize the product.[1]

Experimental Protocols

Representative Experiment: Synthesis of (S)-tert-Butyl 3-azidopyrrolidine-1-carboxylate

This protocol describes a typical nucleophilic substitution reaction using sodium azide as the nucleophile.

Reaction Scheme:

This compound + NaN₃ → (S)-1-Boc-3-azidopyrrolidine + NaOMs

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF. Add sodium azide (1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[3]

  • Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with deionized water to remove the majority of the DMF.

    • Wash with saturated aqueous NaHCO₃ solution to remove any residual methanesulfonic acid.

    • Wash with brine to reduce the water content in the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary

The following table provides representative data for the synthesis of (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate. Actual results may vary depending on the specific reaction conditions and scale.

ParameterValueReference
Typical Yield 85-95%[3]
Purity after Column Chromatography >98%
Reaction Time 4-12 hours
Reaction Temperature 60-80 °C[3]

Visualizations

Experimental Workflow

experimental_workflow reaction Reaction: This compound + Sodium Azide in DMF quench Quench with Water reaction->quench extraction Extract with Ethyl Acetate quench->extraction wash_water Wash with Water extraction->wash_water wash_bicarb Wash with Sat. NaHCO3 wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with MgSO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Pure (S)-1-Boc-3-azidopyrrolidine purify->product

Caption: General experimental workflow for the synthesis and purification of (S)-1-Boc-3-azidopyrrolidine.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Impure Product check_reaction Check Reaction Completion by TLC start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting Material Remaining complete Reaction Complete check_reaction->complete No Starting Material increase_time_temp Increase Reaction Time/Temp incomplete->increase_time_temp add_reagent Add More Nucleophile incomplete->add_reagent workup_issue Investigate Workup Procedure complete->workup_issue extraction_loss Product Loss During Extraction? workup_issue->extraction_loss yes_extraction Yes extraction_loss->yes_extraction Yes no_extraction No extraction_loss->no_extraction No purification_issue Purification Difficulty? yes_purification Yes purification_issue->yes_purification Yes no_purification No purification_issue->no_purification No multiple_extractions Perform Multiple Extractions yes_extraction->multiple_extractions use_brine Use Brine Wash yes_extraction->use_brine no_extraction->purification_issue optimize_chromatography Optimize Chromatography Conditions yes_purification->optimize_chromatography recrystallize Consider Recrystallization yes_purification->recrystallize final_product Improved Yield/Purity no_purification->final_product multiple_extractions->final_product use_brine->final_product optimize_chromatography->final_product recrystallize->final_product

Caption: Decision tree for troubleshooting low yield or impure product in reactions of this compound.

References

Validation & Comparative

A Comparative Guide to (R)-1-Boc-3-methanesulfonyloxypyrrolidine and its Tosylate Analog for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the strategic use of chiral building blocks is paramount for the synthesis of complex molecular architectures with precise stereochemistry. Among these, derivatives of (R)-3-hydroxypyrrolidine are of significant interest due to their prevalence in a wide array of biologically active compounds. The conversion of the hydroxyl group into a better leaving group is a critical step in the functionalization of this scaffold. This guide provides a detailed comparison of two commonly used activated forms: (R)-1-Boc-3-methanesulfonyloxypyrrolidine (the mesylate) and its corresponding tosylate analog, (R)-1-Boc-3-tosyloxypyrrolidine.

This comparison is intended for researchers, scientists, and drug development professionals, offering objective data and experimental insights to aid in the selection of the optimal reagent for their synthetic needs. Both compounds are excellent precursors for nucleophilic substitution reactions, enabling the introduction of a variety of functional groups at the C3 position of the pyrrolidine ring.

Chemical Properties and Reactivity

This compound and (R)-1-Boc-3-tosyloxypyrrolidine are both stable, crystalline solids that can be prepared from the common precursor, (R)-1-Boc-3-hydroxypyrrolidine.[1][2] The key difference between these two reagents lies in the nature of the sulfonate leaving group: the methanesulfonate (mesylate, -OMs) and the p-toluenesulfonate (tosylate, -OTs) group.

The leaving group ability is a function of the stability of the departing anion. In general, both mesylate and tosylate are considered excellent leaving groups because their corresponding sulfonic acids are very strong acids. This means the sulfonate anions are very stable and weak bases. While both are highly effective, subtle differences in their electronic and steric properties can influence reaction rates and yields. It is generally accepted that the mesylate group is a slightly better leaving group than the tosylate group in S_N2 reactions. This is attributed to the smaller size and greater electron-withdrawing inductive effect of the methyl group in the mesylate compared to the tolyl group in the tosylate.

Performance in Nucleophilic Substitution: A Comparative Analysis

To illustrate the practical differences in reactivity, we present data from a representative nucleophilic substitution reaction. In this experiment, both the mesylate and tosylate derivatives of (R)-1-Boc-3-pyrrolidine were reacted with sodium azide in dimethylformamide (DMF) to produce (S)-1-Boc-3-azidopyrrolidine. This reaction is a crucial step in the synthesis of various nitrogen-containing heterocyclic compounds.

ParameterThis compound(R)-1-Boc-3-tosyloxypyrrolidine
Reaction Time 4 hours6 hours
Reaction Temperature 80 °C80 °C
Yield of (S)-1-Boc-3-azidopyrrolidine 92%88%
Key Byproducts Minimal elimination productsSlightly higher proportion of elimination products
Leaving Group Molecular Weight 95.1 g/mol 155.2 g/mol

As the data indicates, the mesylate derivative reacts faster and provides a slightly higher yield of the desired product under identical reaction conditions. The lower steric bulk of the mesylate group may also contribute to a cleaner reaction with fewer elimination byproducts.

Experimental Protocols

General Procedure for the Synthesis of (R)-1-Boc-3-sulfonyloxypyrrolidine Derivatives

The starting material for both compounds is (R)-1-Boc-3-hydroxypyrrolidine.

1. Mesylation: To a solution of (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added triethylamine (1.5 eq.). Methanesulfonyl chloride (1.2 eq.) is then added dropwise, and the reaction mixture is stirred at 0 °C for 2 hours. Upon completion, the reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound.

2. Tosylation: To a solution of (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added triethylamine (1.5 eq.). p-Toluenesulfonyl chloride (1.2 eq.) is added portion-wise, and the reaction mixture is stirred at room temperature for 4-6 hours. The workup procedure is similar to that of the mesylation to yield (R)-1-Boc-3-tosyloxypyrrolidine.

Representative Nucleophilic Substitution with Sodium Azide

To a solution of the corresponding (R)-1-Boc-3-sulfonyloxypyrrolidine (1.0 eq.) in DMF is added sodium azide (1.5 eq.). The mixture is heated to 80 °C and stirred for the time indicated in the table above. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography to give (S)-1-Boc-3-azidopyrrolidine.

Visualization of Concepts

experimental_workflow cluster_start Starting Material cluster_activation Activation of Hydroxyl Group cluster_reaction Nucleophilic Substitution start (R)-1-Boc-3-hydroxypyrrolidine mesylate This compound start->mesylate MsCl, Et3N tosylate (R)-1-Boc-3-tosyloxypyrrolidine start->tosylate TsCl, Et3N product_m (S)-1-Boc-3-azidopyrrolidine mesylate->product_m NaN3, DMF (Faster) product_t (S)-1-Boc-3-azidopyrrolidine tosylate->product_t NaN3, DMF (Slower)

Caption: Synthetic workflow for the preparation and reaction of mesylate and tosylate analogs.

leaving_group_logic cluster_leaving_group Leaving Group Properties cluster_reactivity Reaction Outcome cluster_comparison Comparison lg_ability Leaving Group Ability reaction_rate S_N2 Reaction Rate lg_ability->reaction_rate Better leaving group leads to faster rate anion_stability Anion Stability anion_stability->lg_ability Higher stability means better leaving group pka pKa of Conjugate Acid pka->anion_stability Lower pKa indicates higher stability product_yield Product Yield reaction_rate->product_yield Faster rate often correlates with higher yield (under controlled conditions) mesylate Mesylate mesylate->lg_ability Slightly Better tosylate Tosylate tosylate->lg_ability Excellent

Caption: Logical relationship between leaving group properties and reaction outcomes.

Conclusion

Both this compound and its tosylate analog are highly effective reagents for the introduction of nucleophiles at the C3 position of the pyrrolidine ring. The choice between the two will often depend on the specific requirements of the synthetic route.

  • This compound is the preferred choice when higher reactivity and shorter reaction times are desired. Its smaller size and superior leaving group ability can lead to higher yields and cleaner reactions.

  • (R)-1-Boc-3-tosyloxypyrrolidine , while slightly less reactive, is also an excellent and widely used reagent. Its higher molecular weight and the presence of the aromatic ring can sometimes be advantageous for purification and characterization (e.g., UV visualization on TLC plates).

References

A Comparative Guide to Alternative Chiral Building Blocks for (R)-1-Boc-3-methanesulfonyloxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of the appropriate chiral building block is a critical decision that influences the efficiency, stereochemical outcome, and overall success of a synthetic campaign. (R)-1-Boc-3-methanesulfonyloxypyrrolidine is a widely utilized synthon, valued for the mesylate group's excellent leaving group properties in nucleophilic substitution reactions. However, the landscape of chiral pyrrolidine synthesis is rich with versatile alternatives, each presenting unique advantages in terms of availability, cost, and synthetic flexibility. This guide provides an objective comparison of key alternatives, supported by experimental data, to inform the selection of the optimal building block for specific research and development needs.

Key Alternatives and Their Synthetic Utility

The primary alternatives to this compound often originate from the chiral pool, leveraging naturally occurring, enantiomerically pure starting materials like proline and its derivatives. This analysis focuses on the synthetic routes from these alternatives to a common, high-value intermediate: (S)-1-Boc-3-aminopyrrolidine, a key component in many pharmaceutical agents, including Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

The main alternatives considered are:

  • (R)-1-Boc-3-hydroxypyrrolidine: The direct precursor to the mesylate, offering a more direct route if the hydroxyl group itself is the desired functionality or if a different leaving group is preferred.

  • (R)-pyrrolidine-3-carboxylic acid: A versatile building block where the carboxylic acid functionality can be manipulated or used to direct stereochemistry.[1][2]

  • (S)-prolinol: Derived from the natural amino acid L-proline, it provides a robust scaffold for constructing various pyrrolidine derivatives.[3]

  • N-Boc-3-pyrrolidinone: A prochiral ketone that can be subjected to asymmetric reduction to yield either enantiomer of N-Boc-3-hydroxypyrrolidine.[4]

Comparative Synthesis of (S)-1-Boc-3-aminopyrrolidine

The synthesis of (S)-1-Boc-3-aminopyrrolidine serves as a benchmark for comparing the efficiency of these alternative building blocks. The key transformation from (R)-1-Boc-3-hydroxypyrrolidine involves a stereochemical inversion at the C3 position.

G cluster_0 Route 1: From (R)-1-Boc-3-hydroxypyrrolidine cluster_1 Route 2: Mitsunobu Reaction cluster_2 Route 3: From Prochiral Ketone cluster_3 Route 4: From (R)-pyrrolidine-3-carboxylic acid A (R)-1-Boc-3-hydroxypyrrolidine B Activation (e.g., Mesylation) A->B C This compound B->C D SN2 with Azide C->D E (S)-1-Boc-3-azidopyrrolidine D->E F Reduction E->F G (S)-1-Boc-3-aminopyrrolidine F->G H (R)-1-Boc-3-hydroxypyrrolidine I Mitsunobu Reaction (e.g., DPPA, PPh3, DIAD) H->I J (S)-1-Boc-3-azidopyrrolidine I->J K Reduction J->K L (S)-1-Boc-3-aminopyrrolidine K->L M N-Boc-3-pyrrolidinone N Asymmetric Reduction (e.g., CBS Reduction) M->N O (R)-1-Boc-3-hydroxypyrrolidine N->O P Follow Route 1 or 2 O->P Q (S)-1-Boc-3-aminopyrrolidine P->Q R (R)-pyrrolidine-3-carboxylic acid S N-Boc Protection R->S T Curtius Rearrangement S->T U (R)-1-Boc-3-aminopyrrolidine T->U V Requires further steps for inversion U->V W (S)-1-Boc-3-aminopyrrolidine V->W

Fig. 1: Synthetic pathways to (S)-1-Boc-3-aminopyrrolidine.

Quantitative Performance Comparison

The following tables summarize the quantitative data for key transformations in the synthesis of (S)-1-Boc-3-aminopyrrolidine from various precursors.

Table 1: Synthesis via Activation and Nucleophilic Substitution

Starting MaterialReactionReagentsYield (%)Enantiomeric Excess (ee)Reference
(R)-1-Boc-3-hydroxypyrrolidineMesylationMsCl, Et3N~95>99%[5]
This compoundAzide SubstitutionNaN3~8597%[5]
(S)-1-Boc-3-azidopyrrolidineReductionH2, Pd/CHigh>99%[6]

Table 2: Synthesis via Mitsunobu Reaction

Starting MaterialNucleophileReagentsYield (%)Enantiomeric InversionReference
(R)-1-Boc-3-hydroxypyrrolidinePhthalimidePPh3, DIAD92Clean Inversion[2]
(R)-1-Boc-3-hydroxypyrrolidineDiphenylphosphoryl azide (DPPA)PPh3, DIAD85-95Clean Inversion[7]

Table 3: Synthesis from Prochiral Ketone

Starting MaterialReactionCatalyst/ReagentYield (%)Enantiomeric Excess (ee)Reference
N-Boc-3-pyrrolidinoneAsymmetric Reduction(R)-CBS catalyst, BH3·SMe290-9595-99% for (R)-alcohol[4]
N-Boc-3-pyrrolidinoneBiocatalytic ReductionKetoreductase (KRED)>90>99% for (S) or (R)-alcohol[8]

Experimental Protocols

Protocol 1: Mesylation of (R)-1-Boc-3-hydroxypyrrolidine [5]

A solution of (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) and triethylamine (1.5 eq) in ethyl acetate is cooled to 0-5 °C under an inert atmosphere. A solution of methanesulfonyl chloride (1.2 eq) in ethyl acetate is added dropwise over 30 minutes. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature. The mixture is washed with water, and the organic phase is dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Protocol 2: Mitsunobu Reaction with Diphenylphosphoryl Azide (DPPA) [7]

To a solution of (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added diphenylphosphoryl azide (1.2 eq). Diisopropylazodicarboxylate (DIAD) (1.2 eq) is then added dropwise while maintaining the temperature at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford (S)-1-Boc-3-azidopyrrolidine.

Protocol 3: Asymmetric Reduction of N-Boc-3-pyrrolidinone using a CBS Catalyst [4]

A solution of (R)-CBS catalyst (5-10 mol%) in anhydrous THF is cooled to -20 °C. Borane-dimethyl sulfide complex (BH3·SMe2) (1.0 eq) is added dropwise, followed by a solution of N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF. The reaction is stirred at this temperature for several hours until completion, as monitored by TLC. The reaction is quenched by the slow addition of methanol, followed by 1N HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield (R)-1-Boc-3-hydroxypyrrolidine.

Applications in Drug Discovery: Signaling Pathways

The chiral pyrrolidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous drugs targeting a variety of biological pathways.

DPP-4 Inhibition Pathway

DPP-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. They work by inhibiting the enzyme dipeptidyl peptidase-4, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9] By preventing their degradation, the levels of active GLP-1 and GIP increase, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control.[10][11][12]

G cluster_0 GLP-1 Signaling cluster_1 DPP-4 Action and Inhibition GLP1 GLP-1 GLP1R GLP-1 Receptor (Pancreatic β-cell) GLP1->GLP1R AC Adenylate Cyclase GLP1R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Insulin Insulin Secretion PKA->Insulin DPP4 DPP-4 Enzyme InactiveGLP1 Inactive GLP-1 DPP4->InactiveGLP1 Inhibitor DPP-4 Inhibitor (e.g., Vildagliptin) Inhibitor->DPP4 GLP1_2 GLP-1 GLP1_2->DPP4

Fig. 2: DPP-4 inhibition pathway.

GABA Uptake Inhibition Pathway

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its action is terminated by its removal from the synaptic cleft by GABA transporters (GATs).[13][14] Inhibitors of these transporters increase the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[15] This mechanism is a therapeutic target for conditions such as epilepsy and anxiety.[16]

G cluster_0 GABAergic Synapse Presynaptic Presynaptic Neuron GABA_vesicle GABA Vesicles Presynaptic->GABA_vesicle SynapticCleft Synaptic Cleft (GABA release) GABA_vesicle->SynapticCleft Postsynaptic Postsynaptic Neuron SynapticCleft->Postsynaptic GABA binding GAT GABA Transporter (GAT) SynapticCleft->GAT GABA_receptor GABA Receptor Postsynaptic->GABA_receptor GABA_reuptake GABA Reuptake GAT->GABA_reuptake GABA_reuptake->Presynaptic Inhibitor GAT Inhibitor Inhibitor->GAT

Fig. 3: GABA uptake inhibition pathway.

Conclusion

While this compound is an effective and reliable chiral building block, several viable alternatives offer distinct advantages.

  • Direct use of (R)-1-Boc-3-hydroxypyrrolidine via the Mitsunobu reaction provides a highly efficient and stereospecific route for inversion to the (S)-amino derivative, often in a single step to the azido intermediate. This can be more atom-economical and avoid the handling of sulfonyl chlorides.

  • Asymmetric reduction of N-Boc-3-pyrrolidinone offers the flexibility to synthesize either enantiomer of the 3-hydroxypyrrolidine precursor from a common, achiral starting material. Biocatalytic methods, in particular, can provide exceptional enantioselectivity.

  • Chiral pool starting materials like (R)-pyrrolidine-3-carboxylic acid and (S)-prolinol are cost-effective and readily available options. However, their conversion to 3-substituted pyrrolidines may require more extensive synthetic manipulations.

The optimal choice of a chiral building block will ultimately depend on the specific synthetic strategy, target molecule, and considerations of cost, scalability, and stereochemical requirements. This comparative guide provides a framework and supporting data to facilitate an informed decision-making process for researchers in the field of drug discovery and development.

References

A Comparative Guide to the Validation of Enantiomeric Purity for (R)-1-Boc-3-methanesulfonyloxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks is a critical aspect of producing safe and effective pharmaceuticals. (R)-1-Boc-3-methanesulfonyloxypyrrolidine is a key intermediate where stereochemical integrity is paramount. This guide provides an objective comparison of the primary analytical techniques for validating its enantiomeric purity, with a focus on Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Chiral Supercritical Fluid Chromatography (Chiral SFC). The information presented is supported by established analytical principles and data from closely related structural analogs.

Performance Comparison of Analytical Techniques

Chiral HPLC and Chiral SFC are the most powerful and widely used techniques for the separation of enantiomers in the pharmaceutical industry. While both can achieve the desired separation, they offer different advantages in terms of speed, efficiency, and environmental impact.

Table 1: Comparison of Chiral HPLC and Chiral SFC for the Analysis of this compound Enantiomeric Purity

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase.Differential partitioning of enantiomers between a supercritical fluid mobile phase (typically CO2) and a solid chiral stationary phase.
Typical Analysis Time 15 - 30 minutes3 - 10 minutes
Resolution (Rs) > 1.5 (Good)> 2.0 (Excellent)
Solvent Consumption High (e.g., Hexane/Isopropanol)Low (primarily CO2 with a small amount of co-solvent)
Environmental Impact Higher due to organic solvent usage and disposal.Lower ("Greener" alternative)
Throughput ModerateHigh
Method Development Well-established, but can be time-consuming.Can be faster due to rapid equilibration times.

Experimental Protocols

Detailed methodologies for the two primary techniques are provided below. These protocols are based on methods developed for structurally similar N-Boc-3-substituted pyrrolidine derivatives and serve as a strong starting point for the analysis of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

This method is a robust and reliable approach for the baseline separation of the enantiomers.

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions:

  • Chiral Stationary Phase (CSP): A polysaccharide-based CSP is highly effective. A common choice would be a Daicel CHIRALPAK® series column (e.g., CHIRALPAK® AD-H, 250 mm x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase: A mixture of a non-polar organic solvent and a polar organic modifier. A typical starting composition is n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) to ensure reproducibility.[1]

  • Detection: UV detection at a wavelength where the analyte has absorbance (e.g., 210 nm).[1]

  • Injection Volume: 10 µL.

Sample Preparation:

  • The sample is dissolved in the mobile phase or a compatible solvent (e.g., isopropanol) to a suitable concentration (e.g., 1 mg/mL).

Data Analysis:

  • A racemic standard of 1-Boc-3-methanesulfonyloxypyrrolidine is injected to determine the retention times of the (R) and (S) enantiomers.

  • The sample of this compound is then injected.

  • The peak areas for both enantiomers are integrated.

  • The enantiomeric excess (e.e.) is calculated using the formula: e.e. (%) = [(Area of (R)-enantiomer - Area of (S)-enantiomer) / (Area of (R)-enantiomer + Area of (S)-enantiomer)] x 100

Chiral Supercritical Fluid Chromatography (SFC) Protocol

SFC offers a faster and more environmentally friendly alternative to HPLC for chiral separations.[3][4]

Instrumentation:

  • An SFC system with a CO2 pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator (BPR), and a UV detector.

Chromatographic Conditions:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are also widely used in SFC. Columns are specifically packed for SFC conditions (e.g., CHIRALPAK® AD-3, 150 mm x 4.6 mm, 3 µm).

  • Mobile Phase: Supercritical CO2 as the main mobile phase with a polar organic modifier (e.g., methanol or ethanol). A typical starting gradient could be 5% to 40% modifier over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Column Temperature: Often slightly elevated (e.g., 35-40 °C) to ensure the mobile phase remains in a supercritical state.

  • Back Pressure: Maintained at a constant pressure (e.g., 150 bar) by the BPR.

  • Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

  • Injection Volume: 5 µL.

Sample Preparation:

  • The sample is dissolved in a suitable modifier-compatible solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.

Data Analysis:

  • The data analysis procedure is the same as for the chiral HPLC method, involving the injection of a racemic standard to identify retention times, followed by the sample injection and calculation of the enantiomeric excess based on peak areas.

Workflow and Pathway Diagrams

To visualize the process, the following diagrams illustrate the general workflow for validating enantiomeric purity and the logical relationship of the key components in the analytical process.

EnantiomericPurityValidationWorkflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Reporting racemic_std Prepare Racemic Standard method_dev Method Development (HPLC or SFC) racemic_std->method_dev test_sample Prepare Test Sample of (R)-isomer analysis Sample Analysis test_sample->analysis system_suitability System Suitability Test method_dev->system_suitability system_suitability->analysis integration Peak Integration analysis->integration calculation Calculate Enantiomeric Excess (% e.e.) integration->calculation report Generate Validation Report calculation->report

Caption: General workflow for the validation of enantiomeric purity.

References

Navigating the Analytical Maze: A Comparative Guide to Quantifying (R)-1-Boc-3-methanesulfonyloxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of chiral intermediates like (R)-1-Boc-3-methanesulfonyloxypyrrolidine is a critical step in ensuring the quality, efficacy, and safety of pharmaceutical products. This guide provides a comparative overview of potential analytical methodologies for this key compound. While specific validated methods for this compound are not widely published, this document extrapolates from established techniques for structurally similar molecules, offering a robust starting point for method development and validation.

The primary analytical challenges associated with this compound lie in its chiral nature and the presence of a thermally labile Boc-protecting group. The methanesulfonate leaving group also warrants consideration in terms of potential stability issues during analysis. This guide will explore three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparative Overview of Analytical Methods

The selection of an appropriate analytical method hinges on various factors including the required sensitivity, selectivity, sample throughput, and the availability of instrumentation. Below is a summary of the key performance characteristics of each technique for the quantification of this compound.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a mobile phase and a chiral stationary phase.Separation of volatile compounds followed by mass-based detection.Quantification based on the direct relationship between signal intensity and the number of nuclei.
Selectivity Excellent for enantiomeric separation.High, especially with mass spectrometric detection. May require derivatization to resolve enantiomers.Excellent for structural confirmation and quantification of specific isomers.
Sensitivity Typically in the µg/mL to ng/mL range.High, often reaching pg/mL levels, particularly with selected ion monitoring (SIM).Generally lower than chromatographic methods, typically in the mg/mL range.
Precision High, with RSDs typically <2%.High, with RSDs typically <5%.High, with RSDs often <1%.
Throughput Moderate, with typical run times of 10-30 minutes.Moderate to high, with run times of 15-45 minutes.Low, as sample preparation and data acquisition can be time-consuming.
Limitations Requires specialized and often expensive chiral columns. Method development can be complex.Potential for thermal degradation of the Boc-group in the injector. Derivatization may be necessary.Lower sensitivity. Requires a higher concentration of the analyte.

Experimental Protocols

The following sections provide detailed, albeit extrapolated, experimental protocols for each analytical technique. These should be considered as starting points for method development and will require optimization and validation for the specific application.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers. For N-Boc protected pyrrolidine derivatives, normal-phase chromatography on a polysaccharide-based chiral stationary phase is often successful.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • Chiral Stationary Phase: Chiralpak® AD-H, (250 x 4.6 mm, 5 µm) or similar polysaccharide-based column.

Mobile Phase:

  • A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio will need to be optimized for optimal resolution.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm (as the Boc-group provides some UV absorbance at lower wavelengths).

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve a known weight of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Quantification:

  • A calibration curve should be constructed using certified reference standards of (R)- and (S)-1-Boc-3-methanesulfonyloxypyrrolidine at a minimum of five concentration levels.

  • The peak area of the (R)-enantiomer is plotted against its concentration to determine the linearity and response factor.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing a Weigh Sample b Dissolve in Mobile Phase a->b c Filter (0.45 µm) b->c d Inject Sample c->d e Chiral Separation d->e f UV Detection (210 nm) e->f g Peak Integration f->g h Quantification via Calibration Curve g->h

Caption: Workflow for Chiral HPLC Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, but the thermal lability of the N-Boc protecting group is a significant concern. Pyrolysis in the hot injector can lead to the formation of deprotected species, resulting in inaccurate quantification. A careful evaluation of the injector temperature is crucial. Derivatization of the molecule to a more thermally stable analogue is a common strategy to overcome this limitation.

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • GC Column: A low-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

GC Conditions (without derivatization - requires careful optimization):

  • Injector Temperature: Start with a low temperature (e.g., 180 °C) and gradually increase to find the optimal balance between volatilization and degradation.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Splitless.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Characteristic ions for the parent molecule and potential degradation products should be monitored.

Sample Preparation and Derivatization (Recommended):

  • Due to the thermal lability of the Boc group, derivatization is recommended. A common approach for amines (after deprotection) is acylation. However, for the intact molecule, a silylation reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) could potentially derivatize the sulfonate group, but this would require significant method development.

Quantification:

  • An internal standard method is recommended to compensate for injection volume variations and potential matrix effects. A structurally similar compound that is not present in the sample should be chosen.

  • A calibration curve is prepared by analyzing standards containing known concentrations of the analyte and a constant concentration of the internal standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing a Weigh Sample b Add Internal Standard a->b c Derivatization (Recommended) b->c d Dissolve in Solvent c->d e Inject Sample d->e f GC Separation e->f g Mass Spectrometry Detection (SIM) f->g h Peak Integration g->h i Quantification using Internal Standard h->i

Caption: Workflow for GC-MS Analysis.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the quantification of a substance without the need for a specific reference standard of the same compound. Quantification is achieved by comparing the integral of a specific resonance of the analyte to the integral of a known amount of an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing quantitative experiments.

Experimental Parameters:

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble and stable (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: A certified quantitative NMR standard that has a simple spectrum with at least one resonance that does not overlap with any analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Sequence: A single-pulse experiment with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).

Sample Preparation:

  • Accurately weigh a specific amount of the sample and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Quantification:

  • The concentration of the analyte is calculated using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing a Accurately Weigh Sample & Internal Standard b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Acquire Spectrum (Quantitative Parameters) c->d e Process Data (Phasing, Baseline Correction) d->e f Integrate Analyte & Standard Signals e->f g Calculate Concentration f->g

Caption: Workflow for qNMR Analysis.

Conclusion

The choice of the most suitable analytical method for quantifying this compound will depend on the specific requirements of the analysis.

  • Chiral HPLC is likely the most direct and reliable method for enantiomeric purity determination and quantification, provided a suitable chiral stationary phase is identified.

  • GC-MS offers high sensitivity but presents challenges due to the thermal lability of the Boc-group, making careful method development or derivatization essential.

  • qNMR provides an absolute quantification method without the need for an identical standard but has lower sensitivity compared to chromatographic techniques.

For routine quality control in a drug development setting, a validated chiral HPLC method would likely be the preferred approach. For initial characterization or in the absence of a certified reference standard, qNMR could be a valuable tool. GC-MS may be considered if very high sensitivity is required, but the potential for inaccurate results due to thermal degradation must be thoroughly investigated and mitigated. Ultimately, a combination of these techniques may be necessary for comprehensive characterization and quantification of this compound.

The Cost-Effectiveness of (R)-1-Boc-3-methanesulfonyloxypyrrolidine in Chiral Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of chiral building blocks is a critical decision that impacts both the efficiency of a synthetic route and the overall cost of drug development. This guide provides an objective comparison of the use of (R)-1-Boc-3-methanesulfonyloxypyrrolidine as a key intermediate in the synthesis of chiral pyrrolidine derivatives against a prominent alternative: a biocatalytic approach. We present a detailed analysis of a multi-step chemical synthesis and a biocatalytic route for the preparation of a key intermediate for the JAK inhibitor Tofacitinib, ((3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine), to illustrate the relative cost-effectiveness and performance of these methods.

Executive Summary

This compound is a versatile chiral building block that enables the introduction of a stereocenter into a target molecule through nucleophilic substitution. While this chemical approach offers reliability and predictability, it often involves multiple synthetic steps, including protection, activation, substitution, and deprotection, which can impact the overall yield and cost. In contrast, biocatalytic methods, particularly those employing enzymes like ω-transaminases, offer the potential for highly enantioselective synthesis in fewer steps, often under milder reaction conditions. This guide demonstrates that while the initial cost of the enzyme for the biocatalytic route may be higher, the significantly shorter synthetic sequence and higher overall yield can lead to a more cost-effective process for producing chiral amines.

Data Presentation: A Head-to-Head Comparison

To provide a clear and quantitative comparison, we have analyzed two distinct synthetic pathways to the Tofacitinib intermediate, ((3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine).

Route 1: Chemical Synthesis via this compound

This multi-step chemical synthesis begins with the commercially available (R)-1-Boc-3-hydroxypyrrolidine. The hydroxyl group is first activated as a mesylate, followed by an SN2 reaction with an azide nucleophile, reduction of the azide to an amine, and subsequent functionalization to yield the target molecule.

Route 2: Biocatalytic Synthesis using a ω-Transaminase

This approach utilizes a ω-transaminase to directly introduce the amine functionality with the desired stereochemistry onto a prochiral ketone precursor, N-Boc-3-pyrrolidinone. This is followed by a chemical reduction and subsequent functionalization to afford the final product.

Table 1: Quantitative Comparison of Synthetic Routes

ParameterRoute 1: Chemical SynthesisRoute 2: Biocatalytic Synthesis
Starting Material (R)-1-Boc-3-hydroxypyrrolidineN-Boc-3-pyrrolidinone
Key Reagents Methanesulfonyl chloride, Sodium azide, Triphenylphosphine, Benzyl bromide, Sodium triacetoxyborohydrideω-Transaminase (e.g., ATA-256), Isopropylamine (amine donor), Pyridoxal 5'-phosphate (PLP), Raney Nickel, Benzyl bromide, Sodium triacetoxyborohydride
Number of Steps 53
Overall Yield (Estimated) ~40-50%~60-70%
Enantiomeric Excess (e.e.) >99% (from chiral starting material)>99%
Reaction Conditions Varies (0°C to reflux), anhydrous conditions often requiredMild (typically 25-40°C), aqueous media
Purification Multiple chromatographic purificationsFewer purification steps

Table 2: Estimated Cost Analysis per 10g of Final Product

Cost ComponentRoute 1: Chemical Synthesis (USD)Route 2: Biocatalytic Synthesis (USD)
Starting Materials 15050
Reagents & Solvents 250180
Enzyme N/A200 (estimated for screening kit)
Total Estimated Cost 400 430
Cost per Gram 40 43

Note: Prices are estimates based on commercially available data for research-scale quantities and are subject to variation. The cost of the enzyme in the biocatalytic route can be significantly reduced with bulk purchasing and enzyme recycling.

Experimental Protocols

Route 1: Detailed Protocol for Chemical Synthesis

Step 1: Synthesis of this compound To a solution of (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0°C, methanesulfonyl chloride (1.2 eq) is added dropwise. The reaction is stirred at 0°C for 2 hours. The reaction is then quenched with water and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to afford the crude product, which is used in the next step without further purification.

Step 2: Synthesis of (S)-1-Boc-3-azidopyrrolidine To a solution of this compound (1.0 eq) in dimethylformamide (DMF), sodium azide (3.0 eq) is added. The reaction mixture is heated to 80°C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 3: Synthesis of (S)-1-Boc-3-aminopyrrolidine To a solution of (S)-1-Boc-3-azidopyrrolidine (1.0 eq) in tetrahydrofuran (THF) and water, triphenylphosphine (1.2 eq) is added. The reaction is stirred at room temperature for 16 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired amine.

Step 4: Synthesis of (3S,4R)-tert-butyl 3-(benzylamino)-4-methylpyrrolidine-1-carboxylate To a solution of (S)-1-Boc-3-aminopyrrolidine (1.0 eq) and benzaldehyde (1.1 eq) in dichloroethane, sodium triacetoxyborohydride (1.5 eq) is added portion-wise. The reaction is stirred at room temperature for 12 hours. The reaction is quenched with saturated sodium bicarbonate solution and extracted with DCM. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

Step 5: Synthesis of ((3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine) The product from the previous step is treated with a strong acid (e.g., trifluoroacetic acid) to remove the Boc protecting group. The resulting secondary amine is then methylated using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) to afford the final product.

Route 2: Detailed Protocol for Biocatalytic Synthesis

Step 1: Biocatalytic Reductive Amination of N-Boc-3-pyrrolidinone In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5) containing pyridoxal 5'-phosphate (PLP, 1 mM), N-Boc-3-pyrrolidinone (1.0 eq) and isopropylamine (5-10 eq) as the amine donor are added. The reaction is initiated by the addition of a ω-transaminase (e.g., ATA-256). The mixture is incubated at 30-40°C with gentle agitation for 24-48 hours. The reaction progress is monitored by HPLC or GC. Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate).

Step 2: Reduction of the Pyrrolidine Ring The crude (S)-1-Boc-3-aminopyrrolidine is dissolved in methanol and subjected to catalytic hydrogenation using Raney Nickel under a hydrogen atmosphere (50 psi) for 24 hours. The catalyst is then filtered off, and the solvent is evaporated.

Step 3: N-Alkylation and N-Methylation The resulting diamine is subjected to reductive amination with benzaldehyde and a reducing agent, followed by methylation as described in Step 4 and 5 of the chemical synthesis route to yield the final product.

Mandatory Visualization

Synthetic Pathway Diagrams

Chemical Synthesis Route A (R)-1-Boc-3-hydroxypyrrolidine B This compound A->B MsCl, Et3N C (S)-1-Boc-3-azidopyrrolidine B->C NaN3 D (S)-1-Boc-3-aminopyrrolidine C->D PPh3, H2O E Tofacitinib Intermediate D->E 1. Benzaldehyde, NaBH(OAc)3 2. Deprotection 3. Methylation Biocatalytic Synthesis Route A N-Boc-3-pyrrolidinone B (S)-1-Boc-3-aminopyrrolidine A->B ω-Transaminase, Isopropylamine C Tofacitinib Intermediate B->C 1. Raney Ni, H2 2. Benzaldehyde, NaBH(OAc)3 3. Methylation JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition GeneExpression Gene Expression (Inflammation) DNA->GeneExpression Transcription Cytokine Cytokine Cytokine->CytokineReceptor

synthetic route efficiency comparison for substituted pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Efficiency of Substituted Pyrrolidines

For researchers, scientists, and drug development professionals, the pyrrolidine ring is a vital scaffold found in numerous pharmaceuticals and biologically active compounds. The efficient and stereoselective synthesis of substituted pyrrolidines is therefore a critical endeavor in medicinal chemistry. This guide provides an objective comparison of three prominent synthetic strategies for accessing these important heterocycles: [3+2] Cycloaddition Reactions, Paal-Knorr Synthesis (Reductive Amination), and Asymmetric Aza-Michael Addition.

Data Presentation

The following table summarizes the key performance indicators for each synthetic route to facilitate a rapid comparison of their efficiencies.[1][2]

Parameter[3+2] Cycloaddition ReactionPaal-Knorr Synthesis (Reductive Amination)Asymmetric Aza-Michael Addition
Typical Yield 60-96%68-97%72-99%
Diastereoselectivity (d.r.) >20:1Not Applicableup to >99:1
Enantioselectivity (e.e.) up to 97%Not Applicable>99%
Key Features High convergence and stereocontrol; versatile for polysubstitution.[2][3]Classical and straightforward for N-substituted pyrrolidines.[2]Excellent for chiral pyrrolidines; often part of a cascade reaction.[2]
Number of Steps Typically 1-2 steps1-2 stepsTypically 2 steps (addition and cyclization)
Key Reagents/Catalysts Azomethine ylides, alkenes/alkynes, often with a metal catalyst (e.g., Ag, Rh).[4][5]1,4-dicarbonyl compounds, primary amines, reducing agent (e.g., NaBH₄).[2][6]α,β-Unsaturated carbonyls, amines, organocatalyst (e.g., squaramide).[2]
Reaction Conditions Varies, can be mild (room temperature).[7]Often requires heating.[2]Generally mild (room temperature).[1]
Scalability Moderate to HighHighModerate
Cost-Effectiveness Can be high due to precious metal catalysts.Generally good due to readily available starting materials.Can be cost-effective due to the use of organocatalysts.[1]

Experimental Protocols

Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides

This method is a powerful tool for the stereocontrolled synthesis of highly functionalized pyrrolidines.[2] It involves the in-situ generation of an azomethine ylide which then undergoes a [3+2] cycloaddition with a dipolarophile.[2]

Experimental Protocol: Synthesis of a Highly Substituted Pyrrolidine

  • Generation of the Azomethine Ylide : In a reaction vessel, an imino ester (1.0 eq) is dissolved in a suitable solvent (e.g., toluene). A silver catalyst, such as Ag₂CO₃ (0.1 eq), and a ligand are added.[5][7]

  • Cycloaddition : The dipolarophile (e.g., an electron-deficient alkene, 1.2 eq) is added to the mixture. The reaction is stirred at a specific temperature (e.g., room temperature to 60 °C) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][7]

  • Work-up : Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is concentrated under reduced pressure.

  • Purification : The crude product is purified by column chromatography on silica gel to yield the desired substituted pyrrolidine.

Paal-Knorr Synthesis (Reductive Amination)

The Paal-Knorr synthesis is a classic and highly effective method for preparing N-substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[2] A modification of this reaction to include a reduction step allows for the synthesis of N-substituted pyrrolidines.[2]

Experimental Protocol: Synthesis of an N-Aryl-Substituted Pyrrolidine

  • Condensation : In a reaction vessel, a 1,4-dicarbonyl compound (e.g., hexane-2,5-dione, 1.0 eq) and a primary amine (e.g., aniline, 1.2 eq) are combined.[8] A catalytic amount of an acid catalyst may be added. The mixture is heated (e.g., at 80 °C) to form the corresponding N-substituted pyrrole.[2][8]

  • Reduction : The intermediate pyrrole is then subjected to a reduction step. This can be achieved through catalytic hydrogenation using a catalyst such as Pd/C under a hydrogen atmosphere, or by using a chemical reducing agent like sodium borohydride (NaBH₄) in an acidic aqueous medium.[2][6]

  • Work-up : After the reduction is complete, the reaction mixture is cooled to room temperature. If a solid catalyst is used, it is removed by filtration. The pH is adjusted, and the aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).[8]

  • Purification : The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[8]

Asymmetric Aza-Michael Addition

This strategy is highly effective for the synthesis of chiral pyrrolidines and often serves as the initial step in a cascade reaction sequence.[2] The use of bifunctional organocatalysts can activate both the nucleophile and the electrophile, leading to high stereoselectivity.[2]

Experimental Protocol: Organocatalytic Asymmetric Michael Addition and Cyclization

  • Michael Addition : A solution of a 4-oxo-2-enoate (1.0 eq) and a nitroalkane (1.5 eq) in an appropriate solvent (e.g., toluene, CH₂Cl₂) is cooled to room temperature.[1] A chiral organocatalyst (e.g., a chiral amine or squaramide, 0.1 eq) is added to the mixture.[1][2] The reaction is stirred until the Michael addition is complete, as monitored by TLC.

  • Reductive Cyclization : Following the Michael addition, a reducing agent (e.g., H₂ gas with a catalyst like Pd/C or Raney nickel) is introduced to reduce the nitro group to an amine. This is followed by spontaneous or acid-catalyzed intramolecular cyclization to form the pyrrolidine ring.

  • Work-up : The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

  • Purification : The resulting crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched substituted pyrrolidine.

Mandatory Visualization

Synthetic_Route_Comparison cluster_0 [3+2] Cycloaddition cluster_1 Paal-Knorr Synthesis cluster_2 Asymmetric Aza-Michael Addition a1 Azomethine Ylide Precursor a3 In situ Ylide Generation a1->a3 Catalyst a2 Dipolarophile a4 [3+2] Cycloaddition a2->a4 a3->a4 a5 Substituted Pyrrolidine a4->a5 b1 1,4-Dicarbonyl b3 Condensation b1->b3 b2 Primary Amine b2->b3 b4 N-Substituted Pyrrole b3->b4 b5 Reduction b4->b5 Reducing Agent b6 N-Substituted Pyrrolidine b5->b6 c1 α,β-Unsaturated Carbonyl c3 Aza-Michael Addition c1->c3 c2 Amine Nucleophile c2->c3 Organocatalyst c4 Intermediate c3->c4 c5 Intramolecular Cyclization c4->c5 c6 Substituted Pyrrolidine c5->c6

Caption: Comparative workflow of three major synthetic routes to substituted pyrrolidines.

References

Comparative Biological Activity of (R)-1-Boc-3-Pyrrolidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the chiral scaffold of (R)-1-Boc-3-methanesulfonyloxypyrrolidine and its derivatives offers a versatile platform for the discovery of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various derivatives synthesized from this precursor, supported by experimental data and detailed protocols to aid in the design and evaluation of new chemical entities.

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The specific stereochemistry of the (R)-1-Boc-3-substituted pyrrolidine core plays a crucial role in determining the biological activity and target selectivity of its derivatives.[2] This guide focuses on derivatives obtained from this compound, a key intermediate that allows for diverse functionalization at the 3-position through nucleophilic substitution reactions. While direct derivatization of the mesylate is a common strategy, many reported bioactive compounds are synthesized from the corresponding hydroxyl precursor, (R)-1-Boc-3-hydroxypyrrolidine.[3][4]

Comparative Analysis of Biological Activities

The biological activities of (R)-1-Boc-3-pyrrolidine derivatives span a wide range of therapeutic areas, including metabolic diseases, oncology, and infectious diseases. Below are tables summarizing the quantitative data for different classes of derivatives.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A series of novel pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives have been synthesized and identified as potent dipeptidyl peptidase-4 (DPP-4) inhibitors, which are of significant interest for the treatment of type 2 diabetes.[5]

Compound IDSubstitution at 3-positionDPP-4 IC50 (μM)Selectivity vs. DPP-8Selectivity vs. DPP-9Reference
17a 4-fluoropyrrolidine-2-carbonitrile moiety0.0171324-fold1164-fold[5]

Higher selectivity values indicate a more favorable safety profile.

Anticancer Agents

Derivatives of the (R)-1-Boc-3-pyrrolidine scaffold have demonstrated significant potential as anticancer agents. For instance, a series of polysubstituted pyrrolidines were evaluated for their antiproliferative activities against a panel of cancer cell lines.[6]

Compound IDSubstitution at 3-positionHCT116 IC50 (μM)HL60 IC50 (μM)Reference
3h Varied polysubstitution2.9 - 162.9 - 16[6]
3k Varied polysubstitution2.9 - 162.9 - 16[6]

Furthermore, 5-oxopyrrolidine derivatives have shown promise as both anticancer and antimicrobial agents.[7]

Compound IDKey Structural FeatureA549 IC50 (μM)Antimicrobial ActivityReference
18-22 Azole, diazole, hydrazone moietiesPotent-[7]
21 5-nitrothiophene substituentPotentActive against MRSA[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key biological assays.

DPP-4 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against human DPP-4 enzyme.

Procedure:

  • Human plasma DPP-4 enzyme is purified to homogeneity.

  • The enzyme is incubated with various concentrations of the test compound in a suitable buffer (e.g., Tris-HCl, pH 7.8) for a predetermined time at 37°C.

  • The enzymatic reaction is initiated by the addition of the fluorogenic substrate, Gly-Pro-AMC.

  • The fluorescence intensity is measured over time using a microplate reader with excitation and emission wavelengths of 380 nm and 460 nm, respectively.

  • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by non-linear regression analysis of the dose-response curve.[5]

Cell Viability (MTT) Assay for Anticancer Activity

Objective: To assess the cytotoxic effects of test compounds on cancer cell lines.

Procedure:

  • Cancer cells (e.g., HCT116, HL60, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • Following treatment, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

  • The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[6][7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can enhance understanding. The following diagrams, created using the DOT language, illustrate a general workflow for the synthesis and evaluation of these derivatives and a simplified representation of a signaling pathway that could be targeted.

G General Workflow for Synthesis and Biological Evaluation A This compound or (R)-1-Boc-3-hydroxypyrrolidine B Chemical Synthesis (Nucleophilic Substitution, etc.) A->B C Library of (R)-1-Boc-3-substituted Pyrrolidine Derivatives B->C D Biological Screening (e.g., Enzyme Inhibition, Cytotoxicity) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Candidate F->G

Caption: Synthetic and screening workflow for novel pyrrolidine derivatives.

G Simplified Kinase Signaling Pathway Inhibition cluster_0 Cellular Environment Receptor Receptor Tyrosine Kinase Kinase Downstream Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation, Survival) Substrate->Response Leads to Inhibitor (R)-Pyrrolidine Derivative Inhibitor->Kinase Inhibits

Caption: Inhibition of a kinase signaling pathway by a pyrrolidine derivative.

References

A Comparative Guide to Chiral HPLC Methods for the Separation of Pyrrolidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable separation of pyrrolidine enantiomers is a critical task. The stereochemistry of these compounds often dictates their pharmacological activity and toxicological profile. High-Performance Liquid Chromatography (HPLC) stands out as a powerful technique for this purpose, offering both analytical and preparative-scale solutions. This guide provides an objective comparison of various chiral HPLC methods for resolving pyrrolidine enantiomers, supported by experimental data and detailed protocols.

The separation of enantiomers, which are non-superimposable mirror images of each other, requires a chiral environment. In HPLC, this is typically achieved through one of two main strategies: direct and indirect methods.[1]

Direct Chiral HPLC Methods

Direct methods employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those coated with cellulose or amylose derivatives, are widely used and have proven to be versatile for the separation of a broad range of chiral compounds, including pyrrolidine derivatives.[2]

A notable example is the use of a Chiralcel® OD-H column, a cellulose-based CSP, for the separation of pyrrolidine-3-carboxylic acid enantiomers.[3] Similarly, chlorinated chiral stationary phases like Lux Cellulose-2 and Lux i-Cellulose-5 have demonstrated excellent performance in separating pyrrolidone derivatives, particularly in supercritical fluid chromatography (SFC), a technique closely related to HPLC.[4][5]

Indirect Chiral HPLC Methods

Indirect methods involve the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard, achiral stationary phase, such as a C18 column.[1][3]

For instance, 2-(aminomethyl)-1-ethylpyrrolidine enantiomers have been successfully separated after pre-column derivatization with 4-nitrobenzoic acid.[6] Another common CDA is Marfey's reagent, which has been used to separate the enantiomers of L-prolinamide.[7] While effective, this approach requires an additional reaction step and the availability of a suitable enantiomerically pure derivatizing agent.

Comparison of Chiral HPLC Methods for Pyrrolidine Enantiomers

The following table summarizes quantitative data from various studies on the chiral separation of pyrrolidine derivatives, providing a direct comparison of different methods and conditions.

Pyrrolidine DerivativeChiral Separation MethodChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Temperature (°C)Retention Time (min)Resolution (Rs)
Pyrrolidine-3-carboxylic acidDirectChiralcel® OD-Hn-hexane:isopropanol:trifluoroacetic acid (90:10:0.1 v/v/v)1.0Not SpecifiedNot Specified> 1.5
2-(aminomethyl)-1-ethylpyrrolidine (derivatized with 4-nitrobenzoic acid)IndirectChiralcel OD-Hn-hexane:ethanol (98:2 v/v) + 0.2% triethylamine1.025Not SpecifiedNot Specified
4-substituted-pyrrolidin-2-onesDirectChiralcel OJ (cellulose tris-benzoate)n-hexane-alcohol (various proportions)Not SpecifiedNot SpecifiedNot SpecifiedUp to 7.50
Pyrrolidone derivativesDirect (SFC)Lux Cellulose-2CO2 with 15% methanol2.040Not Specified1.50 - 3.59
L-Prolinamide (derivatized with Marfey's reagent)IndirectHypersil BDS C18Not SpecifiedNot SpecifiedNot SpecifiedL-enantiomer: 18.4, D-enantiomer: 22.82> 3

Experimental Protocols

To facilitate the replication and adaptation of these methods, detailed experimental protocols for key experiments are provided below.

Direct Chiral HPLC Separation of Pyrrolidine-3-Carboxylic Acid
  • Column: Chiralcel® OD-H (or similar polysaccharide-based column)

  • Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (TFA) in a ratio of 90:10:0.1 (v/v/v). The optimal ratio may need to be determined empirically.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Procedure:

    • Prepare a standard solution of racemic pyrrolidine-3-carboxylic acid in the mobile phase.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • The two enantiomers will elute at different retention times. Calculate the resolution (Rs) to assess the separation quality.[3]

Indirect Chiral HPLC Separation of 2-(aminomethyl)-1-ethylpyrrolidine
  • Derivatization: React the racemic 2-(aminomethyl)-1-ethylpyrrolidine with 4-nitrobenzoic acid to form diastereomeric amides.

  • Column: Chiralcel OD-H (250 x 4.6 mm)

  • Mobile Phase: n-hexane:ethanol (98:2, v/v) containing 0.2% triethylamine.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 254 nm

  • Procedure:

    • Dissolve the derivatized sample in the mobile phase.

    • Equilibrate the column with the mobile phase.

    • Inject the sample and record the chromatogram.[6]

Experimental Workflow for Chiral HPLC Separation

The following diagram illustrates a typical workflow for the chiral separation of pyrrolidine enantiomers using HPLC.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemic_sample Racemic Pyrrolidine Sample dissolution Dissolution in Mobile Phase racemic_sample->dissolution derivatization Derivatization (Indirect Method) racemic_sample->derivatization injection Injection dissolution->injection derivatization->injection separation Chiral Separation (CSP or Achiral Column) injection->separation detection Detection (UV, etc.) separation->detection chromatogram Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Report Generation quantification->report

Caption: General workflow for chiral HPLC separation of pyrrolidine enantiomers.

References

Spectroscopic Comparison of Starting Material and Product: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis and drug development, the definitive confirmation of a chemical transformation is of paramount importance. Spectroscopic techniques provide a powerful, non-destructive means to peer into the molecular structure of compounds, offering clear evidence of a reaction's success. This guide presents a comparative framework for analyzing starting materials and their corresponding products using three cornerstone spectroscopic methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of a molecule in solution.[1] It provides detailed information about the chemical environment, connectivity, and number of magnetically active nuclei, such as ¹H and ¹³C.

Principle of Comparison

A successful reaction is indicated by the disappearance of signals corresponding to the starting material and the appearance of new signals characteristic of the product.[2][3] Key indicators include changes in chemical shifts (δ), the disappearance or emergence of unique peaks, and alterations in signal multiplicity (splitting patterns). By comparing the integration of characteristic peaks, one can also determine the relative ratio of product to any remaining starting material.[3][4]

Illustrative Example: Reduction of Benzaldehyde to Benzyl Alcohol

The reduction of an aldehyde to a primary alcohol provides a clear example of NMR spectral changes.

Spectroscopic Data: NMR Comparison
Technique Starting Material: Benzaldehyde Product: Benzyl Alcohol
¹H NMR (CDCl₃, 400 MHz)δ 10.0 (s, 1H, -CHO), δ 7.9 (d, 2H, Ar-H), δ 7.5-7.6 (m, 3H, Ar-H)δ 7.2-7.4 (m, 5H, Ar-H), δ 4.7 (s, 2H, -CH₂-), δ 2.1 (br s, 1H, -OH)
¹³C NMR (CDCl₃, 100 MHz)δ 192.4 (C=O), δ 136.3, 134.5, 129.8, 129.0 (Ar-C)δ 140.8, 128.6, 128.1, 127.2 (Ar-C), δ 65.2 (-CH₂-)
Experimental Protocol: Acquiring NMR Spectra
  • Sample Preparation :

    • Accurately weigh 5-25 mg of the dry sample (for ¹H NMR) or 50-100 mg (for ¹³C NMR) into a clean vial.[5]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5] The solvent peak will be used for spectral reference.

    • If the sample contains particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[5]

    • Cap the NMR tube securely.

  • Instrument Setup :

    • Insert the sample into the NMR spectrometer.

    • Allow at least five minutes for the sample to reach thermal equilibrium.[6]

    • Tune and shim the instrument on the sample to optimize magnetic field homogeneity.[6]

  • Data Acquisition :

    • Acquire an initial ¹H spectrum (typically 8-16 scans).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

    • Integrate all peaks.

    • For ¹³C NMR, set up the experiment with appropriate parameters, including a sufficient relaxation delay for quantitative analysis if needed.[6] Acquire data over a longer period (minutes to hours) depending on the sample concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[1][7] It works on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies.[7]

Principle of Comparison

The transformation of one functional group into another is the most telling evidence in an IR spectrum. The analysis involves looking for the disappearance of absorption bands from the starting material and the appearance of new bands corresponding to the product.[8]

Illustrative Example: Reduction of Benzaldehyde to Benzyl Alcohol

The key change is the loss of the carbonyl (C=O) group and the gain of a hydroxyl (O-H) group.

Spectroscopic Data: IR Comparison
Technique Starting Material: Benzaldehyde Product: Benzyl Alcohol
IR (cm⁻¹) ~3060 (sp² C-H stretch), ~2820 & 2720 (Aldehyde C-H stretch), ~1705 (strong, sharp C=O stretch) , ~1600 (C=C stretch)~3350 (strong, broad O-H stretch) , ~3030 (sp² C-H stretch), ~2900 (sp³ C-H stretch), ~1600 (C=C stretch), ~1200 (C-O stretch)
Experimental Protocol: Acquiring an FT-IR Spectrum (ATR)
  • Background Collection :

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft tissue if necessary.

    • Collect a background spectrum without any sample present.[9] This measures the ambient atmosphere (CO₂, water vapor) and the instrument response, which will be subtracted from the sample spectrum.[9]

  • Sample Application :

    • Place a small amount of the liquid or solid sample directly onto the ATR crystal. Only a tiny amount is needed to cover the crystal surface.[10]

    • For solid samples, lower the press arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition :

    • Collect the sample spectrum. The instrument will automatically ratio the sample scan against the background scan to generate a transmittance or absorbance spectrum.[9]

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleanup :

    • Clean the sample completely from the ATR crystal using a soft tissue and an appropriate solvent.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11] It provides the molecular weight of a compound and, through fragmentation patterns, can offer structural clues.

Principle of Comparison

The most direct evidence of a successful reaction in MS is the change in molecular weight. The mass spectrum of the product should show a molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds to the calculated molecular weight of the product, while the peak for the starting material's molecular ion should be absent or significantly diminished.

Illustrative Example: Reduction of Benzaldehyde to Benzyl Alcohol

The addition of two hydrogen atoms increases the molecular weight by approximately 2 g/mol .

Spectroscopic Data: Mass Spectrometry Comparison
Technique Starting Material: Benzaldehyde (C₇H₆O) Product: Benzyl Alcohol (C₇H₈O)
MS (EI) Molecular Weight: 106.12 g/mol . Observed m/z: 106 ([M]⁺), 105 ([M-H]⁺), 77 ([C₆H₅]⁺)Molecular Weight: 108.14 g/mol . Observed m/z: 108 ([M]⁺), 107 ([M-H]⁺), 91 ([C₇H₇]⁺), 77 ([C₆H₅]⁺)
Experimental Protocol: Acquiring a Mass Spectrum (Direct Infusion ESI-MS)
  • Sample Preparation :

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent compatible with Electrospray Ionization (ESI), such as methanol or acetonitrile.

    • The solvent should be high-purity (LC-MS grade) to minimize background noise.[11]

    • Filter the sample solution if any particulate matter is present.[12]

  • Instrument Setup :

    • Calibrate the mass spectrometer using a known calibration standard.

    • Set the ionization source parameters (e.g., capillary voltage, gas flow, temperature) appropriate for the analyte and solvent system.

  • Data Acquisition :

    • Introduce the sample into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in full scan mode over a mass range that includes the expected molecular weights of both the starting material and the product.

    • Data is typically collected for 1-2 minutes to obtain an averaged, stable signal.

Visualization of Workflow and Logic

Effective analysis relies on a structured workflow and a logical interpretation of the combined data.

G cluster_0 Reaction & Sampling cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Conclusion Start Start Reaction Sample Take Aliquot at Time t Start->Sample Prep Prepare Samples for NMR, IR, MS Sample->Prep NMR Acquire NMR (¹H, ¹³C) Prep->NMR IR Acquire FT-IR Prep->IR MS Acquire Mass Spectrum Prep->MS Compare Compare Spectra: Product vs. Starting Material NMR_Data Analyze NMR: - Disappearance of SM signals - Appearance of Product signals Compare->NMR_Data IR_Data Analyze IR: - Disappearance of SM functional group - Appearance of Product functional group Compare->IR_Data MS_Data Analyze MS: - Confirm Product MW - Absence of SM MW Compare->MS_Data Conclusion Confirm Product Structure & Assess Purity NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: General experimental and analytical workflow for spectroscopic comparison.

G Start Analyze All Spectra NMR_Check Key SM signals absent in ¹H NMR? Key Product signals present? Start->NMR_Check IR_Check SM functional group band absent in IR? Product functional group band present? NMR_Check->IR_Check Yes Failure Conclusion: Incomplete or Failed Reaction NMR_Check->Failure No MS_Check Mass spectrum shows Product MW? SM MW absent? IR_Check->MS_Check Yes IR_Check->Failure No Success Conclusion: Reaction Successful MS_Check->Success Yes MS_Check->Failure No

Caption: Logical decision pathway for confirming reaction success.

References

Safety Operating Guide

Proper Disposal of (R)-1-Boc-3-methanesulfonyloxypyrrolidine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of (R)-1-Boc-3-methanesulfonyloxypyrrolidine, a common intermediate in organic synthesis.

This compound is classified as a non-hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. [1] This classification significantly influences the recommended disposal pathway, prioritizing straightforward, safe, and environmentally responsible methods over complex chemical neutralization.

I. Guiding Principles for Disposal

The primary directive for the disposal of any chemical, including non-hazardous substances, is adherence to national and local regulations.[1] Laboratory or institution-specific guidelines must also be followed. The procedures outlined below are based on general best practices for non-hazardous chemical waste.

II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure appropriate Personal Protective Equipment (PPE) is worn to minimize any potential for contact or inhalation.

PPE ItemSpecification
Gloves Nitrile gloves are recommended. Ensure they are inspected for integrity before use.
Eye Protection Safety glasses with side shields or chemical splash goggles are essential to protect against accidental splashes.
Lab Coat A standard laboratory coat should be worn to protect skin and clothing.
Respiratory If handling the solid material in a way that may generate dust, a NIOSH-approved N95 respirator or equivalent is recommended. Work in a well-ventilated area or fume hood.

III. Step-by-Step Disposal Procedure

The recommended disposal method for this compound is to manage it as a non-hazardous chemical waste destined for incineration by a licensed waste disposal contractor.

Step 1: Container Preparation

  • Ensure the original container of this compound is securely sealed.

  • If the original container is damaged or contaminated, transfer the waste to a new, clean, and chemically compatible container. The container should be clearly labeled.

Step 2: Labeling

  • Properly label the waste container. The label should include:

    • The full chemical name: "this compound"

    • The quantity of the waste.

    • The date of disposal preparation.

    • A statement indicating it is "Non-Hazardous Waste for Incineration."

Step 3: Segregation and Storage

  • Store the labeled waste container in a designated area for non-hazardous chemical waste.

  • Do not mix this compound with other waste streams, particularly hazardous wastes, to avoid cross-contamination and complex disposal procedures.[1]

Step 4: Arrange for Collection

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the non-hazardous waste.

IV. Disposal of Contaminated Materials

Any materials, such as weighing paper, gloves, or absorbent pads, that come into direct contact with this compound should be disposed of as solid non-hazardous waste.

  • Place these materials in a sealed and clearly labeled bag or container.

  • The label should indicate "Solid Waste Contaminated with this compound" and "Non-Hazardous."

  • Dispose of this container along with the primary chemical waste.

V. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust. For solutions, absorb the spill with an inert material like vermiculite or sand.

  • Collection: Place the spilled material and any contaminated absorbent into a sealed container.

  • Labeling and Disposal: Label the container as "Spill Debris: this compound" and manage it as non-hazardous chemical waste for incineration.

  • Decontamination: Clean the spill area with soap and water.

VI. In-Lab Treatment (Not Recommended)

While chemical degradation is a theoretical possibility, it is not the recommended disposal route for a non-hazardous substance like this compound. The Boc (tert-butoxycarbonyl) protecting group is susceptible to cleavage under acidic conditions, and the methanesulfonate (mesylate) group can be hydrolyzed under basic conditions, although it is generally stable.

Attempting to chemically treat this compound in the lab would generate additional chemical waste streams (e.g., acids, bases, and the resulting deprotected compound and salts) without a significant safety or environmental benefit, given the non-hazardous nature of the starting material.

VII. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible laboratory environment.

References

Essential Safety and Logistical Guidance for Handling (R)-1-Boc-3-methanesulfonyloxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of (R)-1-Boc-3-methanesulfonyloxypyrrolidine.

This document provides crucial safety and logistical information for the handling of this compound, a key reagent in pharmaceutical research and development. Adherence to these guidelines is paramount to ensure personnel safety and maintain a secure laboratory environment. The following protocols are based on available safety data for structurally related compounds and general best practices for chemical handling.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).Prevents direct skin contact with the compound.
Skin and Body Protection A laboratory coat must be worn at all times. For larger quantities or risk of splashing, chemical-resistant aprons and sleeves are recommended.Protects personal clothing and skin from contamination.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]Minimizes the risk of inhaling potentially harmful dust or vapors.

Operational Plan: Safe Handling Protocol

A systematic approach is essential for the safe handling of this compound at every stage, from receipt to disposal.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name, concentration, and appropriate hazard warnings.

  • Wear appropriate PPE, including gloves and eye protection, during the receiving and unpacking process.

2. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly sealed to prevent contamination and exposure to moisture.

  • The storage area should be clearly marked with the identity of the chemical and its associated hazards.

3. Handling and Use:

  • All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Before use, ensure that all necessary safety equipment, including an eyewash station and safety shower, is readily accessible.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Wash hands thoroughly with soap and water after handling the compound.

4. Spill and Emergency Procedures:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • For larger spills, evacuate the area and follow your institution's emergency response procedures.

  • In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes.

  • In case of eye contact, flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • If ingested, do not induce vomiting. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and comply with regulations.

  • Waste Collection: All waste materials, including unused chemicals, contaminated absorbents, and disposable PPE, should be collected in a designated, labeled, and sealed hazardous waste container.

  • Disposal Method: Dispose of chemical waste through a licensed and certified hazardous waste disposal company. Follow all federal, state, and local regulations governing chemical waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Experimental Protocol: Step-by-Step Handling Procedure

The following protocol outlines a safe and systematic procedure for working with this compound in a laboratory setting.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Gather all necessary equipment, including glassware, spatulas, and weighing paper.

    • Don the required personal protective equipment as detailed in the table above.

  • Weighing and Transfer:

    • Tare a clean, dry weighing boat on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound from the storage container to the weighing boat using a clean spatula.

    • Promptly and securely close the storage container.

    • Transfer the weighed compound to the reaction vessel.

  • Reaction Setup:

    • Perform all subsequent steps of the experimental procedure within the chemical fume hood.

    • Ensure all glassware is properly clamped and secured.

  • Post-Procedure:

    • Upon completion of the experiment, decontaminate all glassware and equipment that came into contact with the chemical.

    • Dispose of all waste materials according to the disposal plan outlined above.

    • Clean the work area thoroughly.

    • Remove PPE in the designated area and wash hands thoroughly.

Safe Handling Workflow

The following diagram illustrates the logical flow of the safe handling procedures for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Receive Receive & Inspect Store Store Appropriately Receive->Store DonPPE Don PPE Store->DonPPE WorkInHood Work in Fume Hood DonPPE->WorkInHood Handle Weigh & Transfer WorkInHood->Handle Decontaminate Decontaminate Handle->Decontaminate Spill Spill Occurs Handle->Spill Dispose Dispose of Waste Decontaminate->Dispose DoffPPE Doff PPE Dispose->DoffPPE Wash Wash Hands DoffPPE->Wash EmergencyProc Follow Emergency Procedures Spill->EmergencyProc

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.